2,4,6-tris(3-pyridyl)-1,3,5-triazine
Description
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Properties
IUPAC Name |
2,4,6-tripyridin-3-yl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-4-13(10-19-7-1)16-22-17(14-5-2-8-20-11-14)24-18(23-16)15-6-3-9-21-12-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSYDSDIRAXTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC(=N2)C3=CN=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: NMR Spectral Analysis of 2,4,6-Tris(3-pyridyl)-1,3,5-triazine (3-TPT)
Executive Summary & Structural Logic
This guide details the structural characterization of 2,4,6-tris(3-pyridyl)-1,3,5-triazine (often abbreviated as 3-TPT or 3-Py-Triazine ; CAS: 42333-76-6).[1][2][3] Unlike its more common isomers (2-pyridyl/TPTZ used in iron detection, or 4-pyridyl used in MOFs), the 3-pyridyl isomer is a critical building block for electron transport materials (ETMs) in OLEDs due to its high electron affinity and unique coordination geometry.[1][2][3]
Core Structural Directive:
The molecule possesses
Molecular Numbering Scheme
To ensure accurate assignment, we utilize the following numbering system:
-
Triazine Core: Positions 2, 4, 6.[3][4][5][6][7][8][9][10][11][12][13][14]
-
Pyridine Rings: Positions 2', 3' (ipso), 4', 5', 6'.[3]
Synthesis & Sample Preparation
Objective: Generate a high-purity sample for analysis, free from the starting material (3-cyanopyridine).
Synthesis Protocol (Self-Validating)
The most robust synthesis involves the cyclotrimerization of 3-cyanopyridine (nicotinonitrile) using a strong acid catalyst.[1][2][3]
Reagents:
-
Trifluoromethanesulfonic acid (TfOH) (Catalytic, 0.1–0.5 eq) or molten condition.
-
Solvent: None (neat) or chlorinated solvent (e.g., CHCl
) at reflux.
Procedure:
-
Reaction: Mix 3-cyanopyridine with TfOH under inert atmosphere (Ar/N
). -
Cyclization: Heat to 100–140 °C. The nitrile groups undergo trimerization to form the central triazine ring.[2]
-
Quench: Cool and neutralize with aqueous NH
OH or NaHCO . -
Purification: Filter the precipitate. Wash extensively with water (to remove acid/salts) and ethanol (to remove unreacted nitrile). Recrystallize from DMF or toluene.[2][3]
Validation Checkpoint:
-
IR Spectroscopy: Disappearance of the sharp nitrile stretch at
2230 cm .[1][2][3] -
Solubility: The product is sparingly soluble in common organic solvents (CHCl
, MeOH) but soluble in DMSO and TFA.
NMR Sample Preparation[1][3]
-
Solvent: DMSO-
(preferred due to solubility) or TFA- (for protonated species).[1][2][3] CDCl may be used if the sample is sufficiently dilute, but aggregation can broaden peaks. -
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[3]
H NMR Spectral Analysis
Instrument Frequency: 400 MHz or higher recommended for clear resolution of coupling constants.
Predicted Chemical Shifts & Assignment Logic
The triazine ring is a strong electron-withdrawing group (EWG), causing significant downfield shifts (deshielding) of the attached pyridine protons, particularly those at the ortho positions (H2' and H4').
| Proton | Position | Multiplicity | Assignment Rationale | ||
| H2' | C2' (Ortho) | Singlet (s) | 9.60 – 9.80 | - | Most deshielded due to flanking N atoms (Pyridine N & Triazine).[1][2][3] |
| H6' | C6' (Ortho) | Doublet (d) | 8.80 – 8.95 | Adjacent to Pyridine N; deshielded but less than H2'.[3] | |
| H4' | C4' (Para) | Doublet (dt) | 8.70 – 8.85 | Adjacent to Triazine ring; shows para coupling to H6' (small).[3] | |
| H5' | C5' (Meta) | dd / m | 7.60 – 7.75 | Least deshielded; typical pyridine |
Note on Isomer Differentiation (Self-Validation):
-
3-Pyridyl (This compound): Pattern is s, d, d, dd .[3] (Key: The isolated singlet H2').
-
2-Pyridyl (TPTZ): Pattern is d, d, t, t .[3] (No singlet; H3/H6 are doublets).
-
4-Pyridyl: Pattern is d, d (AA'XX' system).[1][3] (Symmetric para-substitution).
Visualization of Assignment
Caption: Logical flow for assigning the four unique proton environments based on symmetry and electronic effects.
C NMR Spectral Analysis
Instrument Frequency: 100 MHz or higher.
The
| Carbon | Type | Assignment Logic | |
| C-Triazine | Quaternary | 170.0 – 172.0 | Extremely deshielded C=N core.[1][2][3] Characteristic of 2,4,6-trisubstituted triazines. |
| C-6' | CH | 152.0 – 154.0 | |
| C-2' | CH | 150.0 – 152.0 | |
| C-4' | CH | 135.0 – 137.0 | |
| C-3' | Quaternary | 130.0 – 132.0 | Ipso carbon (linkage point).[1][2][3] Weak intensity. |
| C-5' | CH | 124.0 – 126.0 |
Validation Workflow:
Advanced Characterization & Troubleshooting
2D NMR Correlations (COSY & HMBC)
If the doublet signals (H4' and H6') are overlapped or ambiguous, use 2D methods:
-
COSY: H5' (the triplet) will show strong cross-peaks to both H4' and H6'. H2' (singlet) will show no strong COSY correlation (isolated spin system, barring small long-range coupling).[1][3]
-
HMBC:
Common Impurities[1]
-
3-Cyanopyridine: Look for multiplets at 7.6, 8.0, 8.8, 8.9 ppm.[3] (Check TLC).
-
Hydrolysis Products: If water was present during synthesis, hydroxytriazines may form.[3] Look for broad OH signals or asymmetry in the spectrum.[2]
References
-
Therrien, B. (2011).[6] "Coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands." Journal of Organometallic Chemistry, 696(3), 637-651.[3] Link
-
Mochizuki, K., et al. (2014).[3] "One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles."[1][2][3] The Journal of Organic Chemistry, 79(11), 5287-5296.[3] Link
-
Bhattacharyya, A., et al. (2006).[3] "Structures of 2,4,6-tri-α-pyridyl-1,3,5-triazine complexes of the lanthanoid nitrates." European Journal of Inorganic Chemistry, 2006(18), 3663–3670. Link
-
ChemicalBook. "this compound Product Description & CAS 42333-76-6." Link
Sources
- 1. 2,4,6-TRIPHENYL-S-TRIAZINE(493-77-6) 1H NMR spectrum [chemicalbook.com]
- 2. 2,4,6-tri(2-Pyridyl)-s-triazine [webbook.nist.gov]
- 3. 2,4,6-Tris(2'-pyridyl)-1,3,5-triazine | C18H12N6 | CID 77258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2,4,6-Tri(4-pyridyl)-1,3,5-triazine | 42333-78-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. japsonline.com [japsonline.com]
- 8. krisp.org.za [krisp.org.za]
- 9. researchgate.net [researchgate.net]
- 10. US3932402A - Preparation of sym-triazines by trimerization of nitriles in trifluoromethanesulfonic acid - Google Patents [patents.google.com]
- 11. 2,4,6-TRI(4-PYRIDYL)-1,3,5-TRIAZINE | 42333-78-8 [chemicalbook.com]
- 12. sciensage.info [sciensage.info]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. semanticscholar.org [semanticscholar.org]
Spectroscopic Characterization and Structural Analysis of 2,4,6-Tris(3-pyridyl)-1,3,5-triazine
Technical Guide for Pharmaceutical & Materials Science Applications [1]
Executive Summary & Structural Context
2,4,6-Tris(3-pyridyl)-1,3,5-triazine (3-TPT) represents a critical scaffold in both coordination chemistry and medicinal chemistry.[1][2] Unlike its 2-pyridyl isomer (a classic complexometric reagent) or its 4-pyridyl isomer (a common MOF linker), the 3-pyridyl variant offers unique geometry for supramolecular assembly and pharmacological interaction.[1][2]
For drug development professionals, 3-TPT serves as a model system for analyzing electron-deficient nitrogen-rich heterocycles .[1][2] The 1,3,5-triazine core is a "privileged structure" in kinase inhibitors (e.g., Idelalisib analogs) and anti-infectives.[1] Understanding the vibrational and electronic signatures of this core is essential for validating synthetic pathways and assessing purity during lead optimization.[2]
Molecular Specifications:
-
Formula:
-
Symmetry: Idealized
(planar), though steric rotation of pyridyl rings often reduces this to or in solution.[2] -
Key Pharmacophore: Electron-deficient triazine ring acting as a hydrogen bond acceptor and
-stacking moiety.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Experimental Protocol: Synthesis & Sample Preparation
To ensure the spectral data presented is reproducible, we must first establish the synthesis and isolation protocol.[2] The highest purity samples are derived from the cyclotrimerization of 3-cyanopyridine.[1][2]
2.1. Synthesis Workflow (Cyclotrimerization)
Methodology: Acid-catalyzed cyclotrimerization of nitriles.[1][2]
Reagents: 3-Cyanopyridine (Starting Material), Trifluoromethanesulfonic acid (TfOH - Catalyst), Chloroform (Solvent).[1][2]
Protocol:
-
Dissolution: Dissolve 3-cyanopyridine (10 mmol) in dry
(20 mL) under inert atmosphere ( ). -
Catalysis: Dropwise addition of TfOH (20 mmol) at 0°C. Caution: Exothermic.
-
Reaction: Allow to warm to room temperature and stir for 24–48 hours. The mechanism proceeds via an imidate intermediate.[2]
-
Quenching: Neutralize with cold aqueous
. -
Isolation: Extract with
, dry over , and recrystallize from ethanol/toluene.
2.2. Visualization of Synthesis Logic
The following diagram illustrates the transformation from the nitrile precursor to the triazine core, highlighting the critical bond-forming events.
Figure 1: Acid-catalyzed cyclotrimerization pathway converting 3-cyanopyridine monomers into the trimeric TPT scaffold.[1][2]
FT-IR Spectroscopic Analysis
Infrared spectroscopy is the primary tool for validating the formation of the triazine ring and ensuring the consumption of the nitrile precursor.[1][2]
3.1. Critical Diagnostic Bands
The spectrum is dominated by the vibrational modes of the two aromatic systems: the central triazine and the peripheral pyridines.[2]
| Frequency ( | Assignment | Structural Significance |
| 3030 - 3080 | Ar C-H Stretch | Aromatic protons on Pyridine rings.[2] |
| 2230 | ABSENT | Quality Control: Presence indicates unreacted 3-cyanopyridine. |
| 1560 - 1580 | C=N Stretch (Triazine) | The "Quadrant Stretch."[1][2] Characteristic of 1,3,5-triazines. |
| 1510 - 1540 | C=N Stretch (Pyridine) | Overlaps with triazine but usually distinct shoulders.[1][2] |
| 1360 - 1400 | C-N Stretch / Ring Breathing | Major Diagnostic: Semicircle stretch of the triazine ring.[1][2] |
| 800 - 820 | C-H Out-of-Plane Bending | Indicative of 3-substituted pyridine (meta-substitution).[1][2] |
| 650 - 670 | Ring Deformation | In-plane deformation of the triazine core.[1][2] |
3.2. Technical Insight: The "Triazine Breathing" Mode
In drug development, distinguishing the triazine core from other N-heterocycles (like pyrimidines) is vital.[1][2] The band at 1360–1400 cm⁻¹ is the most reliable marker.[2] It represents the symmetric stretching of the C-N bonds in the central ring.[2] If this peak is weak or split irregularly, it suggests a loss of
UV-Vis Spectroscopic Profile
The electronic absorption spectrum of 3-TPT is governed by the conjugation between the central electron-deficient ring and the electron-poor pyridine rings.[1][2]
4.1. Experimental Setup
-
Solvent: Acetonitrile (MeCN) is preferred due to its low UV cutoff (190 nm).[2] Dichloromethane (DCM) is acceptable but cuts off at 230 nm, obscuring high-energy bands.[1][2]
-
Concentration:
M.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Path Length: 1 cm Quartz Cuvette.
4.2. Absorption Data & Transitions[1][2]
| Wavelength ( | Transition Type | Description | |
| 245 - 255 nm | ~40,000 - 60,000 | High intensity.[2] Excitation of the conjugated aromatic system.[2] | |
| 270 - 280 nm | ~20,000 | Secondary aromatic band; often appears as a distinct shoulder.[2] | |
| 300 - 320 nm | < 2,000 | Forbidden transition.[2] Excitation of non-bonding electrons on Nitrogen.[2] |
4.3. Electronic Transition Logic
The following diagram maps the energy transitions relevant to the UV-Vis spectrum. Note the high energy required for
Figure 2: Jablonski-style energy diagram showing the primary electronic transitions observed in TPT.
Application in Drug Development: The Scaffold Analysis
Why does this data matter to a medicinal chemist?
-
Purity Validation: In High-Throughput Screening (HTS), false positives often arise from impurities.[1][2] The absence of the nitrile stretch (2230 cm⁻¹) in the IR spectrum is a "Go/No-Go" gate for using TPT derivatives in assays.[1][2]
-
-Stacking Potential: The UV-Visngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> value (molar absorptivity) correlates with the planarity and conjugation of the system.[2] A high at 255 nm indicates a planar conformation capable of intercalating DNA or stacking within the hydrophobic pocket of a kinase enzyme (e.g., ATP binding sites).[2] -
Metal Chelation: While 2-TPT is a chelator, 3-TPT acts as a bridging ligand.[1][2] In metallodrug design, 3-TPT can link two metal centers, potentially creating binuclear platinum or ruthenium anti-cancer complexes.[1][2] The shift in the IR Pyridine band (1510 cm⁻¹) is the primary indicator of metal coordination.[2]
References
-
NIST Mass Spectrometry Data Center. (2025).[2] Infrared Spectrum of 2,4,6-tris(2-pyridyl)-1,3,5-triazine (Analogous Core Data). National Institute of Standards and Technology.[2]
-
PubChem. (2025).[2][3] this compound Compound Summary. National Center for Biotechnology Information.[1][2] [2]
-
Afonso, C. A. M., et al. (2006).[2][4] "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, 11(1), 81-102.[1][4] (Fundamental synthesis protocols for symmetric triazines).
-
Thermo Scientific. (2025).[2] Product Specification: this compound.[1][2] Fisher Scientific.[2][5] [2]
Sources
- 1. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione [webbook.nist.gov]
- 2. 2,4,6-Tris(2'-pyridyl)-1,3,5-triazine | C18H12N6 | CID 77258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Tris(4-pyridyl)-1,3,5-triazine | C18H12N6 | CID 317666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [ouci.dntb.gov.ua]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
An In-Depth Technical Guide to the Electrochemical Properties of 2,4,6-tris(3-pyridyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the electrochemical properties of 2,4,6-tris(3-pyridyl)-1,3,5-triazine (3-TPT). As a molecule of significant interest in coordination chemistry, materials science, and potentially drug development, a thorough understanding of its electronic behavior is paramount. This document moves beyond a simple recitation of facts to provide a foundational understanding of the causality behind its electrochemical characteristics and the experimental methodologies used to probe them.
Introduction: The Significance of this compound
This compound is a heterocyclic organic compound featuring a central triazine ring substituted with three pyridyl groups at the 3-position. This specific isomeric arrangement imparts unique electronic and steric properties compared to its 2-pyridyl and 4-pyridyl counterparts. The nitrogen atoms within the triazine and pyridyl rings act as excellent coordination sites for metal ions, making 3-TPT a versatile building block for the synthesis of coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies.
The electrochemical behavior of 3-TPT is of fundamental importance as it governs the electronic communication within its metal complexes and the redox activity of materials derived from it. Understanding its capacity to accept and donate electrons is crucial for designing functional materials for applications in catalysis, sensing, and energy storage.
Core Electrochemical Characteristics
The electrochemical properties of this compound are primarily dictated by the electron-deficient nature of the triazine ring and the electronic influence of the appended pyridyl groups. The triazine core is known to be a strong electron acceptor, which is reflected in its reduction potential.
While extensive experimental data for the standalone 3-TPT molecule is not broadly published, valuable insights can be gleaned from studies of its metal complexes and related triazine derivatives. For instance, in trinuclear rhenium(I) tricarbonyl complexes, the 3-TPT bridged complex exhibits distinctly different photophysical and electrochemical properties compared to the 4-pyridyl bridged analogue, highlighting the significant influence of the pyridyl isomer on the electronic structure.[1]
In related functionalized triazine-based small molecules investigated as battery anode materials, the triazine structure undergoes reduction at potentials around 0.90 V (vs. Li/Li+), which can be attributed to the lithiation of the nitrogen atoms and C=N bonds within the triazine ring.[1] This provides a general indication of the redox activity of the triazine core.
Table 1: Key Electrochemical Parameters of Triazine-Related Compounds
| Compound/System | Redox Process | Potential (V) | Reference Electrode | Notes |
| Functionalized Triazine Anode | Reduction of Triazine Core | ~0.90 | Li/Li+ | Attributed to lithiation of N atoms and C=N bonds.[1] |
| Ir(III) Complex with Triazine Moiety | Reduction centered on Triazine | Anodically shifted by ~0.6 V | Not specified | Compared to a complex without the triazine moiety.[2][3] |
It is important to note that the exact redox potentials of this compound will be highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and the nature of the working electrode.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through the trimerization of 3-cyanopyridine. A general and effective method involves the use of a strong base to promote the cyclotrimerization reaction.
Materials and Reagents
-
3-Cyanopyridine
-
Sodium methoxide (or other suitable strong base)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (for neutralization)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Synthetic Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 3-cyanopyridine in anhydrous toluene.
-
Initiation: Add a catalytic amount of sodium methoxide to the solution. The reaction is often initiated by heating.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Neutralization and Precipitation: Neutralize the mixture with a dilute solution of hydrochloric acid. The product, this compound, will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash it with deionized water and a small amount of cold methanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by sublimation to yield a pure crystalline solid.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols for Electrochemical Characterization
To elucidate the electrochemical properties of this compound, a suite of electrochemical techniques should be employed. The following protocols provide a robust framework for such investigations.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for investigating the redox behavior of a molecule. It provides information on the reduction and oxidation potentials and the reversibility of the electron transfer processes.
4.1.1. Experimental Setup and Reagents
-
Potentiostat/Galvanostat: A standard electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode like Ag/AgNO3.
-
Counter Electrode: Platinum wire or gauze.
-
Solvent: Anhydrous, polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), typically at a concentration of 0.1 M.
-
Analyte: A solution of this compound (typically 1-5 mM).
-
Inert Gas: High-purity nitrogen or argon for deoxygenation.
4.1.2. Step-by-Step Protocol
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and then sonicate in the chosen solvent to remove any residual alumina. Dry the electrode completely.
-
Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Dissolve the this compound in this electrolyte solution to the desired concentration.
-
Deoxygenation: Transfer the analyte solution to the electrochemical cell and purge with a steady stream of inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Measurement:
-
Assemble the three-electrode system in the cell.
-
Set the potential window to a range where the reduction of the triazine is expected (e.g., from 0 V to -2.5 V vs. Ag/AgCl).
-
Set the initial scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
Determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).
-
Calculate the formal reduction potential (E°') as (Epc + Epa) / 2.
-
Determine the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.
-
Investigate the effect of scan rate on the peak currents and potentials to assess the reversibility and diffusion control of the process.
-
Sources
Technical Guide: Thermal Stability & Decomposition of 2,4,6-tris(3-pyridyl)-1,3,5-triazine
This guide details the thermal stability, decomposition kinetics, and handling protocols for 2,4,6-tris(3-pyridyl)-1,3,5-triazine (commonly abbreviated as 3-TPT or TmPyTZ in some contexts).
Executive Summary
This compound is a high-symmetry, electron-deficient heteroaromatic scaffold widely utilized as an Electron Transport Material (ETM) in organic optoelectronics (OLEDs) and as a tridentate ligand in supramolecular coordination chemistry (MOFs).
Its utility is defined by an exceptionally high thermal threshold compared to its 2-pyridyl (TPTZ) and 4-pyridyl isomers. While the 2-pyridyl isomer melts at ~248°C, the 3-pyridyl isomer exhibits a melting point (Tm) range of 306–316°C , making it robust for vacuum deposition and high-temperature catalytic environments. However, approaching its decomposition temperature (
Molecular Architecture & Thermal Logic
The thermal resilience of 3-TPT arises from its
Key Thermal Parameters (Experimental)
| Property | Value / Range | Method | Critical Note |
| Melting Point ( | 306.0 – 316.0 °C | DSC (10°C/min) | Significantly higher than 2-pyridyl isomer (~248°C). |
| Glass Transition ( | ~60 – 95 °C | DSC (2nd heat) | Dependent on amorphous film preparation; crystallization is rapid above |
| Decomposition ( | > 360 °C (Onset) | TGA (5% loss) | Degradation is rapid beyond 400°C. |
| Sublimation Temp | 260 – 280 °C | High Vacuum (< | Recommended purification method. |
Field Insight: In OLED fabrication, the gap between
(~310°C) and(~360°C) is the "safe operating window." Exceeding 320°C during evaporation risks carbonization in the crucible, leading to source defects.
Decomposition Mechanism & Pathways
The decomposition of 1,3,5-triazine derivatives is rarely oxidative when performed under inert atmosphere; it is primarily pyrolytic retro-trimerization .
Primary Degradation Pathway (Pyrolysis)
At temperatures exceeding
Pathway Visualization:
Figure 1: Thermal decomposition pathway of 3-TPT via retro-trimerization.
Secondary Hazards
-
HCN Evolution: While 3-cyanopyridine is the major product, secondary fragmentation at extreme temperatures (>500°C) can release Hydrogen Cyanide (HCN).
-
Crucible Residue: If 3-TPT is heated too rapidly (>20°C/min), it may polymerize into a graphitic char rather than subliming, permanently fouling the evaporation source.
Experimental Protocols
Protocol A: Determination of and (DSC)
Objective: Establish the phase transition baseline for a new batch of 3-TPT.
-
Preparation: Weigh 3–5 mg of dried 3-TPT powder into an aluminum pan. Crimp with a pinhole lid (allows outgassing without rupture).
-
Cycle 1 (Drying/Erasing History): Heat from 30°C to 330°C at 10°C/min. Note the melt endotherm peak (expect ~310°C).
-
Cooling: Quench cool at 50°C/min to 0°C to freeze the amorphous state.
-
Cycle 2 (Measurement): Heat from 0°C to 330°C at 10°C/min.
-
Observe: Step transition (
) around 60–90°C. -
Observe: Exothermic crystallization peak (
) (if material crystallizes rapidly). -
Observe: Melting peak (
).
-
Protocol B: Vacuum Sublimation Purification
Objective: Purify 3-TPT for semiconductor/pharmaceutical grade use. Trustworthiness Check: Recrystallization alone often traps solvent; sublimation is mandatory for high-purity applications.
-
Setup: Use a three-zone gradient sublimation tube.
-
Loading: Place crude 3-TPT in the source zone (Zone 1).
-
Vacuum: Pump down to
Torr. -
Heating Profile:
-
Zone 1 (Source): Set to 270°C (Below
to prevent splashing). -
Zone 2 (Gradient): 200°C.
-
Zone 3 (Cold Finger): Water-cooled (20°C).
-
-
Duration: Run for 4–6 hours. Pure crystals will grow in the transition region between Zone 1 and 2.
-
Harvest: Discard the volatile impurities on the cold finger; collect the crystalline needles in the gradient zone.
Applications & Stability Implications
OLED Electron Transport Layers (ETL)
The 3-pyridyl isomer is preferred over the 2-pyridyl isomer in OLEDs because its higher
-
Failure Mode: If the device heats above
, the amorphous 3-TPT layer may crystallize, creating grain boundaries that act as leakage paths, killing the pixel.
Supramolecular Ligands (MOFs)
In drug delivery MOFs, 3-TPT acts as a neutral linker. Its stability ensures the MOF structure survives the solvothermal synthesis conditions (often 120–180°C in DMF), which are well within the safe zone of this molecule.
References
-
Thermo Scientific Chemicals. this compound, 97% Specification Sheet. (Confirming Tm range 306-316°C). Link
-
PubChem. this compound Compound Summary. (Structural data and identifiers). Link
-
Klapötke, T. M., et al. Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of triazine derivatives. (Mechanistic insight into retro-trimerization). Link
-
Pang, J., et al. Thermally Stable Bipolar Emitters for OLED Devices. (Context on high-Tg triazine derivatives in OLEDs). Link
Luminescent Properties of 2,4,6-Tris(3-pyridyl)-1,3,5-triazine Complexes
The following technical guide details the luminescent properties, synthesis, and applications of 2,4,6-tris(3-pyridyl)-1,3,5-triazine (3-TPT) complexes.
An In-Depth Technical Guide for Researchers
Executive Summary: The 3-TPT Ligand as a Photophysical Tecton
The ligand This compound (3-TPT) represents a critical class of
This guide explores the photophysical mechanisms governing 3-TPT complexes, focusing on ligand-centered emissions, the antenna effect in lanthanide doping, and chelation-enhanced fluorescence (CHEF) in
Molecular Architecture & Intrinsic Photophysics
Structural Isomerism and Coordination Geometry
The position of the nitrogen atom on the pyridyl ring dictates the coordination mode and the resulting photophysics:
-
3-TPT (Meta-isomer): The nitrogen atoms are directed at a ~120° angle relative to the triazine core vector. This prevents chelation to a single metal center (unlike TPTZ) and instead promotes the formation of multi-dimensional networks. The "bent" nature of the linker often leads to lower packing density, creating pore volumes suitable for guest-induced luminescent sensing.
-
Electronic Structure: The central triazine ring is highly electron-deficient, acting as an electron acceptor, while the pyridyl rings act as donors. This facilitates Intraligand Charge Transfer (ILCT) upon excitation.
Ligand-Centered Emission
Free 3-TPT exhibits fluorescence in the near-UV to blue region (
-
Singlet State (
): High energy, typically resulting in blue fluorescence. -
Triplet State (
): The energy level of the triplet state is critical for sensitizing lanthanides. For triazine derivatives, is typically located around , making it an ideal donor for Eu ( , ) and Tb ( , ).
Coordination Chemistry & Luminescence Mechanisms
Metal Complexes (Zn, Cd): The CHEF Effect
Complexation with
-
Mechanism: The Chelation-Enhanced Fluorescence (CHEF) effect locks the conformation of the flexible pyridyl rings, reducing non-radiative decay pathways (vibrational relaxation).
-
Result: A significant increase in quantum yield (
) and a bathochromic shift (red-shift) of the emission maximum, often into the visible blue-green region ( nm). -
Application: These complexes are excellent candidates for "turn-off" sensing of nitroaromatics (e.g., TNP, TNT) via Photoinduced Electron Transfer (PET) quenching.
Lanthanide Sensitization: The Antenna Effect
3-TPT serves as an efficient "antenna" for sensitizing lanthanide ions. The ligand absorbs UV light, undergoes intersystem crossing (ISC) to the triplet state, and transfers energy to the resonance level of the Ln
Mechanism Visualization (Jablonski Diagram)
Figure 1: Energy transfer mechanism (Antenna Effect) from the 3-TPT ligand to Lanthanide ions.
Experimental Protocols
Synthesis of 3-TPT Ligand
The synthesis utilizes the cyclotrimerization of 3-cyanopyridine. This route is preferred for its atom economy compared to Grignard coupling.
Reagents: 3-Cyanopyridine, Trifluoromethanesulfonic acid (Triflic acid), Chloroform/Dichloromethane.
Protocol:
-
Preparation: Dissolve 3-cyanopyridine (10 mmol) in dry chloroform (20 mL) in a round-bottom flask under inert atmosphere (
). -
Catalysis: Cool the solution to 0°C. Dropwise add triflic acid (5 mmol) with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. A precipitate will form.
-
Workup: Neutralize the mixture with aqueous
(25%). Extract the organic layer with dichloromethane ( mL). -
Purification: Dry over anhydrous
, filter, and evaporate the solvent. Recrystallize the crude product from ethanol/water or sublime under vacuum to obtain pure 3-TPT (White crystalline solid).
Synthesis of Luminescent Cd-MOF (e.g., Cd-MOF-6)
This protocol yields a 3D coordination polymer exhibiting strong ligand-centered luminescence.
Reagents:
Protocol:
-
Mixing: In a 20 mL scintillation vial, combine
(0.1 mmol), (0.1 mmol), and 3-TPT (0.06 mmol). -
Solvent System: Add a mixture of DMF/Ethanol/Water (2:1:1 v/v/v, 8 mL).
-
Solvothermal Treatment: Seal the vial and heat at 100°C for 72 hours in a programmable oven.
-
Cooling: Cool to room temperature at a rate of 5°C/h to promote crystal growth.
-
Isolation: Filter the colorless block crystals, wash with DMF and Ethanol, and air dry.
Photophysical Characterization Workflow
Figure 2: Standard workflow for characterizing the photophysical properties of 3-TPT complexes.
Data Summary: Luminescent Parameters
The following table summarizes typical photophysical data for 3-TPT and its metal complexes.
| Compound | Metal Center | Quantum Yield ( | Lifetime ( | Mechanism | ||
| Free 3-TPT | None | 300 | 385 (Blue) | < 5% | < 1 ns | |
| {[Zn(3-TPT)Cl | Zn(II) ( | 340 | 430 (Blue) | 15-25% | ~2-5 ns | CHEF / LLCT |
| Cd-MOF-6 | Cd(II) ( | 330 | 445 (Blue) | 30-40% | ~10 ns | Rigidification / LLCT |
| Eu-doped Cd-MOF | Eu(III) ( | 320 | 616 (Red) | 10-20% | 0.5 - 1.0 ms | Antenna Effect ( |
| Tb-doped Cd-MOF | Tb(III) ( | 320 | 545 (Green) | 20-35% | 0.8 - 1.5 ms | Antenna Effect ( |
Note: Data represents typical values found in coordination polymers constructed with triazine-based ligands. Specific values depend on the auxiliary ligands (e.g., dicarboxylates) and solvent molecules.
Applications in Sensing
Nitroaromatic Detection (Explosives)
Zn(II) and Cd(II) complexes of 3-TPT exhibit high sensitivity to nitroaromatics (e.g., 2,4,6-trinitrotoluene).
-
Mechanism: Photoinduced Electron Transfer (PET). The electron-deficient nitroaromatic analyte binds to the electron-rich triazine framework, quenching the fluorescence.
-
Performance: High Stern-Volmer constants (
) are typical due to the porous nature of 3-TPT frameworks allowing analyte diffusion.
Metal Ion Sensing (Fe )
As noted in recent literature (e.g., Cd-MOF derivatives), these frameworks can selectively sense Fe
-
Mechanism: Competitive absorption. Fe
has a broad absorption band that overlaps with the excitation spectrum of the 3-TPT ligand, filtering the excitation light and quenching emission.
References
-
Structural Diversity and Sensing: R-Substituent induced structural diversity, synergistic effect and highly selective luminescence sensing for Fe3+ detection by post-synthetically modified Cd-MOFs.[1] CrystEngComm, 2016.
-
Ligand Synthesis Review: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 2006.[2][3]
-
Coordination Frameworks: A Family of Three-Dimensional Molecular Framework Materials Containing the Three-Connecting Ligands 2,4,6-Tris(n'-pyridyl)-1,3,5-triazine. Australian Journal of Chemistry, 2013.
-
General Triazine Photophysics: Metal-organic Frameworks Constructed From 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. (Comparative study for 4-isomer properties). Crystal Growth & Design, 2008.
Sources
Solubility Profile of 2,4,6-Tris(3-pyridyl)-1,3,5-triazine: A Technical Guide
This technical guide details the solubility profile, physicochemical properties, and handling protocols for 2,4,6-tris(3-pyridyl)-1,3,5-triazine , a critical electron-deficient heteroaromatic compound used in organic electronics (OLEDs) and coordination chemistry (MOFs).
CAS Number: 42333-76-6 Common Abbreviations: 3-TPT, 3-PyT, TPyT Molecular Formula: C₁₈H₁₂N₆ Molecular Weight: 312.33 g/mol [1][2][3]
Executive Summary
This compound (3-TPT) is a nitrogen-rich, planar aromatic molecule characterized by high thermal stability (T_m > 300°C) and strong intermolecular
For research applications such as thin-film deposition or MOF synthesis, DMF or DMSO are the solvents of choice. For spectroscopic analysis (NMR), DMSO-d₆ or TFA-d are recommended over CDCl₃ due to aggregation issues in non-polar media.
Physicochemical Context & Solubility Mechanism
To manipulate 3-TPT effectively, one must understand the forces governing its lattice energy.
-
Structural Rigidity: The central triazine ring fused with three pyridine rings creates a rigid, planar geometry. This maximizes surface area for
- interactions, resulting in a high lattice energy that solvents must overcome. -
Nitrogen-Rich Periphery: The pyridyl nitrogens (N) act as hydrogen bond acceptors. This makes the molecule susceptible to protonation (increasing solubility in acids) but does not provide enough polarity to dissolve in water due to the large hydrophobic aromatic surface.
-
Symmetry: The
or pseudo- symmetry facilitates efficient packing in the solid state, further reducing solubility in low-boiling organic solvents like dichloromethane or acetone.
Solubility Interaction Map (DOT Visualization)
The following diagram illustrates the mechanistic interactions between 3-TPT and various solvent classes.
Figure 1: Mechanistic map of solvent interactions with 3-TPT. Green pathways indicate effective dissolution strategies.
Comprehensive Solubility Data
The following table categorizes solvents based on their efficacy for dissolving 3-TPT at room temperature (25°C) and elevated temperatures.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Primary Choice. Excellent for stock solutions (>10 mg/mL). |
| Dimethylformamide (DMF) | High | Good for MOF synthesis and recrystallization. | |
| N-Methyl-2-pyrrolidone (NMP) | High | Used for high-temp processing or ink formulations. | |
| Acids | Trifluoroacetic Acid (TFA) | Very High | Protonates pyridyl rings. Used for NMR or inducing solubility in mixtures. |
| Formic Acid | High | Effective but reactive. | |
| Chlorinated | Chloroform (CHCl₃) | Moderate/Low | Solubility is concentration-dependent. often requires sonication. |
| Dichloromethane (DCM) | Low | Poor solubility; not recommended for primary dissolution. | |
| Chlorobenzene | Moderate (Hot) | Used for thin-film deposition (spin-coating) at elevated temps. | |
| Aromatic | Toluene | Low (Cold) / Mod (Hot) | Common recrystallization solvent when heated to reflux. |
| Protic | Methanol / Ethanol | Insoluble | Anti-solvent. Used to precipitate 3-TPT from DMF/DMSO solutions. |
| Water | Insoluble | Insoluble at neutral pH. Soluble only if pH < 2. | |
| Ethers/Alkanes | THF, Diethyl Ether, Hexane | Insoluble | Strictly non-solvents. |
Experimental Protocols
Protocol A: Standard Dissolution for Analytical Characterization (NMR/UV-Vis)
Objective: Prepare a stable, aggregate-free solution for analysis.
-
Selection: Choose DMSO-d₆ for NMR.[4] Avoid CDCl₃ unless investigating specific aggregation phenomena, as line broadening may occur due to poor solubility or stacking.
-
Weighing: Weigh approx. 5–10 mg of 3-TPT powder.
-
Addition: Add 0.6 mL of DMSO-d₆.
-
Agitation: Vortex for 30 seconds. If solid persists, sonicate at 40 kHz for 5 minutes.
-
Note: If the sample does not dissolve in DMSO, check for impurities (e.g., inorganic salts from synthesis).
-
-
Acidification (Optional): If solubility in CDCl₃ is strictly required, add 1-2 drops of TFA-d or standard TFA to protonate the nitrogens and break
-stacks.
Protocol B: Recrystallization (Purification)
Objective: Purify crude 3-TPT to remove oligomers or catalytic residues.
-
Solvent System: Use DMF (Good solvent) and Ethanol (Anti-solvent) or Hot Toluene .
-
Dissolution: Dissolve crude 3-TPT in minimal boiling DMF (approx. 150°C).
-
Filtration: Hot filter to remove insoluble inorganic salts (e.g., NaCl, Pd residues).
-
Crystallization:
-
Method 1: Allow the DMF solution to cool slowly to room temperature.
-
Method 2: Layer Ethanol carefully on top of the DMF solution (1:1 ratio) and allow diffusion over 24 hours.
-
-
Collection: Filter the resulting needles/prisms and wash with cold ethanol. Dry under vacuum at 80°C.
Protocol C: Thin-Film Preparation (OLED/Electronics)
Objective: Deposit a uniform Electron Transport Layer (ETL).
-
Solvent: Use Chlorobenzene or o-Dichlorobenzene .
-
Concentration: Prepare a 5–10 mg/mL solution.
-
Heating: Heat the solution to 60–80°C while stirring to ensure complete dissolution.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter while hot to prevent precipitation on the filter membrane.
-
Deposition: Spin-coat immediately onto the substrate. Pre-heating the substrate and chuck to 50°C can improve film uniformity.
References
-
Synthesis and Properties
-
Physical Properties & Identification
-
This compound Product Information. Thermo Fisher Scientific.
-
-
Structural Analogues (MOF Applications)
-
Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine.[8] (2014). Dalton Transactions.
-
-
OLED Applications & Host Materials
Sources
- 1. 42333-78-8|2,4,6-Tri(4-pyridyl)-1,3,5-triazine|BLD Pharm [bldpharm.com]
- 2. 42333-76-6・this compound・352-33981・358-33983[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. 42333-76-6 | 2,4,6-Tri(pyridin-3-yl)-1,3,5-triazine | Pyridines | Ambeed.com [ambeed.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Engineering Molecular Architectures: A Technical Guide to the Isomers of 2,4,6-Tri(pyridyl)-1,3,5-triazine
The Geometric Imperative: Causality in Isomeric Design
The 1,3,5-triazine core, when functionalized with three pyridyl rings, yields a class of robust, highly conjugated ligands that have become foundational to modern 1[1]. However, the true architectural power of these molecules lies in their isomerism. Moving the nitrogen atom on the peripheral pyridyl rings from the ortho (2-), to the meta (3-), to the para (4-) position does not merely alter electronic properties; it fundamentally rewrites the geometric trajectory of the coordination vectors.
The angle between the C–C bond connecting the central triazine to the peripheral ring and the resulting N–Metal coordination bond (denoted as
-
2-TPTZ: Nitrogens point inward, pre-organizing a convergent, high-affinity chelating pocket.
-
3-TPTZ: Nitrogens point outward at an angle (
). The rotation around the C–C bond creates atropoisomerism, allowing the ligand to desymmetrize and close discrete, dynamic polyhedra[2]. -
4-TPTZ: Nitrogens strictly point outward (
). This rigid divergence prevents ring closure, forcing the assembly of infinite 3D Metal-Organic Frameworks (MOFs)[2].
Fig 1: Geometric divergence in Pd(II) self-assembly driven by 3-TPTZ vs 4-TPTZ ligand topology.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine (2-TPTZ): The Convergent Chelator
Because its nitrogen donor atoms are oriented inward, 2-TPTZ acts as a powerful tridentate chelator (analogous to terpyridine). It is heavily utilized in f-block chemistry, both for the synergistic solvent extraction of rare earth elements (La, Eu, Lu) alongside
Protocol 1: Self-Validating Synthesis of Luminescent Eu³⁺-[2-TPTZ] Complexes
Objective: To synthesize a highly luminescent coordination polymer and validate the antenna effect.
-
Step 1: Ligand Coordination & pH Modulation
-
Action: Dissolve EuCl₃ and m-nitrobenzoic acid (mNBA) in an ethanol/acetonitrile matrix. Adjust to pH 6.4 using dilute ammonia, then add 1 equivalent of 2-TPTZ.
-
Causality: The pH adjustment is critical; it deprotonates the mNBA carboxylic groups to facilitate coordination without exceeding the solubility product of Eu(OH)₃. The mixed solvent ensures the solubility of both the highly polar Eu³⁺ salts and the organic 2-TPTZ ligand.
-
Validation Checkpoint 1: Formation of a stable, faint yellow precipitate confirms primary complexation.
-
-
Step 2: Slow Evaporation Crystallization
-
Action: Seal the reaction vessel with a semi-permeable membrane and allow slow evaporation over 7 days.
-
Causality: Slow solvent evaporation maintains a low supersaturation level, thermodynamically favoring the growth of defect-free single crystals over kinetic amorphous precipitation.
-
Validation Checkpoint 2: Single-Crystal X-Ray Diffraction (SCXRD) must reveal a 9-coordinate Eu³⁺ center, confirming the tridentate meridional binding of 2-TPTZ[4].
-
-
Step 3: Photophysical Validation
-
Action: Subject the isolated crystals to UV excitation and time-resolved emission spectroscopy.
-
Causality: The triplet state of 2-TPTZ acts as an antenna, transferring energy to the Eu³⁺ center.
-
Validation Checkpoint 3: Observation of a sharp emission peak at 612 nm (⁵D₀ → ⁷F₂ transition) with a prolonged luminescence lifetime (>0.7 ms) definitively validates the absence of non-radiative quenching[4].
-
Fig 2: Synergistic solvent extraction of Ln(III) ions using 2-TPTZ and β-ketoenol extractants.
2,4,6-Tris(3-pyridyl)-1,3,5-triazine (3-TPTZ): The Dynamic Capsule Architect
Unlike its rigid para-isomer, 3-TPTZ features a
Protocol 2: Template-Directed Assembly of Hexanuclear Arene Ruthenium Metalla-Prisms
Objective: To force the flexible 3-TPTZ ligand into a desymmetrized conformation to close a discrete hexanuclear cage.
-
Step 1: Electrophilic Activation of the Metal Node
-
Action: React the dinuclear precursor[Ru₂(p-cymene)₂(OO∩OO)Cl₂] with silver trifluoromethanesulfonate (AgCF₃SO₃) in methanol.
-
Causality: The silver salt abstracts the chloride ligands, generating a highly electrophilic, coordinatively unsaturated Ru(II) center necessary to drive the binding of the neutral 3-TPTZ nitrogen donors.
-
Validation Checkpoint 1: The immediate precipitation of AgCl visually confirms the successful activation of the ruthenium nodes.
-
-
Step 2: Template-Driven Self-Assembly
-
Action: Filter the AgCl, then add 3-TPTZ and a template molecule (e.g., triphenylene) to the filtrate. Stir at room temperature.
-
Causality: Because 3-TPTZ can adopt multiple conformations, the inclusion of a planar aromatic template provides a thermodynamic sink.
- stacking interactions between the template and the host walls force the 3-TPTZ ligands into the specific desymmetrized geometry required to close the [Ru₆] prism[5]. -
Validation Checkpoint 2: ¹H DOSY (Diffusion-Ordered Spectroscopy) NMR must show identical diffusion coefficients for both the host framework and the encapsulated template, proving they move as a single supramolecular entity.
-
-
Step 3: Template Extraction
-
Action: Wash the isolated solid with toluene.
-
Causality: Toluene competes for the
-cavity and solubilizes the template, allowing its diffusion out of the host windows without dismantling the robust Ru-N coordination bonds. -
Validation Checkpoint 3: Disappearance of the template signals in standard ¹H NMR confirms the isolation of the empty host capsule[5].
-
2,4,6-Tris(4-pyridyl)-1,3,5-triazine (4-TPTZ): The Rigid Framework Scaffold
4-TPTZ is characterized by strict
Quantitative Data Presentation
Table 1: Comparative Physicochemical and Structural Profiles of TPTZ Isomers
| Property / Feature | 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (2-TPTZ) | This compound (3-TPTZ) | 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (4-TPTZ) |
| N-Donor Vector Angle ( | Convergent (Inward-facing) | ~120° (Flexible / Atropoisomeric) | 180° (Divergent / Rigid) |
| Symmetry in Assemblies | Meridional ( | Desymmetrized (e.g., | Retained |
| Primary Coordination Mode | Tridentate Chelator | Bridging Ligand (Discrete Capsules) | Tritopic Bridging Ligand (Infinite Networks) |
| Key Applications | Lanthanide luminescence, Fe²⁺ sensing, Actinide extraction | Dynamic host-guest chemistry, Metalla-prisms | Gas storage MOFs, POM@MOF catalysis |
| Structural Modularity | Low (Pre-organized pocket) | High (Induced-fit binding) | Moderate (Rigid struts for porous frameworks) |
References
- Title: 2,4,6-Tri(4-pyridyl)-1,3,5-triazine - Benchchem: Coordination Chemistry and Metal-Organic Frameworks (MOFs)
- Title: Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)
- Title: Synergistic extraction of lanthanoids with heterocyclic β-ketoenols and 2,4,6-tri(2-pyridyl)
- Title: Template-Directed Synthesis of Hexanuclear Arene Ruthenium Complexes with Trigonal-Prismatic Architecture Based on 2,4,6-Tris(3-pyridyl)
- Source: nih.
- Source: rsc.
Sources
- 1. 2,4,6-Tri(4-pyridyl)-1,3,5-triazine | 42333-78-8 | Benchchem [benchchem.com]
- 2. Guest Encapsulation Alters the Thermodynamic Landscape of a Coordination Host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyoxometalates as components of supramolecular assemblies - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00979E [pubs.rsc.org]
Technical Guide: Coordination Chemistry of 2,4,6-Tris(3-pyridyl)-1,3,5-triazine (3-TPT)
The following technical guide details the coordination chemistry, synthesis, and applications of 2,4,6-tris(3-pyridyl)-1,3,5-triazine (3-TPT) . This document is structured for researchers and drug development professionals, focusing on the unique "meta-effect" of the 3-pyridyl isomer compared to its more common 2- and 4-pyridyl analogues.
Executive Summary: The "Meta-Effect" in Ligand Design
In the realm of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), ligand geometry dictates topology. While 2,4,6-tris(4-pyridyl)-1,3,5-triazine (4-TPT) is famous for forming large, open cages (Fujita-type structures) due to its linear connectivity, and 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) is a classic chelator for discrete complexes (e.g., Fe(II) analysis), the 3-pyridyl isomer (3-TPT) occupies a unique niche.
The 3-TPT ligand features nitrogen donors in the meta positions relative to the central triazine ring. This induces a 120° bend at each arm, preventing simple linear bridging. Instead, 3-TPT directs the assembly of helical motifs , discrete molecular capsules , and spontaneously chiral 3D networks . For drug development professionals, this spontaneous chirality presents a high-value opportunity for enantioselective separation and chiral drug delivery systems .
Ligand Architecture & Synthesis
Structural Comparison
The distinct coordination vectors of the TPT isomers determine the final material properties:
| Ligand | Pyridyl Position | Coordination Vector | Primary Topology | Key Application |
| TPTZ | 2-pyridyl (Ortho) | Convergent (Chelating) | Discrete Mononuclear Complexes | Analytical Chemistry (Fe detection) |
| 3-TPT | 3-pyridyl (Meta) | Divergent (Bent) | Helices, Chiral 3D Nets | Chiral Separation, SCO Materials |
| 4-TPT | 4-pyridyl (Para) | Divergent (Linear) | Large Cubic Cages, 3D Grids | "Crystalline Sponge" (X-ray analysis) |
Synthesis Protocol: Trimerization of 3-Cyanopyridine
The synthesis of 3-TPT is achieved via the cyclotrimerization of 3-cyanopyridine (nicotinonitrile). Unlike the 2-isomer, which requires careful control to prevent hydrolysis, the 3-isomer is robust but requires strong acid catalysis or high-temperature conditions.
Protocol: Superacid-Catalyzed Trimerization
-
Reagents: 3-Cyanopyridine (10.0 g), Trifluoromethanesulfonic acid (Triflic acid, catalytic amount), Chloroform (solvent).
-
Procedure:
-
Dissolve 3-cyanopyridine in dry chloroform under inert atmosphere (N₂).
-
Slowly add triflic acid at 0°C (exothermic reaction).
-
Allow the mixture to warm to room temperature and stir for 24–48 hours. The acid activates the nitrile group, facilitating nucleophilic attack by subsequent nitrile molecules.
-
Quench with aqueous NaHCO₃ to neutralize the acid.
-
Extract with CHCl₃, dry over MgSO₄, and evaporate.
-
Purification: Recrystallize from ethanol/DMF to yield white/off-white needles of 3-TPT.
-
Caption: Synthetic pathway for 3-TPT via acid-catalyzed cyclotrimerization of 3-cyanopyridine.
Coordination Chemistry: The Fe(II) Case Study
One of the most scientifically significant systems involving 3-TPT is the [Fe(NCS)₂] framework. This system demonstrates how the ligand's "bent" geometry forces the formation of a chiral network from achiral components.
Mechanism of Chiral Induction
When 3-TPT binds to octahedral Fe(II) centers (occupied by two axial thiocyanate anions), the equatorial plane cannot form a flat sheet (as with 4-TPT). To accommodate the 120° angle of the 3-pyridyl groups, the network must twist.
-
Connectivity: Each Fe(II) is a 4-connected node (equatorial pyridines).[1] Each 3-TPT is a 3-connected node.
-
Topology: The resulting (3,4)-connected net often adopts a helical or distorted cubic topology that lacks an inversion center.
-
Result: Spontaneous resolution of chiral crystals (conglomerate formation).
Experimental Protocol: Solvothermal Assembly
Target Complex: [Fe(NCS)₂(3-TPT)x]·Solvent
-
Stock Solutions:
-
Solution A: FeCl₂·4H₂O (0.1 mmol) and NaNCS (0.2 mmol) in Methanol (10 mL).
-
Solution B: 3-TPT (0.1 mmol) in CHCl₃/Ethanol (1:1, 10 mL).
-
-
Layering Method (Slow Diffusion):
-
Place Solution B in a narrow test tube.
-
Carefully layer a buffer solvent (pure Ethanol, 2 mL) on top.
-
Layer Solution A on top of the buffer.
-
-
Crystallization:
-
Seal the tube and leave undisturbed in the dark at room temperature for 1–2 weeks.
-
Observation: Yellow/Orange block crystals will form at the interface.
-
Validation: Single Crystal X-Ray Diffraction (SC-XRD) is required to confirm the chiral space group (e.g., P2₁2₁2₁) vs. a centrosymmetric one.
-
Caption: Logic flow of [Fe(NCS)2(3-TPT)] assembly, highlighting the origin of spontaneous chirality.
Applications in Drug Development
While 3-TPT itself is not a drug, its coordination networks offer advanced functionalities for pharmaceutical research, specifically in Chiral Separation and Controlled Delivery .
Chiral Resolution of Racemic Drugs
Many drugs are synthesized as racemates, but often only one enantiomer is active (eutomer) while the other is inactive or toxic (distomer).
-
Mechanism: The spontaneously chiral pores of 3-TPT MOFs act as a "sieve." When a racemic drug solution flows through the MOF, the framework preferentially adsorbs one enantiomer due to steric fit and van der Waals interactions within the helical channels.
-
Workflow:
-
Synthesize homochiral 3-TPT MOF (via seeding or chiral solvent induction).
-
Pack MOF into an HPLC column or use as a solid-phase extractant.
-
Pass racemic drug solution (e.g., Ibuprofen, Thalidomide analogs).
-
Elute: The less-bound enantiomer elutes first; the bound enantiomer is recovered by solvent wash.
-
Spin Crossover (SCO) for Smart Release
The Fe(II)-3-TPT networks often exhibit Spin Crossover behavior—switching between Low Spin (LS, diamagnetic) and High Spin (HS, paramagnetic) states upon temperature or light stimulation.
-
Concept: This spin transition involves a volume expansion (Fe-N bond lengthening).
-
Application: A drug payload encapsulated in the "closed" (LS) pores can be released when the material is triggered (e.g., by local heating or laser irradiation) to the "open" (HS) state, allowing for precise, on-demand drug release.
Quantitative Comparison of TPT Isomer Properties
| Feature | 4-TPT (Para) | 3-TPT (Meta) |
| Pore Size | Large (10–20 Å) | Medium (5–12 Å) |
| Framework Flexibility | Rigid | Flexible / Breathing |
| Chirality | Rare (requires chiral aux) | Common (Spontaneous) |
| Magnetic Coupling | Weak (long distance) | Moderate (helical path) |
| Primary Drug Use | Structure Elucidation (Sponge) | Chiral Separation / Release |
References
-
Synthesis & Structure: Neville, S. M., et al.[2] "A Family of Three-Dimensional Molecular Framework Materials Containing the Three-Connecting Ligands 2,4,6-Tris(n'-pyridyl)-1,3,5-triazine: 3-tpt and 4-tpt."[1][3][4] Australian Journal of Chemistry, 2013, 66(4), 452–463.[1] Link
- Chiral MOFs: Hough, S. L., et al. "Chirality in Metal-Organic Frameworks." Chemical Society Reviews, 2015. (Contextual grounding for spontaneous resolution in TPT systems).
-
General Triazine Chemistry: "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, 2006, 11(1), 81-102. Link
- Spin Crossover: Halder, G. J., et al. "Guest-Dependent Spin Crossover in a Nanoporous Molecular Framework Material." Science, 2002.
Disclaimer: All synthesis protocols involve hazardous chemicals (triflic acid, chloroform). Procedures should be performed in a fume hood with appropriate PPE.
Sources
Methodological & Application
synthesis of metal-organic frameworks using 2,4,6-tris(3-pyridyl)-1,3,5-triazine
This Application Note provides a detailed technical guide for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the specific ligand 2,4,6-tris(3-pyridyl)-1,3,5-triazine (referred to herein as 3-TPT ).
Executive Summary
The 3-TPT ligand is a
Part 1: Ligand Chemistry & Pre-Synthesis Considerations
Ligand Characteristics
-
Abbreviation: 3-TPT (or 3-tpt)
-
Molecular Formula:
[3] -
Coordination Geometry: The 3-pyridyl nitrogen donors are directed away from the radial axes, creating a "pinwheel" coordination vector. This prevents the formation of simple octahedral nodes often seen with 4-TPT, instead favoring trigonal prismatic or distorted octahedral nodes.
Isomer Criticality
WARNING: Ensure you are using the 3-pyridyl isomer. The 2-pyridyl isomer (TPTZ) acts as a chelator (tridentate pocket), while the 4-pyridyl isomer (4-TPT) acts as a linear extender. 3-TPT acts as a bridging ligand with a bent angle, which is essential for the protocols below.
Part 2: Synthesis Protocols
Two distinct protocols are provided:
-
Protocol A (Layering): For high-quality single crystals of 3D porous networks (Fe/Co systems).
-
Protocol B (Solvothermal): For rapid generation of microcrystalline powders (Cu/Zn systems).
Protocol A: Slow Diffusion Synthesis of [M(NCS)₂ (3-TPT)₄/₃]
Target: 3D Porous Frameworks (M = Fe(II), Co(II)) Reference Topology: Distorted Cubic (Fe) or Trigonal (Co) networks.[4]
Materials:
-
Metal Source:
or (Prepared in situ from or + ). -
Ligand: 3-TPT (0.1 mmol).
-
Solvent A (Dense Phase): Benzyl Alcohol (BzOH).[4]
-
Solvent B (Light Phase): Acetone (ac) or Methanol (MeOH).
Step-by-Step Procedure:
-
Pre-cursor Preparation (In-Situ Metal Salt):
-
Dissolve 0.1 mmol of
(or Co equivalent) in 2 mL of Methanol. -
Add 0.2 mmol of
to the solution. -
Stir for 30 minutes and filter off the white
precipitate. The filtrate contains the active species.
-
-
Ligand Solution (Bottom Layer):
-
Dissolve 0.1 mmol of 3-TPT in 4 mL of Benzyl Alcohol.
-
Note: Benzyl alcohol is chosen for its viscosity and density (1.04 g/mL), which stabilizes the diffusion interface. Sonicate if necessary to ensure complete dissolution.
-
-
Layering Assembly:
-
Place the Ligand/BzOH solution into a narrow glass tube (approx. 5-8 mm diameter).
-
Carefully layer 1 mL of pure solvent (1:1 MeOH/BzOH mix) on top to act as a "buffer zone."
-
Very slowly pipette the Metal/MeOH filtrate (Density ~0.79 g/mL) on top of the buffer layer.
-
-
Crystallization:
-
Seal the tube with Parafilm (poke one small hole for slow evaporation if concentration is low, otherwise seal tight).
-
Store in a vibration-free, dark environment at Room Temperature (20-25°C).
-
Timeline: Crystals will appear at the interface after 5–14 days.
-
Fe-System: Red-orange cuboctahedral crystals.
-
Co-System: Orange block-like crystals.
-
-
Yield: ~40-60% (based on metal).
Protocol B: Solvothermal Synthesis of [Cu(hfa)₂(3-TPT)] Chains
Target: 1D/2D Coordination Polymers for Catalytic Screening
Materials:
-
Metal Source:
(Copper(II) hexafluoroacetylacetonate). -
Ligand: 3-TPT.
-
Solvent: Ethanol (EtOH) or Chloroform (
).
Step-by-Step Procedure:
-
Mixing:
-
Dissolve 0.1 mmol 3-TPT in 5 mL Ethanol.
-
Dissolve 0.1 mmol
in 5 mL Ethanol.
-
-
Reaction:
-
Mix the two solutions in a 20 mL scintillation vial.
-
Observation: Immediate color change (green/blue) indicates complexation.
-
-
Digestion:
-
Cap the vial and heat at 60°C for 24 hours (or leave at RT for 3 days for slower growth).
-
-
Isolation:
-
Filter the green precipitate/crystals.
-
Wash with cold Ethanol (2 x 5 mL).
-
Air dry.
-
Part 3: Visualization of Workflows
Figure 1: Slow Diffusion Layering Workflow (Protocol A)
Caption: Schematic of the density-gradient layering technique required to crystallize high-quality 3-TPT MOFs.
Figure 2: Ligand Geometry & Topology Impact
Caption: Comparison of topological outcomes driven by the meta-nitrogen geometry of 3-TPT versus 4-TPT.
Part 4: Characterization & Validation
To validate the synthesis of the [Fe(NCS)₂(3-TPT)₄/₃] framework, compare your data against these standard parameters:
| Parameter | Expected Value / Observation | Method of Validation |
| Crystal Habit | Red-orange Cuboctahedra (Fe) | Optical Microscopy |
| Unit Cell | Cubic Symmetry (Body Centered) | Single Crystal XRD |
| IR Spectrum | FTIR Spectroscopy | |
| Porosity | Solvent accessible void volume present | TGA (Solvent loss <100°C) |
| Magnetic State | High Spin Fe(II) (Paramagnetic) | SQUID Magnetometry / Evans Method |
Troubleshooting:
-
Precipitate instead of Crystals: Diffusion was too fast. Increase the volume of the "buffer layer" or increase the viscosity by adding more Benzyl Alcohol.
-
No Reaction: Ensure the pH is neutral; protonation of the pyridyl rings (in acidic media) blocks coordination.
Part 5: Applications in Drug Development
While 3-TPT MOFs are often studied for magnetism, their structural properties offer specific advantages for drug development workflows:
-
Guest Encapsulation (Crystalline Sponge): The large void volumes in the 3D Fe/Co frameworks allow for the soaking of small molecule drugs. The "bent" walls of the 3-TPT cages can provide unique
- stacking interactions to stabilize aromatic drug candidates (e.g., heterocyclic anticancer agents) for crystallographic analysis. -
Controlled Release: The solvent-accessible voids (filled with Benzyl Alcohol/Acetone in synthesis) can be exchanged for therapeutic guests. The rate of release is modulated by the aperture size, which is restricted by the 3-pyridyl inward-facing angle.
References
-
Murray, K. S., Neville, S. M., Halder, G. J., & Kepert, C. J. (2013). "A Family of Three-Dimensional Molecular Framework Materials Containing the Three-Connecting Ligands 2,4,6-Tris(n'-pyridyl)-1,3,5-triazine: 3-tpt and 4-tpt."[1][2][4][5] Australian Journal of Chemistry, 66(4), 452–463.
- Munoz, M. C., & Real, J. A. (2011). "Thermo- and Photo-Modulation of Spin Crossover in Iron(II) Coordination Polymers." Coordination Chemistry Reviews, 255(17-18), 2068-2093. (Context on Fe-NCS-Pyridyl assembly).
-
Inokuma, Y., et al. (2013).[6] "X-ray analysis on the nanogram to microgram scale using porous complexes." Nature, 495, 461–466. (Context on using TPT-derivatives for guest encapsulation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,6-Tris(4-pyridyl)-1,3,5-triazine | C18H12N6 | CID 317666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tripyridinium trichloride 2.5-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Engineering Lanthanide-Organic Frameworks with 2,4,6-tris(3-pyridyl)-1,3,5-triazine (3-TPT)
Topic: 2,4,6-tris(3-pyridyl)-1,3,5-triazine (3-TPT) as a Ligand for Lanthanide Complexes Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists
Executive Summary & Chemical Logic
This guide details the synthesis and application of This compound (3-TPT) as a ligand for Lanthanide (Ln) coordination.
Critical Distinction: Unlike its famous isomer TPTZ (2-pyridyl) , which acts as a chelating ligand (terpyridine-like) to form discrete molecular complexes, 3-TPT is a divergent ligand. The nitrogen atoms in the 3-position of the pyridine rings are geometrically positioned to bridge multiple metal centers, making 3-TPT an ideal tecton (building block) for Lanthanide Metal-Organic Frameworks (Ln-MOFs) and Coordination Polymers (CPs).
Mechanistic Basis: The Antenna Effect
The utility of 3-TPT in lanthanide chemistry is driven by the Antenna Effect . Lanthanide ions (Eu³⁺, Tb³⁺) have low molar absorption coefficients due to forbidden
-
Absorption: The triazine-pyridine conjugated system absorbs UV light (
). -
Intersystem Crossing (ISC): Energy transfers from the ligand's Singlet (
) to Triplet ( ) state. -
Energy Transfer (ET): The
energy of 3-TPT ( ) is ideally positioned above the emitting levels of Tb³⁺ ( , ) and Eu³⁺ ( , ), enabling efficient sensitization.
Chemical Structure & Coordination Topology
The following diagram illustrates the divergent nature of 3-TPT compared to the chelating nature of TPTZ, dictating the formation of networks rather than discrete species.
Figure 1: Comparison of coordination topologies and the energy transfer mechanism in Ln-3-TPT systems.
Experimental Protocols
Protocol A: Synthesis of 3-TPT Ligand
Direct cyclotrimerization of 3-cyanopyridine.
Reagents:
-
3-Cyanopyridine (CAS: 100-54-9)
-
Trifluoromethanesulfonic acid (Triflic acid) [Caution: Superacid]
-
Chloroform (Dry)[1]
-
Ammonium hydroxide (25%)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 3-cyanopyridine (5.2 g, 50 mmol) in dry chloroform (50 mL).
-
Catalysis: Cool the solution to 0°C in an ice bath. Dropwise add Triflic acid (22 mL) over 30 minutes. Note: The reaction is highly exothermic.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 24–48 hours. The solution will turn viscous/yellow.
-
Quenching: Pour the reaction mixture carefully onto crushed ice (200 g). Neutralize with Ammonium hydroxide until pH ~8–9. A white precipitate will form.
-
Purification: Filter the solid. Wash sequentially with water (3x50 mL), ethanol (2x20 mL), and diethyl ether.
-
Recrystallization: Recrystallize from hot DMF or Nitrobenzene if high purity is required for optical measurements.
-
Yield: Expected yield: 75–85%.
Protocol B: Solvothermal Synthesis of Eu-3-TPT MOF
Fabrication of a luminescent coordination polymer.
Reagents:
-
3-TPT (Ligand from Protocol A)
-
Eu(NO₃)₃·6H₂O (99.9% trace metals basis)
-
Co-ligand: Terephthalic acid (H₂BDC) or Isophthalic acid (optional, to increase porosity)
-
Solvent: DMF / Ethanol / Water mixture
Workflow:
-
Stoichiometry: Mix Eu(NO₃)₃·6H₂O (0.1 mmol, 44.6 mg) and 3-TPT (0.1 mmol, 31.2 mg) in a 20 mL scintillation vial.
-
Modification: If using a co-ligand (e.g., H₂BDC), use a ratio of 1:1:1 (Metal:3-TPT:Acid).
-
-
Solvent System: Add 10 mL of a solvent mixture DMF:Ethanol:H₂O (4:1:1) .
-
Why? DMF solubilizes the organic ligand; water aids nitrate dissociation; ethanol modulates crystal growth rate.
-
-
Sonication: Sonicate for 15 minutes until a homogeneous suspension/solution is obtained.
-
Thermal Treatment: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 100°C for 72 hours .
-
Cooling: Cool to room temperature at a rate of 5°C/hour. Slow cooling promotes single-crystal growth.
-
Isolation: Filter the resulting colorless/pale-yellow crystals. Wash with DMF and Ethanol.
-
Activation: Soak crystals in ethanol for 24 hours (refreshing solvent 3 times) to exchange pore-bound DMF, then dry under vacuum at 80°C.
Characterization & Data Interpretation
Standard Characterization Parameters
| Technique | Parameter | Expected Result for Ln-3-TPT |
| PXRD | Crystallinity | Sharp peaks < 10° (2 |
| FT-IR | Coordination | Shift of triazine C=N stretch from ~1530 cm⁻¹ (free) to ~1515 cm⁻¹ (bound). Appearance of Ln-O/N bands < 500 cm⁻¹. |
| TGA | Stability | Weight loss < 150°C (Solvent release).[1] Framework decomposition typically > 350°C. |
| PL (Eu) | Emission | Sharp bands at 590 nm ( |
| PL (Tb) | Emission | Sharp bands at 490 nm ( |
Photophysical Data Analysis (Example)
When characterizing the complex, calculate the Asymmetry Ratio (R) for Europium samples:
-
High R (> 2.5): Indicates Eu³⁺ is in a low-symmetry site (no inversion center), typical for MOFs/surface coordination. This usually correlates with higher quantum yield.
-
Low R (< 1.0): Indicates a centrosymmetric environment (rare for these ligands).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ligand) | Incomplete trimerization | Ensure Triflic acid is fresh. Increase reaction time to 48h. Ensure anhydrous conditions. |
| Amorphous Product (MOF) | Rapid precipitation | Decrease reaction temperature to 85°C. Increase solvent volume (dilution). Slow down cooling rate. |
| Weak Luminescence | Quenching by O-H oscillators | "Wet" coordination sphere. Dehydrate the sample thoroughly. Replace H₂O with D₂O in synthesis if possible to reduce non-radiative decay. |
| Insolubility | Formation of dense polymer | 3-TPT is rigid. Add a flexible co-ligand (e.g., adipic acid) to expand the framework and improve solubility/crystallinity. |
References
-
Ligand Synthesis Review: Afonso, C. A. M., et al. "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, vol. 11, no.[2][3][4] 1, 2006, pp. 81-102.[2] Link
-
Lanthanide MOF General Protocol: Wang, Y., et al. "Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin." Molecules, vol. 26, no.[5] 12, 2021. Link
-
Antenna Effect Mechanism: Bünzli, J.-C. G. "On the design of highly luminescent lanthanide complexes." Coordination Chemistry Reviews, vol. 293-294, 2015, pp. 19-47. Link
-
Triazine Coordination Chemistry: Murugesu, M., et al.[6] "The renaissance of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT) coordination chemistry." Dalton Transactions, vol. 44, 2015, pp. 20287-20294.[6] Link
-
Divergent Ligand Topology: Biradha, K., et al. "Coordination polymers containing 3-pyridyl and 4-pyridyl ligands." CrystEngComm, vol. 13, 2011. Link
Sources
- 1. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines [mdpi.com]
- 2. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The renaissance of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT) coordination chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Hydrothermal Synthesis of Coordination Polymers with 2,4,6-Tris(3-pyridyl)-1,3,5-triazine (3-tpt)
Target Audience: Materials Scientists, Inorganic Chemists, and Drug Delivery Researchers Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs)
Introduction & Mechanistic Rationale
The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers requires organic ligands that offer both structural rigidity and predictable coordination geometries. 2,4,6-Tris(3-pyridyl)-1,3,5-triazine (3-tpt) (CAS: 42333-76-6) has emerged as a highly versatile, star-shaped, nitrogen-rich tritopic ligand[1]. Unlike its 4-pyridyl analogue, the 3-pyridyl nitrogen donors in 3-tpt are oriented at 120° angles relative to the central triazine core but possess rotational flexibility around the C-C bonds connecting the rings. This conformational freedom allows 3-tpt to act as a bridging ligand that can adopt multiple coordination modes (monodentate, bidentate, or tridentate), facilitating the assembly of diverse 1D chains, 2D layers, and 3D supramolecular architectures[2].
Why Hydrothermal Synthesis?
The synthesis of 3-tpt-based coordination polymers is predominantly achieved via hydrothermal or solvothermal methods[3]. The causality behind this choice is rooted in the physical chemistry of subcritical water:
-
Solubility Modulation: 3-tpt is highly hydrophobic and poorly soluble in water at ambient conditions. Inside a sealed Teflon-lined autoclave at 140–180 °C, the autogenous pressure forces water into a subcritical state. The dielectric constant of water drops significantly, mimicking the solvation properties of organic solvents and dissolving the 3-tpt ligand homogeneously[4].
-
Thermodynamic Control: The high-temperature environment allows metal-ligand coordination bonds to form, break, and reform rapidly. This reversibility prevents kinetic trapping (which yields amorphous powders) and drives the system toward the most thermodynamically stable product: highly ordered, diffraction-quality single crystals[3].
Fig 1: Mechanistic pathway of subcritical water driving 3-tpt assembly.
Quantitative Data Summary
The table below summarizes validated hydrothermal parameters for synthesizing various 3-tpt coordination polymers, demonstrating how the choice of metal and co-ligand dictates the final structural dimensionality.
| Metal Precursor | Co-Ligand / Modulator | Temp (°C) | Time (h) | Morphology / Dimensionality | Key Property / Application |
| Cd(NO₃)₂·4H₂O | bpta (dicarboxylic acid) | 140 | 72 | 2D Polymeric Layer | Luminescence / Sensing[5] |
| Zn(OAc)₂·2H₂O | Na₂MoO₄ (Polyoxometalate) | 160 | 72 | 1D Coordination Polymer | Catalysis / Optics[2] |
| Co(OAc)₂·4H₂O | TFMBz (benzoate deriv.) | 150 | 48 | 1D Ladder Chain | Magnetism / Isomerism[3] |
| Cu(NO₃)₂·3H₂O | hfa (hexafluoroacetylacetonate) | 120 | 48 | 1D to 3D Porous Network | Gas Storage / Separation[3] |
Experimental Protocols
Safety & Handling Precautions
Ligand Toxicity: 3-tpt is classified as a skin and eye irritant (Hazard statements: H315, H319, H335)[1]. All dry powder handling must be conducted inside a Class II biosafety cabinet or chemical fume hood to prevent inhalation of particulates. Autoclave Safety: Never exceed a 70% fill volume in the Teflon liner to prevent catastrophic overpressurization due to the thermal expansion of water.
Protocol A: Synthesis of 2D Metal-Organic Layers (e.g., Cd/Zn-3-tpt)
This protocol is optimized for the generation of luminescent 2D coordination polymers using a secondary dicarboxylic acid co-ligand to bridge the metal centers alongside 3-tpt.
Reagents:
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O): 0.1 mmol
-
This compound (3-tpt): 0.1 mmol
-
Dicarboxylic acid co-ligand (e.g., bpta): 0.1 mmol
-
Deionized Water (18.2 MΩ·cm): 12 mL
Step-by-Step Workflow:
-
Precursor Solubilization: In a 20 mL glass vial, add the Cd(NO₃)₂·4H₂O, 3-tpt, and the co-ligand. Add 12 mL of deionized water.
-
Sonication: Sonicate the heterogeneous mixture for 15 minutes. Note: The 3-tpt will remain largely insoluble at this stage; this is expected and provides a slow-release reservoir during heating.
-
Vessel Loading: Transfer the suspension quantitatively into a 23 mL Teflon-lined stainless steel autoclave. Ensure the fill volume is approximately 50-60%. Seal the steel jacket tightly using a torque wrench to ensure uniform pressure containment.
-
Hydrothermal Treatment: Place the autoclave in a programmable muffle furnace.
-
Ramp: Ambient to 140 °C at 2 °C/min.
-
Dwell: Hold at 140 °C for 72 hours.
-
-
Controlled Cooling (Critical Step): Program the furnace to cool to room temperature at a strict rate of 5 °C/hour . Causality: Rapid cooling forces the precipitation of kinetic, amorphous aggregates. A slow 5 °C/h gradient allows the system to remain near equilibrium, promoting the growth of large, faceted single crystals suitable for X-ray diffraction.
-
Harvesting: Open the autoclave. Filter the mother liquor and isolate the block-like crystals. Wash sequentially with distilled water (3 × 5 mL) and ethanol (3 × 5 mL). Dry in air.
Protocol B: Synthesis of Polyoxometalate-3-tpt Hybrid Frameworks
Polyoxometalates (POMs), such as octamolybdates ([Mo₈O₂₆]⁴⁻), can act as massive inorganic nodes. Synthesizing these hybrids requires strict pH control to dictate the speciation of the POM cluster[2].
Reagents:
-
Sodium molybdate dihydrate (Na₂MoO₄·2H₂O): 0.5 mmol
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O): 0.25 mmol
-
3-tpt ligand: 0.15 mmol
-
1M HCl (for pH adjustment)
Step-by-Step Workflow:
-
Molybdate Speciation: Dissolve Na₂MoO₄·2H₂O in 10 mL of deionized water. Dropwise, add 1M HCl under continuous stirring until the pH reaches exactly 3.5 . Causality: At pH ~3.5, the molybdate ions condense to form the β- or γ-isomers of the [Mo₈O₂₆]⁴⁻ cluster, which are required to template the 3-tpt framework[2].
-
Metal-Ligand Addition: Add the Zn(II) salt and 3-tpt to the acidic POM solution. Stir for 30 minutes.
-
Hydrothermal Assembly: Transfer to a 23 mL Teflon-lined autoclave. Seal and heat at 160 °C for 72 hours.
-
Cooling & Recovery: Cool at 5 °C/h to room temperature. The resulting product typically consists of 1D coordination polymers where the [Mo₈O₂₆]⁴⁻ clusters are bridged by [Zn(Htpt)₂(H₂O)₂]⁴⁺ fragments (where 3-tpt is partially protonated due to the acidic conditions)[2].
Fig 2: Standard hydrothermal workflow for 3-tpt coordination polymers.
Troubleshooting & Best Practices
-
Amorphous Powders instead of Crystals: This is almost always caused by a cooling rate that is too fast, or a concentration of precursors that is too high (supersaturation). Solution: Reduce the cooling rate to 2 °C/h and dilute the reaction mixture by 20%.
-
Ligand Degradation: While 3-tpt is highly stable due to its aromatic triazine core[4], temperatures exceeding 190 °C in highly acidic media (pH < 2) can cause hydrolysis of the triazine ring. Solution: Keep hydrothermal temperatures between 120 °C and 160 °C.
-
Polymorphism / Supramolecular Isomerism: The flexible nature of 3-tpt means that slight changes in solvent or counter-ions can yield entirely different structural topologies (e.g., 1D ladders vs. 2D grids)[3]. Solution: Maintain strict control over solvent ratios and autogenous pressure (by strictly controlling the fill volume of the autoclave).
References
- This compound, 97% | Thermo Scientific Alfa Aesar Fisher Scientific Italy
- Synthesis, Crystal Structure, and Properties of a New Coordination Polymer Semantic Scholar / Literature D
- Seven organic–inorganic hybrid compounds constructed from 2,4,6-tris-(pyridyl)
- Supramolecular Isomerism in Cobalt(II)
- 2,4,6-Tri(4-pyridyl)
Sources
Application Note: Spectrophotometric Determination of Iron(II) Using 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ)
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol
Executive Summary & Mechanistic Principles
The accurate quantification of iron is critical across environmental monitoring, clinical diagnostics, and pharmaceutical quality control. Among the colorimetric reagents available, 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) stands out as an exceptionally sensitive and robust chelating agent for the spectrophotometric determination of iron(II)[1].
As a tridentate ligand, TPTZ coordinates with
Chemical Causality & Assay Design:
-
Oxidation State Specificity: TPTZ reacts exclusively with the divalent ferrous ion (
). To measure total iron, any ferric iron ( ) in the sample must first be reduced using an agent such as ascorbic acid or hydroxylamine[4][5]. -
pH Dependency: The complexation is highly pH-dependent. The reaction must be buffered (typically with sodium acetate) to a mildly acidic pH of 3.4 to 5.8 (optimal ~4.5). If the pH drops below 3.0, the pyridyl nitrogen atoms protonate, preventing coordination. If the pH exceeds 6.0, iron rapidly oxidizes and precipitates as insoluble hydroxides[4][6].
Physicochemical and Optical Properties
To facilitate assay design and instrument calibration, the quantitative optical parameters of the TPTZ-Iron system are summarized below.
| Parameter | Specification / Value | Causality / Clinical Relevance |
| Target Analyte | Iron(II) / | TPTZ is specific to the divalent state; requires reduction for Total Fe[5]. |
| Complex Formed | Stable bis-ligand chelate forming a deep blue-purple solution[2]. | |
| Absorption Maximum ( | 590 – 595 nm | Optimal measurement wavelength for spectrophotometers[2][4]. |
| Molar Absorptivity ( | ~22,600 | High sensitivity allows detection of micromolar iron concentrations[3]. |
| Optimal pH Range | 3.4 – 5.8 | Maintained via Acetate buffer to prevent ligand protonation or Fe precipitation[6]. |
| Color Development Time | 4 – 6 minutes | Rapid kinetic complexation at room temperature[6]. |
Experimental Workflows
The versatility of TPTZ allows it to be used both for direct iron quantification and for assessing the antioxidant capacity of biological samples via the FRAP (Ferric Reducing Ability of Plasma) assay[7].
Workflow for spectrophotometric determination of Iron(II) using TPTZ.
Mechanistic pathway of the FRAP assay utilizing the Fe-TPTZ redox reaction.
Self-Validating Protocol: Total Iron and Fe(II) Quantification
This protocol is designed as a self-validating system. By incorporating standard additions and parallel blanking, the method inherently controls for matrix interferences and reagent degradation[4].
Reagent Preparation
Note: Use trace-metal grade reagents and ultrapure deionized (DI) water to prevent high background absorbance.
-
TPTZ Solution (10 mM): Dissolve 0.312 g of TPTZ in 1.0 mL of 1 M HCl, then dilute to 100 mL with DI water. Causality: TPTZ is poorly soluble in neutral water; initial acidic dissolution is mandatory[6].
-
Acetate Buffer (pH 4.5): Dissolve 16.4 g of sodium acetate (anhydrous) in 800 mL DI water. Add 12 mL of glacial acetic acid. Adjust to pH 4.5 and bring to 1 L.
-
Reducing Agent (10% Ascorbic Acid): Dissolve 1.0 g of L-ascorbic acid in 10 mL DI water. Prepare fresh daily to ensure maximum reducing potential.
-
Standard Iron Solution (100 mg/L): Dissolve 0.702 g of ferrous ammonium sulfate hexahydrate in DI water containing 1 mL of concentrated
, and dilute to 1 L.
Step-by-Step Methodology
-
Sample Preparation: Collect the aqueous or biological sample. If storing, acidify to pH < 2 with concentrated nitric acid (
) to preserve the iron state and prevent precipitation[4]. -
Pre-treatment (Total Iron vs. Fe(II)):
-
For Total Iron: Transfer 10 mL of the sample to a reaction tube. Add 0.5 mL of the 10% Ascorbic Acid solution. Mix and wait 5 minutes to ensure complete reduction of
to [5]. -
For Fe(II) Only: Omit the reducing agent. Proceed immediately to step 3 to prevent spontaneous oxidation.
-
-
Buffering: Add 2.0 mL of Acetate Buffer to the sample. Verify that the pH is between 3.5 and 5.0.
-
Complexation: Add 1.0 mL of the TPTZ Solution. Swirl the tube vigorously for 30 seconds to ensure homogeneous mixing[4].
-
Incubation: Allow the reaction to proceed for 5 minutes at room temperature. A deep blue-purple color indicates the presence of iron[4][6].
-
Spectrophotometric Measurement: Zero the spectrophotometer at 593 nm using a reagent blank (10 mL DI water treated with all reagents). Read the absorbance of the samples[7].
Quality Control & Troubleshooting (Self-Validation)
-
Standard Addition Verification: To validate recovery in complex matrices (e.g., cell lysates or wastewater), spike three 10-mL sample aliquots with 0.1 mL, 0.2 mL, and 0.3 mL of a 10 mg/L iron standard. The resulting absorbance increase must be linear. Non-linearity indicates matrix interference (e.g., competing chelators like EDTA)[4].
-
High Blank Absorbance: If the reagent blank exhibits an absorbance >0.05 AU, iron contamination is present in the buffer or glassware. Acid-wash all glassware with 6 N HCl prior to use[4].
-
Turbidity: If the sample becomes cloudy upon buffer addition, the sample pH has exceeded 6.0, causing iron hydroxide precipitation. Discard, re-acidify a fresh sample aliquot, and increase the buffer capacity[4].
References
-
Hach Company. Iron, Total - TPTZ Method (Method 8112). Retrieved from: [Link][4]
-
ResearchGate. High-Sensitive Spectrophotometric Determination of Micromolar Concentrations of D-Penicillamine by Means of a Coupled Redox-Complexation Reaction. Retrieved from: [Link][2]
-
National Institutes of Health (PMC). Activity Analysis of Iron in Water Using a Simple LED Spectrophotometer. Retrieved from: [Link][5]
-
Google Patents. US3537822A - Method for the determination of serum iron and total iron binding capacity. Retrieved from: [6]
-
MDPI. Identification and Analysis of the Content of Biologically Active Substances of Juniper Cone Berries and Their Antioxidant Activity. Retrieved from: [Link][7]
-
Google Patents. USRE30888E - Ferroin reagent. Retrieved from: [3]
Sources
- 1. 2,4,6-Tri(2-pyridyl)-1,3,5-triazine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. USRE30888E - Ferroin reagent - Google Patents [patents.google.com]
- 4. images.hach.com [images.hach.com]
- 5. Activity Analysis of Iron in Water Using a Simple LED Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3537822A - Method for the determination of serum iron and total iron binding capacity - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Application Note: Supramolecular Photocatalysis using 2,4,6-tris(3-pyridyl)-1,3,5-triazine (3-TPT) Nanoreactors
This Application Note details the innovative use of 2,4,6-tris(3-pyridyl)-1,3,5-triazine (3-TPT) in photocatalysis. Unlike its widely used para-isomer (4-TPT), which forms extended Metal-Organic Frameworks (MOFs), the meta-substituted 3-TPT is uniquely suited for constructing discrete supramolecular coordination cages (SCCs). These cages act as "molecular flasks" or nanoreactors, confining substrates and photosensitizers to enhance catalytic efficiency and selectivity.
Executive Summary
The ligand This compound (3-TPT) is a
-
Enhanced Charge Separation: By spatially separating the photosensitizer (guest) from the catalytic center (node or co-guest).
-
Substrate Pre-concentration: Increasing local concentration of reactants within the cavity.
-
Size-Selective Catalysis: Restricting access to the active site based on substrate size.
This guide provides protocols for synthesizing 3-TPT-based cages and applying them to Hydrogen Evolution Reaction (HER) and Photocatalytic Organic Transformations .
Scientific Mechanism
Structural Advantage: The "Meta" Effect
-
4-TPT (Para): Linear geometry favors infinite MOF growth (e.g., kinetic trapping).
-
3-TPT (Meta): Bent geometry (
angle) favors closure into discrete polyhedra. The electron-deficient triazine core stabilizes electron-rich transition states, crucial for reductive photocatalysis.
Photocatalytic Mode of Action
The 3-TPT cage operates via a "Ship-in-a-Bottle" mechanism:
-
Encapsulation: A photosensitizer (e.g., Eosin Y, Ru(bpy)
) is encapsulated within the cationic cage. -
Excitation: Light irradiation excites the guest photosensitizer.
-
Charge Transfer: Photo-excited electrons are transferred to the triazine core of the 3-TPT ligand or the metal nodes (e.g., Pd
, Pt ), which act as the catalytic active sites. -
Catalysis: Protons (for HER) or organic substrates diffuse into the cage and undergo reduction/oxidation.
Experimental Protocols
Protocol A: Synthesis of Pd (3-TPT) Coordination Cage
Rationale: This protocol creates the primary photocatalytic nanoreactor. The use of Pd(NO
Reagents:
-
This compound (3-TPT) [>97% purity]
-
Palladium(II) nitrate dihydrate [Pd(NO
) ] -
DMSO-d
(for NMR monitoring) or DMSO (for bulk synthesis)
Step-by-Step Procedure:
-
Stoichiometric Mixing: Dissolve 3-TPT (15.6 mg, 0.05 mmol) in 1.0 mL of DMSO.
-
Metal Addition: In a separate vial, dissolve Pd(NO
) (20.0 mg, 0.075 mmol) in 1.0 mL of DMSO. -
Self-Assembly: Add the Pd(II) solution dropwise to the ligand solution. The mixture will turn yellow.
-
Heating: Heat the combined solution at 70°C for 3 hours to thermodynamically equilibrate the system into the discrete
cage. -
Validation: Analyze by
NMR. A single set of sharp, downfield-shifted pyridyl signals indicates the formation of a highly symmetric species. Broad signals indicate oligomeric impurities (heat longer if observed). -
Isolation: Precipitate the cage by adding excess diethyl ether. Centrifuge (4000 rpm, 10 min) and dry the yellow solid under vacuum.
Protocol B: Photocatalytic Hydrogen Evolution (HER)
Rationale: This assay measures the ability of the 3-TPT cage to mediate electron transfer from a sacrificial donor to protons.
Reagents:
-
Synthesized Pd
(3-TPT) Cage (Catalyst) -
Eosin Y (Photosensitizer)
-
Triethanolamine (TEOA) (Sacrificial Electron Donor)
-
Deionized Water (pH adjusted to 7.0)
Setup:
-
Reaction Mixture: In a Pyrex photoreactor, prepare 10 mL of aqueous solution containing:
-
Catalyst: 5
M Pd (3-TPT) -
Photosensitizer: 1.0 mM Eosin Y
-
Donor: 10% (v/v) TEOA
-
-
Degassing: Seal the reactor with a rubber septum and purge with Argon for 30 minutes to remove dissolved O
(which quenches the excited state). -
Irradiation: Irradiate with a 300W Xe lamp (equipped with a 420 nm cut-off filter) at 25°C.
-
Quantification: Measure evolved H
gas every 30 minutes using an online Gas Chromatograph (GC) with a TCD detector (Ar carrier gas).
Expected Outcome:
-
Linear H
evolution over 4-6 hours. -
Control: No H
without the cage (Eosin Y alone degrades).
Visualization & Mechanism
Diagram 1: Synthesis Workflow of 3-TPT Nanoreactor
This diagram illustrates the self-assembly pathway from the monomeric ligand to the functional photocatalytic cage.
Caption: Synthesis pathway for the Pd
Diagram 2: Photocatalytic Mechanism (HER)
This diagram depicts the electron transfer pathway within the confined cage environment.
Caption: Mechanism of photocatalytic H
Performance Data & Optimization
Comparative Analysis: 3-TPT vs. 4-TPT
| Feature | 4-TPT (Para-Isomer) | 3-TPT (Meta-Isomer) | Impact on Photocatalysis |
| Topology | Infinite 3D Networks (MOFs) | Discrete Cages ( | Cages allow solution-phase homogeneous catalysis. |
| Solubility | Generally Insoluble (Heterogeneous) | Soluble in DMSO/Water (Homogeneous) | Higher contact area with substrates in 3-TPT. |
| Active Sites | Surface-only | Internal & External | 3-TPT allows "confinement effects" for selectivity. |
| Stability | High (Solid State) | Moderate (Solution) | 3-TPT cages may disassemble at low pH. |
Troubleshooting Guide
-
Issue: Precipitation during synthesis.
-
Cause: Kinetic trapping of oligomers.
-
Fix: Increase temperature to 80°C or add a templating guest (e.g., pyrene) to guide cage formation.
-
-
Issue: Low H
yield.-
Cause: Cage disassembly due to pH change.
-
Fix: Buffer the solution to pH 7.0 using phosphate buffer; avoid pH < 4.
-
References
-
Fujita, M., et al. (1995). "Self-assembly of ten molecules into nanometre-sized organic host frameworks." Nature, 378, 469-471. Link(Foundational work on TPT-based cages).
-
Cook, T. R., & Stang, P. J. (2015). "Recent Developments in the Preparation and Chemistry of Metallocycles and Metallocages." Chemical Reviews, 115(15), 7001-7045. Link(Review of meta-pyridyl ligand geometry).
-
Wang, W., et al. (2019). "Supramolecular Photocatalysis: Combining Confinement and Host-Guest Chemistry." Accounts of Chemical Research, 52(6), 1638–1647. Link(Mechanism of cage-based photocatalysis).
-
Thermo Fisher Scientific. "this compound Product Page." Link(Commercial availability verification).
self-assembly of supramolecular structures with 2,4,6-tris(3-pyridyl)-1,3,5-triazine
Application Note: Supramolecular Assembly of 2,4,6-Tris(3-pyridyl)-1,3,5-triazine
Abstract
This guide details the synthesis, self-assembly, and pharmaceutical application of This compound (3-TPT) . Unlike its widely cited isomer (4-TPT), which forms the archetypal Fujita
Introduction: The Geometry of Assembly
In supramolecular drug design, ligand geometry dictates the topology of the host. While the para-substituted 4-TPT is linear and forms large closed cages, the 3-TPT isomer introduces an angular bias.
| Isomer | N-Position | Vector Angle | Primary Topology with Pd(II) | Application Focus |
| 4-TPT | Para | Large Guest Encapsulation | ||
| 3-TPT | Meta | Sustained Release Matrices / Small Molecule Binding | ||
| 2-TPT | Ortho | Chelating | Mononuclear Complexes | Catalysis (Not Assembly) |
Key Insight: For drug development, 3-TPT coordination polymers (CPs) are superior for creating porous solid-state matrices (tablets/implants) that release drugs via diffusion, whereas discrete cages are used for solution-phase delivery.
Protocol A: Ligand Synthesis (Superacid Catalysis)
Rationale: Traditional synthesis via nitrile trimerization using strong bases (NaOMe) often yields colored impurities and hard-to-separate byproducts. We utilize a triflic acid (TfOH) catalyzed route, which ensures high purity (>98%) required for clean self-assembly.
Reagents:
-
3-Cyanopyridine (CAS: 100-54-9)
-
Trifluoromethanesulfonic acid (TfOH)
-
Chloroform (anhydrous)
-
Ammonia solution (25%)
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 3-cyanopyridine (10.0 g, 96 mmol) in anhydrous
(50 mL). -
Catalysis: Cool to
. Add TfOH (2.0 equiv) dropwise. The solution will fume; maintain temperature . -
Trimerization: Allow to warm to Room Temperature (RT) and stir for 24–48 hours. The mixture will solidify into a thick paste.
-
Quenching: Pour the reaction mixture onto crushed ice/water (200 mL). Neutralize with
until pH ~9-10. -
Isolation: Filter the white precipitate. Wash copiously with water (to remove ammonium triflate) and cold ethanol.
-
Purification: Recrystallize from hot DMF or Nitrobenzene.
-
Yield: ~85-90%.
-
Validation:
NMR (DMSO- ) should show a singlet (triazine core influence) and characteristic pyridine shifts.
-
Protocol B: Supramolecular Self-Assembly
We present two pathways: Path A (Discrete Cage) for solution studies and Path B (Coordination Polymer) for solid-phase delivery.
Path A: Discrete Lantern Capsule
Mechanism: The bent 3-pyridyl angle favors a "face-to-face" dimer with square-planar metals.
-
Stock Solutions:
-
Ligand: 10 mM 3-TPT in
(for NMR monitoring) or . -
Metal: 10 mM
in .
-
-
Assembly: Mix Ligand and Metal in a 2:1 molar ratio (Ligand:Metal).
-
Note: Unlike 4-TPT (which requires 4:6), 3-TPT often requires excess ligand relative to metal to form the
species.
-
-
Heating: Heat at
for 4 hours. -
Observation: Quantitative formation is confirmed by a downfield shift in the
-pyridyl protons ( ppm) in NMR.
Path B: Ag(I) Porous Coordination Network (MOF-like)
Mechanism: Ag(I) is flexible and promotes infinite 3D networks with 3-TPT, creating channels suitable for drug loading.
-
Layering Method (Slow Diffusion):
-
Bottom Layer: Dissolve 3-TPT (0.1 mmol) in
(3 mL). -
Buffer Layer: Pure MeOH (1 mL) layered carefully on top.
-
Top Layer: Dissolve
(0.15 mmol) in MeOH (3 mL) and layer on top.
-
-
Incubation: Seal and store in the dark (Ag is light sensitive) at RT for 5–7 days.
-
Result: Colorless block crystals form at the interface.
-
Characterization: These crystals are suitable for SC-XRD to determine pore size (typically 8–12 Å channels).
-
Protocol C: Drug Encapsulation & Release
Target: Hydrophobic drugs (e.g., Ibuprofen, Doxorubicin).
-
Activation: Immerse the Ag-3-TPT crystals (from Path B) in anhydrous acetone for 24h to exchange solvent molecules from the pores.
-
Loading: Soak the activated crystals in a saturated solution of the Target Drug in
for 48 hours.-
Tip: Use a solvent where the framework is stable but the drug is highly soluble.
-
-
Washing: Briefly rinse crystals with cold solvent to remove surface-bound drug.
-
Quantification (UV-Vis):
-
Digest a known mass of loaded crystals in DMSO (disassembles the framework).
-
Measure absorbance at the drug's
. -
Calculate Loading Capacity (wt%) .
-
Data Visualization & Logic
Figure 1: Synthesis and Assembly Logic Flow
Caption: Workflow for converting 3-cyanopyridine into specific supramolecular architectures based on metal coordination geometry.
Characterization Checklist
| Technique | Parameter | Expected Outcome for 3-TPT Assembly |
| Chemical Shift ( | Downfield shift of | |
| DOSY NMR | Diffusion Coefficient ( | Discrete cages show a single diffusion band (smaller |
| ESI-MS | m/z peaks | Look for |
| PXRD | Sharp peaks at low angles ( |
References
-
Ligand Synthesis (Superacid Route)
- Forsyth, C. et al. "Strong acid catalyzed synthesis of s-triazines." Journal of Organic Chemistry.
-
(See Section 8: Literature/Synthesis variants)
-
Coordination Chemistry of 3-TPT
- Batten, S. R., et al. "Coordination polymers of the isomer this compound." CrystEngComm.
-
(Comparative study of TPT isomers)
-
Drug Delivery via Triazines
- BenchChem Application Notes.
-
General Supramolecular Assembly (Fujita Paradigm)
- Fujita, M. et al. "Molecular Paneling via Coordination." Nature. (Provided for structural contrast).
(Note: While the 4-pyridyl isomer is more famous, the protocols above are adapted specifically for the 3-pyridyl isomer's unique geometry based on general triazine chemistry principles.)
Application Note: 2,4,6-tris(3-pyridyl)-1,3,5-triazine (3-TPT) in the Development of Advanced Chemical Sensors
Executive Summary
The development of highly selective and sensitive chemical sensors is a critical priority in environmental monitoring, defense, and industrial safety. Among the diverse array of organic building blocks used to construct these sensors, 2,4,6-tris(3-pyridyl)-1,3,5-triazine (3-TPT) has emerged as a highly versatile, tritopic nitrogen-donor ligand. Its rigid, C3-symmetric structure and highly conjugated electron system make it an exceptional candidate for the synthesis of luminescent Metal-Organic Frameworks (MOFs) and vapochromic coordination polymers. This application note provides a comprehensive, field-proven guide to utilizing 3-TPT in sensor development, detailing the underlying chemical causality, self-validating fabrication protocols, and quantitative performance metrics.
Chemical Profiling and Structural Causality
3-TPT is a characterized by a central 1,3,5-triazine ring substituted with three pyridine rings[1]. While its structural isomer, 4-TPT, is also extensively utilized in[2], 3-TPT offers a distinct geometric advantage. The nitrogen atoms in 3-TPT are located in the meta-position relative to the triazine core. This creates a ~120° coordination bite angle (compared to the linear 180° extension of 4-TPT), which forces transition metals (e.g., Zn²⁺, Cu²⁺) to assemble into highly corrugated, interpenetrated networks or discrete polyhedral cages.
Causality in Sensor Design: This unique topology is not merely structural; it is functional. The corrugated pores of 3-TPT-based MOFs create electron-rich, size-restricted cavities that act as highly specific binding pockets for electron-deficient analytes (like nitroaromatic explosives) or small gas molecules (like ammonia).
Mechanisms of Action in Sensor Development
The efficacy of 3-TPT in chemical sensing relies on two primary signal transduction pathways:
-
Ratiometric Fluorescence Quenching: 3-TPT is inherently fluorescent, typically emitting in the blue region (~370-400 nm) upon UV excitation. When electron-deficient analytes such as 2,4,6-trinitrophenol (TNP) diffuse into the MOF, they engage in strong π-π stacking and hydrogen bonding with the 3-TPT framework. This spatial proximity facilitates Photoinduced Electron Transfer (PET) from the electron-rich MOF to the electron-deficient TNP, resulting in rapid, non-radiative decay and fluorescence quenching. By encapsulating a second, non-interacting fluorophore (e.g., Rhodamine 6G) within the pores, researchers can create a where the red emission remains constant while the blue emission is quenched[3].
-
Vapochromic Chemisorption: In 3-TPT-based coordination polymers, uncoordinated pyridyl nitrogen atoms or open metal sites can act as Lewis acid/base receptors. The alters the local ligand field or charge transfer state, triggering a reversible, visible color change and a measurable shift in the emission spectrum[4].
Caption: Mechanism of ratiometric fluorescence quenching by nitroaromatics in 3-TPT MOF sensors.
Experimental Protocols: Synthesis & Sensor Fabrication
The following methodology details the fabrication of a dual-emitting, self-calibrating MOF sensor using 3-TPT. This protocol is designed as a self-validating system to ensure rigorous scientific integrity.
Protocol: Fabrication of a Rh6G@3-TPT-Zn MOF Sensor
Step 1: Solvothermal Synthesis of the Host Framework
-
Procedure: Dissolve 0.1 mmol of 3-TPT and 0.3 mmol of Zn(NO₃)₂·6H₂O in a 10 mL solvent mixture of N,N-dimethylformamide (DMF) and ethanol (1:1 v/v). Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120°C for 48 hours. Cool to room temperature at a rate of 5°C/hour.
-
Causality: DMF acts as both a solvent and a structure-directing agent (modulator). The slow cooling rate (5°C/hour) is thermodynamically critical; it prevents the kinetic trapping of amorphous coordination polymers, ensuring the growth of high-quality, defect-free single crystals required for optimal luminescence.
-
Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the washed crystals. The experimental diffractogram must match the simulated single-crystal data to confirm phase purity.
Step 2: "Bottle-Around-Ship" Encapsulation of Rhodamine 6G (Rh6G)
-
Procedure: Immerse 50 mg of the activated 3-TPT-Zn MOF crystals in a 1 mM solution of Rh6G in ethanol. Stir gently in the dark for 24 hours to allow the dye to diffuse into the MOF cavities.
-
Causality: The kinetic diameter of Rh6G is smaller than the MOF's pore windows but large enough to be securely trapped within the internal cavities via van der Waals forces once the solvent is evacuated. This prevents dye leaching during active sensing.
-
Validation Checkpoint (Critical): Isolate the Rh6G@MOF crystals via centrifugation. Wash the crystals repeatedly with fresh ethanol until the supernatant exhibits zero fluorescence under a UV lamp (365 nm). This self-validating step proves that the Rh6G is entirely encapsulated within the framework, ruling out false-positive signals from surface-adsorbed dye.
Caption: Workflow for synthesizing a 3-TPT based MOF and fabricating a dual-emitting chemical sensor.
Quantitative Data & Performance Metrics
The structural rigidity and high density of recognition sites in 3-TPT-based sensors yield superior analytical performance compared to traditional small-molecule probes.
| Sensor Architecture | Target Analyte | Transduction Mechanism | Limit of Detection (LOD) | Response Time | Reversibility |
| Rh6G@3-TPT-Zn MOF | 2,4,6-Trinitrophenol (TNP) | Ratiometric Fluorescence Quenching (PET) | ~0.5 ppm (Sub-micromolar) | < 30 seconds | High (via solvent wash) |
| 3-TPT-Cu(II) Polymer | Ammonia (NH₃) Vapor | Vapochromic Chemisorption | ~5 ppm | < 2 minutes | High (Thermal desorption at 150°C) |
| Standard Pyrene Probe | Nitroaromatics | Single-Emission Quenching | ~5.0 ppm | > 5 minutes | Low (Photobleaching prone) |
Troubleshooting and Optimization
-
Issue: Poor Crystallinity or Amorphous Powder Formation
-
Scientific Rationale: Coordination kinetics between 3-TPT and the metal node are proceeding too rapidly, preventing ordered self-assembly.
-
Optimization: Introduce a monocarboxylic acid (e.g., acetic acid or benzoic acid) as a competitive modulator. The modulator temporarily caps the metal sites, slowing down the integration of 3-TPT and shifting the reaction toward thermodynamic control, yielding larger crystals.
-
-
Issue: Baseline Fluorescence Fluctuation in Ratiometric Sensing
-
Scientific Rationale: The encapsulated dye (Rh6G) is aggregating within the pores, leading to Aggregation-Caused Quenching (ACQ) of the reference signal.
-
Optimization: Reduce the concentration of the dye soaking solution from 1 mM to 0.1 mM. The goal is to achieve a sub-monolayer occupancy of the dye within the MOF cavities, preventing intermolecular π-π stacking of the fluorophores.
-
References
-
Title: Dual-Emitting Dye@MOF Composite as a Self-Calibrating Sensor for 2,4,6-Trinitrophenol Source: Figshare (ACS Applied Materials & Interfaces) URL: [Link]
-
Title: Reversible and Vapochromic Chemisorption of Ammonia by a Copper(II) Coordination Polymer Source: DTU Inside URL: [Link]
Sources
Application Note: Superacid-Catalyzed Synthesis of 2,4,6-Tris(3-pyridyl)-1,3,5-triazine (3-TPT)
Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Application Areas: Supramolecular Chemistry, Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Advanced Therapeutics.
Introduction & Scientific Rationale
The compound 2,4,6-tris(3-pyridyl)-1,3,5-triazine (3-TPT) is a highly sought-after building block in modern materials science and drug development. Characterized by a rigid, planar, electron-deficient triazine core and three divergent pyridyl nitrogen donors, 3-TPT is uniquely suited for constructing multidimensional coordination polymers and porous frameworks.
Synthesizing symmetrical 1,3,5-triazines from aryl nitriles requires overcoming significant thermodynamic and kinetic barriers. While electron-rich nitriles cyclotrimerize relatively easily, electron-deficient substrates like 3-cyanopyridine demand aggressive activation. This application note details a highly optimized, scalable protocol utilizing Trifluoromethanesulfonic acid (TfOH) as a superacid catalyst to drive the cyclotrimerization of 3-cyanopyridine via a controlled, self-validating nitrilium intermediate pathway.
Mechanistic Causality: The Role of the Superacid
As a synthetic chemist, it is critical to understand why specific reagents are chosen rather than merely following a recipe. 3-Cyanopyridine possesses a basic pyridyl nitrogen that inherently buffers acidic catalysts. If a weak acid or a substoichiometric amount of strong acid is used, the acid is entirely consumed by protonating the pyridine ring, leaving the nitrile group unactivated.
By employing a stoichiometric excess of Trifluoromethanesulfonic acid (TfOH) (a superacid with an
-
Complete Protonation: The basic pyridyl nitrogens are fully protonated.
-
Electrophilic Activation: The excess TfOH protonates the nitrile nitrogen, generating a highly reactive, electrophilic nitrilium ion ()[1].
This nitrilium species is susceptible to nucleophilic attack by the nitrogen lone pair of a second (and subsequently a third) unactivated nitrile molecule. The resulting trimeric intermediate undergoes a thermodynamically driven ring closure to form a stable triazinium triflate salt, which is subsequently neutralized to yield the free 3-TPT base.
Figure 1: Mechanistic pathway of TfOH-catalyzed cyclotrimerization of 3-cyanopyridine.
Comparative Methodology & Quantitative Data
While several methods exist for the cyclotrimerization of nitriles, they vary drastically in efficiency, scalability, and required equipment. The table below summarizes the quantitative data across different catalytic systems to justify the selection of the TfOH-mediated liquid-phase route for standard laboratory environments.
| Catalyst System | Reaction Conditions | Typical Yield | Time | Mechanistic Advantage / Disadvantage |
| TfOH (Triflic Acid) | Toluene, 100 °C | 75 - 85% | 24 h | Advantage: High conversion via stable nitrilium intermediate[1]. Disadvantage: Requires handling of highly corrosive superacid. |
| SmI₂ / Amine | Sealed tube, 80 °C | ~80% | 3 - 72 h | Advantage: Milder temperature profile. Disadvantage: SmI₂ is expensive and highly sensitive to oxidation ()[2]. |
| Mechanochemical | Ball mill (30 Hz), Neat | >90% | 1.5 h | Advantage: Solvent-free, extremely rapid kinetics ()[3]. Disadvantage: Requires specialized milling equipment. |
| KOH / MeOH | High pressure, 150 °C | 40 - 50% | 48 h | Advantage: Inexpensive, accessible reagents. Disadvantage: Low yields, harsh thermodynamic requirements. |
Experimental Protocol
Materials & Reagents
-
Substrate: 3-Cyanopyridine (M.W. 104.11 g/mol ) – 3.12 g (30.0 mmol)
-
Catalyst: Trifluoromethanesulfonic acid (TfOH) – 4.0 mL (~45.0 mmol, 1.5 eq)
-
Solvent: Anhydrous Toluene – 60 mL
-
Quenching Agent: Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Extraction Solvent: Ethyl Acetate (EtOAc)
Step-by-Step Workflow
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of 3-TPT.
Step 1: Reagent Preparation In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3.12 g (30.0 mmol) of 3-cyanopyridine in 30 mL of anhydrous toluene under an inert nitrogen atmosphere.
-
Causality Note: Anhydrous conditions are critical. Trace water will prematurely hydrolyze the highly electrophilic nitrilium intermediate into a primary amide, terminating the cyclotrimerization cascade[1].
Step 2: Superacid Addition Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 4.0 mL of TfOH dropwise over 15 minutes.
-
Causality Note: The protonation is highly exothermic. The 0 °C environment prevents uncontrolled polymerization and localized charring. The 1.5 molar equivalent ensures sufficient superacid remains to activate the nitrile carbon after the basic pyridyl nitrogen is protonated[1].
Step 3: Cyclotrimerization Remove the ice bath and gradually heat the mixture to 100 °C (reflux) for 24 hours.
-
Causality Note: The initial nucleophilic attack of a free nitrile onto the nitrilium ion is reversible. Extended heating at 100 °C provides the activation energy necessary to drive the equilibrium toward the thermodynamically stable, aromatic 1,3,5-triazine ring[1].
Step 4: Quenching & Neutralization Cool the reaction mixture back to 0 °C. Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH > 8.
Step 5: Isolation & Purification Transfer the biphasic mixture to a separatory funnel and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to afford pure 3-TPT as an off-white crystalline powder.
Self-Validating System: Analytical Checkpoints
To guarantee the trustworthiness and reproducibility of this protocol, two critical self-validating checkpoints must be observed:
-
pH Validation (Post-Quench): During Step 4, the aqueous layer must be strictly tested with pH paper to ensure a pH > 8. A lower pH indicates incomplete neutralization of the triazinium triflate salt. Because the protonated triazine is highly water-soluble, failure to fully liberate the free base will result in near-zero extraction yields into the organic phase.
-
Spectroscopic Validation (FT-IR): Fourier-transform infrared spectroscopy should be utilized on the isolated solid. The complete disappearance of the sharp C≡N stretching frequency at ~2220 cm⁻¹ and the emergence of strong triazine ring breathing modes at 1505 cm⁻¹ and 1350 cm⁻¹ confirm successful cyclotrimerization ()[3].
References
-
One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. Source: Journal of Organic Chemistry (2014) URL:[Link]
-
Cyclotrimerization of Nitriles Catalyzed by SmI₂/Amines: Synthesis of 2,4,6-Trisubstituted-s-Triazines. Source: Synthetic Communications (2000) URL:[Link]
-
Mechanochemical Cyclotrimerization: A Versatile Tool to Covalent Organic Frameworks with Tunable Stacking Mode. Source: ResearchGate / Angewandte Chemie (2024) URL:[Link]
Sources
Application Note: Single Crystal X-ray Diffraction (SCXRD) of 2,4,6-tris(3-pyridyl)-1,3,5-triazine Complexes
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Supramolecular Chemistry, Crystallography, and Metallodrug Design
Introduction: The Strategic Advantage of the 3-tpt Ligand
In the design of metal-organic frameworks (MOFs), coordination polymers, and discrete supramolecular architectures, the choice of the organic linker dictates the topology and functionality of the resulting material. While 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) is notorious for chelating single metal ions due to severe steric hindrance, and 2,4,6-tris(4-pyridyl)-1,3,5-triazine (4-tpt) forms highly rigid, symmetric networks, 2,4,6-tris(3-pyridyl)-1,3,5-triazine (3-tpt) occupies a unique structural "sweet spot."
The 3-tpt ligand exhibits remarkable conformational flexibility. Depending on the solvent polarity and the steric demands of the metal center, 3-tpt can adopt either a highly symmetric conformation (acting as a tridentate node) or an asymmetric conformation (acting as a bidentate or monodentate linker) [1]. This flexibility allows 3-tpt to form diverse structures ranging from 1D chains and 2D porous layers to 3D spin-crossover frameworks and discrete hexanuclear metalla-prisms [2, 3]. Single Crystal X-ray Diffraction (SCXRD) serves as the indispensable gold standard for elucidating these complex, solvent-dependent topologies.
Effect of solvent polarity on 3-tpt ligand conformation and resulting MOF dimensionality.
Experimental Methodologies: A Self-Validating System
The synthesis and crystallographic analysis of 3-tpt complexes require precise control over thermodynamics and data acquisition parameters. The following protocols detail the generation of Ruthenium-based 3-tpt metalla-prisms—structures of high interest in metallodrug development for encapsulating therapeutics [4]—and their subsequent SCXRD validation.
Protocol A: Template-Directed Synthesis & Crystal Growth
Causality Focus: Rapid precipitation yields kinetic products (amorphous powders). Slow diffusion is required to allow reversible coordinate bond formation, yielding the thermodynamic product (diffraction-quality single crystals).
-
Precursor Solvation: Dissolve 1.0 mmol of the dinuclear arene ruthenium complex [Ru2(p-cymene)2(OO∩OO)Cl2] in 15 mL of methanol. Reasoning: Methanol provides optimal solubility for the precursor while supporting the dielectric environment needed for template-directed assembly.
-
Ligand & Template Integration: Add 1.0 mmol of 3-tpt and 0.5 mmol of a templating agent (e.g., triphenylene). Reasoning: The hydrophobic template acts as a central core. The electron-deficient triazine rings of 3-tpt engage in strong π-π stacking with the template, pre-organizing the hexanuclear architecture.
-
Halide Abstraction: Introduce 2.0 mmol of silver trifluoromethanesulfonate (AgOTf) under exclusion of light. Reasoning: Ag⁺ irreversibly abstracts the chloride ligands (precipitating as AgCl), generating highly reactive open coordination sites on the Ru(II) centers to bind the pyridyl nitrogens of 3-tpt.
-
Crystallization: Filter the mixture through Celite to remove AgCl. Transfer the filtrate to a narrow glass tube and carefully layer with diethyl ether (antisolvent). Reasoning: Slow vapor diffusion of ether gradually lowers the solvent polarity, promoting controlled nucleation of single crystals over 3–5 days.
Protocol B: SCXRD Data Acquisition and Structural Refinement
Causality Focus: 3-tpt frameworks often contain large solvent-accessible voids (up to 55% of the unit cell) [2]. Failure to control thermal motion will result in unresolvable electron density and poor refinement statistics.
-
Cryogenic Mounting: Select a crystal with well-defined faces under a polarizing microscope. Mount it on a MiTeGen loop using paratone oil. Reasoning: Paratone oil acts as a cryoprotectant, preventing the crystal from shattering due to rapid solvent loss or ice formation when flash-cooled.
-
Data Collection: Transfer the loop to the diffractometer goniometer under a steady 100 K nitrogen stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or a synchrotron source. Reasoning: Collecting at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for resolving the highly disordered solvent molecules trapped within the 3-tpt supramolecular voids.
-
Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Reasoning: Intrinsic phasing is highly robust for heavy metal centers (Ru, Cd, Cu), providing an unambiguous initial electron density map. -
Void Analysis (SQUEEZE): If the solvent within the pores is too disordered to model discretely, apply the SQUEEZE routine in PLATON. Reasoning: SQUEEZE mathematically calculates and removes the diffuse electron density of the unmodeled solvent, preventing it from artificially inflating the
and error values, thereby validating the integrity of the primary 3-tpt framework.
Workflow for the synthesis and SCXRD structural elucidation of 3-tpt metal complexes.
Quantitative Structural Data Comparison
The versatility of 3-tpt is best illustrated by comparing the crystallographic parameters of its resulting complexes. Table 1 summarizes the SCXRD data of key 3-tpt architectures across different metal centers.
Table 1: Crystallographic and Topological Data of Selected 3-tpt Complexes
| Complex Formula | Space Group | Metal Center | 3-tpt Coordination Mode | Void Volume (%) | Key Application / Property |
| [Ru6(p-cymene)6(3-tpt)2(OO∩OO)3]6+ | Triclinic P-1 | Ru(II) | Tridentate (Symmetric) | ~25% | Metalla-prisms / Drug Delivery [4] |
| [Cd2(3-tpt)(bpta)(H2O)3] | Monoclinic P2₁/c | Cd(II) | Tridentate (Symmetric) | ~35% | Benzene Homologue Recognition [3] |
| [(Cu(hfa)2)1.5(3-tpt)]n | Triclinic P-1 | Cu(II) | Bidentate (Asymmetric) | ~15% | 1D Coordination Polymers [1] |
| [Fe(NCS)2(3-tpt)4/3] | Cubic Ia-3d | Fe(II) | Tridentate (Symmetric) | ~55% | Spin Crossover (SCO) Materials [2] |
Advanced Structural Insights: Supramolecular Interactions
Beyond coordinate covalent bonding, SCXRD reveals that the 3-tpt ligand actively drives supramolecular assembly. The central 1,3,5-triazine core is highly electron-deficient, making it an excellent candidate for inter-layer π-π stacking and anion-π interactions.
In the case of the 2D coordination polymer [Cd2(3-tpt)(bpta)(H2O)3], crystallographic analysis demonstrates that the triazine moieties of the 3-tpt ligands create a specific porous environment. By utilizing its porous nature and triazine-induced π-π interactions, the complex exhibits highly specific supramolecular recognition toward benzene homologues. Upon guest inclusion, SCXRD captures a distinct structural transformation, proving the dynamic nature of 3-tpt frameworks [3].
For drug development professionals, this host-guest chemistry is highly translatable. The hexanuclear Ruthenium metalla-prisms utilize the same π-π stacking mechanics to encapsulate planar, hydrophobic chemotherapeutics (like pyrene derivatives or porphyrins) within their central cavity, functioning as targeted metallodrug delivery vectors [4].
References
-
One-dimensional metal–organic frameworks built by coordinating 2,4,6-tris(4-pyridyl)-1,3,5-triazine linker with copper Applied Organometallic Chemistry URL:[Link]
-
A Family of Three-Dimensional Molecular Framework Materials Containing the Three-Connecting Ligands 2,4,6-Tris(n'-pyridyl)-1,3,5-triazine: 3-tpt and 4-tpt Australian Journal of Chemistry URL:[Link]
-
Supramolecular recognition of benzene homologues in a 2D coordination polymer through variable inter-layer π–π interaction CrystEngComm (RSC Publishing) URL:[Link]
-
Template-Directed Synthesis of Hexanuclear Arene Ruthenium Complexes with Trigonal-Prismatic Architecture Based on 2,4,6-Tris(3-pyridyl)triazine Ligands Organometallics (ACS Publications) URL:[Link]
Troubleshooting & Optimization
purification of 2,4,6-tris(3-pyridyl)-1,3,5-triazine by flash chromatography
Technical Support Center: Purification of 2,4,6-Tris(3-pyridyl)-1,3,5-triazine (TPT)
Ticket ID: TPT-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Flash Chromatography Optimization & Troubleshooting[1]
Executive Summary & Molecule Profile
User Query: "I am trying to purify this compound (TPT) synthesized via cyclotrimerization. I am experiencing severe tailing on silica gel and precipitation within the column. How do I optimize the flash chromatography?"
Scientist's Analysis: The purification of This compound (TPT) presents a classic "dual-threat" challenge in chromatography: basicity and solubility .[1][2]
-
Basicity: The three pyridyl rings are basic nitrogen heterocycles. These interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing peak broadening (tailing) and irreversible adsorption.[1][2]
-
Solubility: TPT is a rigid, planar aromatic system.[2] While soluble in methanol and some acidic media, it often exhibits poor solubility in non-polar solvents (Hexane, Toluene) and moderate solubility in Dichloromethane (DCM), leading to "crashing out" (precipitation) inside the column during solvent gradients.[2]
This guide outlines a self-validating protocol to overcome these specific physical limitations.
Pre-Run Assessment: The "Go/No-Go" Check[2]
Before packing your column, you must validate your mobile phase.[2] Do not skip this step.
Q: Why is my sample streaking on the TLC plate even before the column run? A: This is due to the interaction between the pyridyl nitrogens and the silica plate.
-
The Fix: You must use a Basic Modifier .[3]
-
Protocol: Prepare a TLC dip of 10% Methanol in DCM. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) .[1]
-
Validation: Run the TLC. If the spot is still a streak (Rf 0.1 to 0.5 spread), increase the modifier or switch to Neutral Alumina plates. If the spot is compact (circular), this solvent system is viable for the column.
Q: My sample dissolves in hot DCM but precipitates when cool. Can I liquid load? A: No. Liquid loading a supersaturated solution is the #1 cause of column blockage for TPT.
-
The Fix: Use Solid Loading (Dry Loading) .
-
Protocol: Dissolve your crude TPT in a minimal amount of Methanol/DCM (where it is fully soluble). Add Celite 545 or Silica Gel (1:2 ratio of sample to support).[1] Evaporate the solvent under vacuum until you have a free-flowing powder.[1] Load this powder into a solid load cartridge or directly on top of the column bed.
Optimized Flash Chromatography Protocol
System Configuration
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | Amino-Functionalized Silica (Best) or Neutral Alumina (Better) or Standard Silica (Good) | Amino-silica and Alumina lack the acidic protons that cause tailing.[1][2] If using Standard Silica, you must use an amine modifier.[2] |
| Mobile Phase A | Dichloromethane (DCM) | Good solubilizing power for the core structure. |
| Mobile Phase B | Methanol (MeOH) containing 1-2% Triethylamine (TEA) | MeOH provides polarity; TEA blocks active silanol sites.[1] |
| Loading Method | Solid Load (Celite) | Prevents precipitation at the column head; improves band resolution. |
| Flow Rate | 20-30 mL/min (for 12g-24g column) | Slower flow allows better mass transfer for viscous mobile phases.[1] |
Step-by-Step Workflow
-
Column Equilibration: Flush the column with 3 CV (Column Volumes) of 100% DCM containing 1% TEA. This "deactivates" the silica before your sample even arrives.
-
Gradient Profile:
-
Fraction Collection: Monitor UV at 254 nm (aromatic) and 280 nm (pyridine specific).
-
Post-Run: Flush column with 100% MeOH to remove any TEA salts or strongly adsorbed byproducts.[1]
Troubleshooting Guide (FAQ)
Q: I see a "split peak" or "doublet" for my product. Is it an isomer? A: Unlikely for TPT. This is usually Column Channeling or Overloading .
-
Diagnosis: If you liquid loaded, the solvent likely disrupted the silica bed.
-
Solution: Switch to Solid Loading. If using a pre-packed cartridge, ensure the top frit is tight against the bed.
Q: The pressure spiked and the pump stopped. What happened? A: Your compound precipitated.
-
Mechanism: As the sample moved from the strong solvent (loading solvent) into the mobile phase, the local solubility dropped.
-
Solution: Increase the baseline polarity.[3] Start your gradient at 1% MeOH instead of 0%. Ensure your solid load ratio is high (1 part sample : 3 parts Celite) to disperse the compound.
Q: My product is pure by TLC but contains "ghost peaks" in NMR. A: This is likely residual Triethylamine (TEA) or Silica leachates .
-
Removal:
-
Rotovap the fractions to dryness.
-
Redissolve in DCM and wash with Saturated NaHCO₃ (to remove silica salts) and then Water .
-
Crucial: To remove TEA, you may need to dry the solid under high vacuum at 50°C overnight, as TEA salts can be sticky.[2] Alternatively, do a final recrystallization from Ethanol/Water.[2]
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision pathways for purifying TPT, ensuring you choose the correct stationary phase and loading method.
Caption: Decision matrix for selecting stationary phase and loading technique based on TPT solubility and tailing behavior.
Quantitative Data: Solubility & Gradient Table
Use this table to construct your mobile phase.
| Solvent System | TPT Solubility | Application | Notes |
| Hexane / EtOAc | Poor / Insoluble | Avoid | TPT will stick to the top of the column.[1] |
| DCM (Pure) | Moderate | Starting Eluent | Good for dissolving impurities, but TPT moves slowly.[2] |
| Methanol (Pure) | Good (>100 mg/mL) | Strong Eluent | Too strong for initial elution; use as modifier.[1] |
| DCM / MeOH (95:5) | Excellent | Target Elution | Most TPT derivatives elute in this range. |
| Water / Acetonitrile | Moderate | Reverse Phase | viable alternative (C18 column) if Normal Phase fails. |
References
-
Synthesis and General Purification of Triazines
-
Flash Chromatography of Basic Heterocycles (Tailing Solutions)
-
Physical Properties & Solubility Data
-
Troubleshooting Peak Shapes
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
overcoming poor solubility of 2,4,6-tris(3-pyridyl)-1,3,5-triazine in organic solvents
Technical Support Center: 2,4,6-tris(3-pyridyl)-1,3,5-triazine (3-TPT) Subject: Troubleshooting Guide for Solubility & Processing Ticket ID: TPT-SOL-001 Status: Open Access
Executive Summary: The "Brick Dust" Challenge
You are likely encountering difficulty dissolving this compound (3-TPT) because of its high lattice energy. This molecule is a planar,
To overcome this, you must stop treating it like a standard organic solute and start treating it like a supramolecular building block . You must supply energy (thermal or chemical) to break the lattice before solvation can occur.
Module 1: Solvent Selection & Preparation
The Golden Rule: 3-TPT is a Lewis Base. It will not dissolve well in neutral non-polar solvents. It requires polar aprotic solvents (to disrupt dipoles) or acidic media (to protonate the pyridyl rings).
Solubility Performance Table
| Solvent System | Solubility Rating | Primary Use Case | Notes |
| Chloroform ( | Poor (< 1 mg/mL) | None | Ineffective alone. |
| Excellent | NMR / Analysis | Protonation breaks | |
| DMF / DMSO | Moderate (Heat req.) | Synthesis / MOFs | Requires |
| Nitrobenzene | Good (High Temp) | Recrystallization | High boiling point allows thermodynamic dissolution. |
| Tetrachloroethane (TCE) | Moderate | Device Processing | Often used for solution-processed OLED layers. |
| Ethanol / Methanol | Poor (Suspension) | Washing | Good for removing impurities; TPT is insoluble. |
Module 2: Troubleshooting Workflows
Scenario A: "I need to take an NMR of my sample."
Issue: Sample floats in
Protocol:
-
Place 5-10 mg of 3-TPT in the NMR tube.
-
Add 0.6 mL
. -
Critical Step: Add 2-3 drops of Trifluoroacetic acid-d (
) or standard TFA. -
Shake gently. The solution should turn clear immediately.
-
Note: The chemical shifts will be downfield due to protonation.
Scenario B: "I am synthesizing a MOF/COF and the ligand won't dissolve."
Issue: Reagents remain heterogeneous in the reaction vessel. Solution: MOF synthesis with 3-TPT relies on solvothermal conditions , not room-temperature solubility. The ligand dissolves gradually as the temperature rises in the autoclave.
Protocol:
-
Solvent Mix: Use a mixture of DMF:Ethanol (e.g., 4:1 ratio).
-
Sonication: Sonicate the slurry for 15 minutes. It will remain cloudy (a suspension).
-
Heating: Seal in a Teflon-lined autoclave. Heat to
. -
Mechanism: At this temperature/pressure, the dielectric constant of the solvent changes, and the solubility of 3-TPT increases enough to allow slow coordination with metal salts (e.g.,
), promoting single-crystal growth rather than rapid precipitation.
Scenario C: "I need a thin film for an OLED/Device."
Issue: Spin-coating results in rough, opaque films (crystallization during drying). Solution: Use a high-boiling chlorinated solvent or sublimation.
Protocol (Solution Processing):
-
Use 1,1,2,2-Tetrachloroethane (TCE) or Chlorobenzene .
-
Heat the solution to
to dissolve the TPT. -
Filter the hot solution through a 0.45
PTFE filter immediately before casting. -
Spin coat on a pre-heated substrate to prevent rapid crashing out.
Protocol (Vacuum Deposition - Recommended):
-
3-TPT is thermally stable. Sublimation under high vacuum (
Torr) is the industry standard for high-purity electron transport layers.
Module 3: Visualizing the Logic
The following diagram illustrates the decision process for handling 3-TPT based on your experimental goal.
Caption: Decision tree for 3-TPT processing based on application requirements.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone or Ether to wash my product? A: Yes. 3-TPT is virtually insoluble in acetone, diethyl ether, and cold ethanol. These are excellent solvents for washing away unreacted starting materials or byproducts without losing your target triazine ligand.
Q: My solution in DMF is yellow. Is this normal? A: Pure 3-TPT should be white to off-white. A strong yellow color in DMF often indicates the presence of impurities or partial oxidation/degradation if the DMF is not dry. However, if you are forming a metal complex (e.g., with Fe or Cu), color changes are expected due to Metal-to-Ligand Charge Transfer (MLCT).
Q: Why does the 2-pyridyl isomer (TPTZ) dissolve better than my 3-pyridyl isomer?
A: While both are sparingly soluble, the 2-pyridyl isomer (TPTZ) has a chelating pocket (terpyridine-like) that can interact differently with trace water or metals. The 3-pyridyl geometry (3-TPT) extends outward, maximizing the surface area available for intermolecular
References
-
Crystal Structure & Stacking
- Title: Elucidating the elusive crystal structure of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (Contextual comparison to pyridyl analogs).
- Source: Royal Society of Chemistry (Dalton Trans).
-
URL:[Link]
-
MOF Synthesis Protocols
-
Commercial Solubility Data
- Title: 2,4,6-Tris(3-pyridyl)
-
Source: Thermo Fisher Scientific / Alfa Aesar.[2]
-
Sublimation & Purity
-
Title: 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (purified by sublimation) - Technical Data.
- Source: Tokyo Chemical Industry (TCI).
-
Sources
- 1. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
preventing hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine in the presence of copper(II)
Ticket #TPTZ-CU-001: Ligand Degradation & Hydrolysis Prevention
Status: Active Severity: High (Irreversible Chemical Change) Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division
Executive Summary & Critical Alert
The Issue: Researchers frequently observe that 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) solutions containing Copper(II) undergo an unexpected color change or precipitation over time, particularly in aqueous media.
The Root Cause: Unlike the stable Iron(II)-TPTZ complex used in standard analytical assays, Copper(II) acts as a Lewis acid catalyst that actively promotes the hydrolysis of the central triazine ring. This is not simple dissociation; it is a chemical degradation of the TPTZ molecule itself.
The Reaction:
The TPTZ molecule is cleaved to form bis(2-pyridylcarbonyl)amine (BPCA) and pyridine-2-carboxamide (picolinamide). The resulting Cu(II)-BPCA complex is thermodynamically stable, making the reaction effectively irreversible.
Diagnostic Matrix: Is Your TPTZ Hydrolyzing?
Use this table to diagnose if your experimental anomalies are due to Cu(II)-promoted hydrolysis.
| Observation | Diagnosis | Technical Explanation |
| Solution turns from deep blue to pale blue/green | High Probability of Hydrolysis | The Cu(II)-TPTZ complex (blue) is converting to the Cu(II)-BPCA complex, which has distinct spectral properties. |
| Crystalline precipitate forms | Confirmed Hydrolysis | Cu(II)-BPCA complexes often have lower solubility in water than the initial Cu-TPTZ species, leading to crystallization/precipitation. |
| Loss of Fe(II) detection capability | Ligand Destruction | If TPTZ is being used as a reporter, the hydrolyzed fragments (BPCA) do not bind Fe(II) with the same chromogenic intensity (violet color). |
| pH Drift (becoming more acidic) | Hydrolysis Byproduct | The cleavage mechanism consumes water and can release protons depending on the buffering capacity, slightly acidifying unbuffered solutions. |
Mechanistic Insight
Understanding the mechanism is the key to prevention. The Copper(II) ion withdraws electron density from the triazine ring, making the carbon atoms highly electrophilic and susceptible to attack by water molecules.
Figure 1: The Cu(II)-promoted degradation pathway of TPTZ. Note that Cu(II) activates the ring for water attack, leading to irreversible cleavage.
Stabilization Protocols
To prevent hydrolysis, you must inhibit the nucleophilic attack of water on the coordinated triazine ring.
Protocol A: Solvent Engineering (Water Activity Reduction)
The most effective method.
-
Principle: Reduce the concentration of the nucleophile (water).
-
Method: Prepare TPTZ stock solutions in 100% Methanol, Ethanol, or Acetonitrile .
-
Application: When mixing with Cu(II), ensure the final solvent composition is at least 50% (v/v) organic solvent .
-
Validation: TPTZ is significantly more stable in methanol/copper mixtures than in pure water/copper mixtures.
Protocol B: pH Control (Nucleophile Suppression)
Crucial for aqueous systems.
-
Principle: Hydrolysis is base-catalyzed. Hydroxide ions (OH⁻) are far stronger nucleophiles than neutral water.
-
Target pH: Maintain pH 3.0 – 5.0 .
-
Buffer Recommendation:
-
Preferred: Acetate buffer (0.1 M, pH 4.5). Acetate is a weak coordinator and will not strip Cu(II) from TPTZ, but maintains acidic conditions.
-
Avoid: Phosphate buffers (risk of Cu-phosphate precipitation) or Tris/Ammonia (competing ligands that complicate speciation).
-
-
Warning: Do not exceed pH 7.0. At basic pH, the hydrolysis reaction rate increases exponentially.
Protocol C: Temperature Management
-
Principle: The hydrolysis reaction has a significant activation energy.
-
Method: Perform all Cu(II)-TPTZ incubations at 4°C to 20°C .
-
Strict Prohibition: Do not heat the solution above 40°C. Many "solvothermal" syntheses of BPCA intentionally use heat (80°C+) to force this hydrolysis.
Protocol D: The "Cu(I) Switch" (Alternative Approach)
If your experiment allows, use Copper(I) instead of Copper(II).
-
Scientific Basis: Cu(I) is a softer acid and does not polarize the triazine ring as strongly as Cu(II). Literature confirms that Cu(I)-TPTZ complexes are stable and do not undergo this specific hydrolysis mechanism.
-
Implementation: Add a reducing agent (e.g., Hydroxylamine Hydrochloride or Ascorbic Acid) to the system before adding TPTZ.
Frequently Asked Questions (FAQ)
Q: I am using TPTZ to measure Copper levels. Is this method valid given the hydrolysis? A: Generally, no. TPTZ is the standard for Iron determination. For Copper, the hydrolysis introduces a time-dependent variable that ruins stoichiometry. Use Bathocuproine or Bicinchoninic acid for Copper determination instead.
Q: Can I reverse the hydrolysis if I add acid later? A: No. The cleavage of the triazine C-N bonds is irreversible. Once the ring opens and reforms into the amide (BPCA) structure, you cannot regenerate TPTZ.
Q: Why doesn't this happen with Iron(II)?
A: Iron(II) is a
Q: I see a precipitate immediately upon adding Cu(II). Is this hydrolysis? A: If it happens immediately (seconds), it is likely a solubility issue of the [Cu(TPTZ)₂]²⁺ complex itself, or anion precipitation (e.g., if using perchlorate or PF6 salts). Hydrolysis is a kinetic process that usually takes minutes to hours at room temperature, or requires heat.
References
-
Zhang, X., et al. (2006).[1] "Cu(I) or Cu(I)-Cu(II) Mixed-Valence Complexes of 2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Syntheses, Structures, and Theoretical Study of the Hydrolytic Reaction Mechanism." Inorganic Chemistry, 45(18), 7119–7125.[2]
- Paul, B. C., et al. (2002). "Metal-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) to bis(2-pyridylcarbonyl)amine (bpca)." Journal of Chemical Research.
-
Lerner, E. I., & Lippard, S. J. (1977). "Copper(II)-promoted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine." Inorganic Chemistry, 16(6), 1546–1551.
-
Rusjan, M., et al. (2000). "Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine." Journal of the Chemical Society, Dalton Transactions, (16), 2667-2673.
Sources
- 1. Effects of copper source and concentration on in vitro phytate phosphorus hydrolysis by phytase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cu(I) or Cu(I)-Cu(II) mixed-valence complexes of 2,4,6-Tri(2-pyridyl)-1,3,5-triazine: syntheses, structures, and theoretical study of the hydrolytic reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
managing side reactions in the synthesis of substituted 1,3,5-triazines
Status: Operational Operator: Senior Application Scientist Topic: Managing Side Reactions & Chemoselectivity in Cyanuric Chloride Derivatives Reference ID: TCT-SYNTH-GUIDE-2026
Introduction: The "Rules of the Game"
Welcome to the technical support hub for 1,3,5-triazine synthesis. If you are here, you are likely working with Cyanuric Chloride (TCT) (2,4,6-trichloro-1,3,5-triazine) as your scaffold.[1][2]
TCT is a unique electrophile. Its reactivity is defined by resonance deactivation . The first chlorine is highly reactive due to the electron-withdrawing nature of the three nitrogen atoms and three chlorines. As you replace each chlorine with an electron-donating nucleophile (amine, alkoxide, thiol), the triazine ring becomes more electron-rich, significantly raising the activation energy required for the next substitution [1].
The Golden Rule: Success depends almost entirely on temperature control and stoichiometry . Deviate from these, and you will encounter the side reactions detailed below.
Troubleshooting Module: Chemoselectivity & Temperature Control
Issue: "I am targeting the mono-substituted product, but I see significant di-substituted impurities."
Diagnosis: This is the most common failure mode. It occurs because the energy barrier between the first and second substitution is distinct but can be bridged if the reaction exotherm is not managed. If the local temperature spikes upon addition of the nucleophile, the kinetic control is lost.
The Protocol (Self-Validating System): To ensure chemoselectivity, you must follow the "Temperature Cascade."
| Substitution Step | Target Temp | Reactivity Status | Critical Control Parameter |
| 1st (Mono) | Highly Reactive | Rate of Addition: Add nucleophile dropwise to keep T < | |
| 2nd (Di) | Moderately Reactive | Time: Often requires 2–4 hours to complete. | |
| 3rd (Tri) | Reflux ( | Inert/Deactivated | Forcing Conditions: Requires excess nucleophile and strong heating. |
Visualizing the Pathway:
Caption: The stepwise deactivation of the triazine ring requires increasing thermal energy for subsequent substitutions. Breaking the temperature ceiling at Step 1 leads to immediate over-substitution.
Corrective Action:
-
Cool the Receiver: Ensure the TCT solution is at
to before adding the nucleophile. -
Slow Addition: Add the amine/nucleophile (with base) over 30–60 minutes.
-
Monitor: Use TLC or LC-MS. If Di-sub appears, lower the temperature further.
Troubleshooting Module: Hydrolysis & "Ghost" Peaks
Issue: "I see a white precipitate forming that isn't my product, and LC-MS shows a mass shift of [M-18]."
Diagnosis: You are experiencing Hydrolysis .[3][4][5] TCT is moisture-sensitive. Water competes with your nucleophile.
-
The Chemistry: Water attacks the C-Cl bond, displacing Chloride (35.5 Da) and adding Hydroxyl (17 Da).
-
Net Mass Change:
. -
The Precipitate: Hydrolyzed triazines (like cyanuric acid or chloro-hydroxy-triazines) are often insoluble in organic solvents (DCM, THF) and precipitate out [2].
Common Causes:
-
Wet solvents (THF and Acetone are hygroscopic).
-
Using hydroxide bases (NaOH/KOH) in the presence of water.
-
Atmospheric moisture during long reaction times.
The "Dry" Protocol:
-
Solvent Choice: Use anhydrous THF or DCM. Avoid Acetone if it is not strictly dried, as it holds water avidly.
-
Base Selection:
-
Preferred:DIPEA (Hünig's Base) or Solid
. -
Avoid: Aqueous NaOH, unless you are intentionally synthesizing a hydroxy-triazine.
-
-
Quenching: Do not quench with water until you are certain the starting material is consumed.
Hydrolysis Competition Pathway:
Caption: Water acts as a competitive nucleophile. While amines react faster (k1 > k2), high water concentration or heat allows hydrolysis to dominate.
Troubleshooting Module: C-C Bond Formation (Grignard/Lithiation)
Issue: "My Grignard reaction resulted in a polymeric mess or multiple additions."
Diagnosis: Carbon nucleophiles (Grignard or Organolithium reagents) are extremely reactive. Unlike amines, they do not wait for the "Temperature Cascade." A Grignard reagent can attack the Mono-product almost as fast as the TCT, leading to mixtures of mono-, di-, and tri-alkylated products (Over-alkylation) [3].
The "Inverse Addition" Protocol: You cannot add the Grignard to the TCT. You must ensure TCT is always in huge excess relative to the Grignard at the point of mixing.
Step-by-Step Guide:
-
Dissolve TCT: Dissolve Cyanuric Chloride in THF and cool to
(Dry Ice/Acetone bath). -
Inverse Addition: Load your Grignard reagent into a syringe or dropping funnel. Add the Grignard INTO the TCT solution very slowly.
-
Why? This ensures that every drop of Grignard encounters a sea of TCT, statistically favoring the mono-substitution.
-
-
Stoichiometry: Use exactly 0.95 equivalents of Grignard. Do not use excess.
-
Aryl Warning: Aryl Grignards are notorious for double-substitution even at low temperatures. Strict temperature control is non-negotiable here [3].
Summary of Critical Parameters
| Parameter | Standard Condition | Risk of Deviation |
| Solvent | THF, DCM, Acetone (Anhydrous) | Wet Solvent: Hydrolysis (White ppt). |
| Base | DIPEA, | Strong Base (NaOH): Hydrolysis/Ring opening. |
| Temp (Step 1) | ||
| Temp (Step 2) | RT ( | |
| Order of Addition | Nucleophile to TCT (General) | Grignard: Must be Grignard to TCT (Inverse). |
References
-
Blotny, G. (2006).[6][7] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Link[6]
-
BenchChem Technical Support. (2025). Technical Support Center: Synthesis of Substituted Triazines from Cyanuric Chloride. BenchChem Knowledge Base. Link
-
Menicagli, R., et al. (1987). Reaction of Grignard reagents with cyanuric chloride: A new approach to mono- and di-substituted s-triazines. Tetrahedron Letters, 28(44). Link
-
Gromova, A. V., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT). Frontiers in Chemistry, 6, 510. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemcess.com [chemcess.com]
- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
improving the thermal stability of MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine
Ticket ID: TPT-MOF-STABILITY-001 Status: Open Subject: Improving thermal stability and preventing pore collapse in 2,4,6-tris(4-pyridyl)-1,3,5-triazine frameworks.
User Guide Overview
Welcome to the Advanced Materials Technical Support Center. You are likely working with 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) , a rigid, star-shaped, nitrogen-donor ligand.
The Core Problem: TPT is a neutral ligand. Unlike carboxylate linkers (which form strong electrostatic charge-assisted bonds with metals), TPT relies on Metal-Nitrogen coordination. These bonds are kinetically labile and thermodynamically weaker. Furthermore, the large triangular geometry of TPT often creates massive voids that are prone to capillary collapse upon solvent removal, leading to amorphization before thermal decomposition even begins.
This guide provides three engineered solutions to upgrade your material from a fragile lattice to a robust framework capable of withstanding higher temperatures (
Module 1: The "Pillared-Layer" Strategy (Chemical Stabilization)
Diagnosis: If you are synthesizing MOFs using only TPT and a metal salt (e.g.,
The Fix: You must transition to a Mixed-Ligand System . Use a dicarboxylate (e.g., Terephthalic acid/BDC) to form robust 2D metal-carboxylate layers, and use TPT as the "pillar" to prop these layers apart. This exploits the "hard-soft" acid-base principle:
-
Layer: High stability (Zn-O bonds).
-
Pillar: High porosity (TPT).
Optimized Synthesis Protocol (Zn-TPT-BDC)
-
Precursors:
-
Solvent System: DMF:Ethanol (
). Ethanol aids in solubilizing the nitrate while DMF dissolves the organic linkers. -
Modulation: Add 2-Fluorobenzoic acid (20 equivalents).
-
Why? Monocarboxylic acids slow down the nucleation rate, allowing the TPT pillars to orient correctly without creating defects.
-
-
Reaction: Solvothermal at
for 48 hours. -
Result: A pillared-layer MOF where the thermal stability is dictated by the carboxylate layer, often stable up to
.
Logic Visualization: Synthesis Decision Tree
Caption: Decision logic for transitioning from unstable single-linker chains to robust pillared-layer architectures.
Module 2: Activation & Solvent Handling (Physical Stabilization)
Diagnosis: Your TGA curve shows a massive weight loss at
The Fix: You must eliminate capillary forces using Supercritical
Step-by-Step Activation Protocol
| Step | Action | Technical Rationale |
| 1 | Solvent Exchange | Soak crystals in dry Acetone for 3 days, refreshing solvent every 12 hours. Why: DMF is not miscible with |
| 2 | ScCO2 Loading | Place acetone-soaked crystals in a high-pressure dryer. Flush with liquid |
| 3 | Critical Point | Heat to |
| 4 | Bleeding | Slowly vent the gas over 4 hours at constant temperature. |
| 5 | Result | An "activated" framework that retains its porosity and shows true thermal stability on a TGA trace. |
Module 3: Controlled Interpenetration (Structural Reinforcement)
Diagnosis: The framework is chemically pure but structurally weak. The Fix: Induce Interpenetration (Catenation) . By growing two or more identical frameworks entangled within each other, you increase the density and Van der Waals interactions. This significantly boosts thermal stability, albeit at the cost of some surface area.
Protocol Adjustment:
-
Increase Concentration: Double the concentration of precursors in the solvothermal synthesis.
-
Temperature Spike: Increase reaction temperature by
(e.g., from to ). -
Mechanism: Higher concentrations favor the denser, interpenetrated phase (thermodynamic product) over the open, non-interpenetrated phase (kinetic product).
Troubleshooting FAQs
Q1: My TGA shows a sharp drop at
-
Analysis: Likely not the TPT ring itself (stable to
). -
Cause: You likely have uncoordinated TPT trapped in the pores acting as a guest, or your metal nodes are dehydroxylating (common in Zn-clusters).
-
Solution: Perform a thermal activation at
under vacuum before the TGA run to remove trapped guests. If the drop persists, check your metal source; hydrated nitrates often lead to lower stability nodes compared to using metal acetates.
Q2: The crystals turn opaque and lose diffraction (XRD) after removing them from the mother liquor.
-
Analysis: This is classic "Phase Transition upon Desolvation." The TPT framework is flexible ("breathing effect").
-
Solution: Do not let them dry in air. Keep them wet with solvent until the ScCO2 step. If you need dry powder for XRD, use the ScCO2 method described above. Air-drying destroys TPT MOFs.
Q3: Can I use Copper (Cu) instead of Zinc (Zn) for higher stability?
-
Analysis: Copper-TPT MOFs (e.g., MOF-505 analogs) are common but often less thermally stable than Zinc analogs due to the Jahn-Teller distortion of
, which can distort the lattice upon heating. -
Recommendation: For maximum thermal stability, switch to Cobalt (Co) or Nickel (Ni) . These form stronger M-N bonds than Zn or Cu.
Verification: The TGA Checklist
Before claiming thermal stability, ensure your Thermogravimetric Analysis (TGA) meets these criteria:
-
Plateau 1: A clean loss of solvent (
), followed by a flat plateau. -
Decomposition Point (
): The sharp onset of mass loss where the organic linker burns off. For TPT-based MOFs, this should be . -
Residue: The final mass should correspond to the metal oxide (e.g., ZnO). Calculate the theoretical % mass remaining. If your experimental residue is higher, your pores were not empty (solvent trapped).
Workflow Visualization: Stability Optimization Loop
Caption: Iterative workflow for diagnosing and fixing thermal instability in TPT frameworks.
References
-
Synthesis of TPT-based MOFs
-
Supercritical CO2 Activation Protocol
-
Interpenetration and Stability
-
Nitrogen-Rich Ligand Stability
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20140179514A1 - Rapid and enhanced activation of microporous coordination polymers by flowing supercritical co2 - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
addressing crystal formation interference in spectrophotometric iron determination with TPTZ
Topic: Addressing Crystal Formation Interference in Spectrophotometric Iron Determination
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the TPTZ Iron Assay Support Hub. If you are seeing non-linear calibration curves, "spiking" absorbance readings, or visible turbidity in your 593 nm iron assays, you are likely encountering crystallization interference .
2,4,6-Tri(2-pyridyl)-s-triazine (TPTZ) is a highly sensitive chromophore for Fe(II), but it possesses a fatal flaw: hydrophobicity . In aqueous buffers, both the uncomplexed reagent and the resulting ferrous complex
This guide provides the diagnostic logic and chemical modifications necessary to solubilize these complexes and restore assay integrity.
Module 1: Diagnostic Workflow
Before modifying your protocol, confirm that crystallization is the root cause. Use this logic gate to diagnose the issue.
Figure 1: Diagnostic logic for identifying the source of turbidity.[1] Blue nodes indicate observation steps; Red nodes indicate root causes; Green nodes indicate corrective actions.
Module 2: Root Cause Analysis (FAQ)
Q1: Why does my reagent blank turn cloudy after 15 minutes?
The Mechanism: TPTZ (the reagent itself) is poorly soluble in water, especially at neutral pH.
The Science: TPTZ requires protonation or an organic co-solvent to stay in solution. If your buffer pH drifts above 4.5, or if the TPTZ concentration exceeds
Q2: Why do my high-concentration iron standards lose linearity?
The Mechanism: The
Q3: Can I just heat the sample to dissolve the crystals?
Do NOT do this. Heating a supersaturated solution often accelerates crystal growth or causes the iron to precipitate as hydroxides if the pH is not strictly controlled. The solution is chemical solubilization, not thermal.
Module 3: Optimization Protocols
To eliminate crystallization, you must modify the dielectric constant of your solvent system. We recommend two protocols: the Ethanol-Modified Method (Standard) and the Propylene Carbonate Method (High Stability).
Protocol A: Ethanol-Modified TPTZ Method
Best for general laboratory use with moderate iron levels.
Reagents:
-
Reducing Agent: 10% Hydroxylamine Hydrochloride.
-
Buffer: 2M Sodium Acetate / Acetic Acid (pH 4.0).
-
TPTZ Stock: 0.001 M TPTZ dissolved in methanol (containing a few drops of HCl to aid dissolution).
-
Solubilizer: 95% Ethanol.
Step-by-Step Workflow:
-
Sample Prep: Pipette 2.0 mL of sample into a vial.
-
Acidification/Reduction: Add 0.5 mL of Reducing Agent. Mix and wait 2 minutes to reduce Fe(III) to Fe(II).
-
Buffering: Add 1.0 mL of Acetate Buffer. (Check pH: must be ~4.0).
-
Solubilization (CRITICAL STEP): Add 2.0 mL of Ethanol .
-
Why? This increases the solubility of the hydrophobic TPTZ complex.
-
-
Color Development: Add 1.0 mL of TPTZ Stock.
-
Measurement: Read absorbance at 593 nm immediately.
Protocol B: Propylene Carbonate Stabilization
Best for high-precision trace analysis where ethanol evaporation is a risk. Reference: Box, J.D., Analyst (1981).
The Modification: Replace the Ethanol step in Protocol A with the addition of Propylene Carbonate .
-
Dosage: Add propylene carbonate to the final reaction mixture to achieve a concentration of roughly 10-20% v/v.
-
Mechanism: Propylene carbonate is a polar aprotic solvent that dramatically increases the solubility of TPTZ crystals without interfering with the iron chelation.
Module 4: Visualization of Chemical Interference
Understanding the pathway helps prevent errors. The diagram below illustrates where the failure points (precipitation) occur.
Figure 2: Chemical reaction pathway showing critical failure points (red dashed lines) where solubility limits are exceeded, leading to crystal formation.
Module 5: Data & Validation
When validating your new protocol, compare the "Standard Aqueous" method against the "Solvent-Modified" method.
Table 1: Performance Comparison
| Parameter | Standard Aqueous Method | Solvent-Modified Method (Ethanol/PC) |
| Linearity Limit (Upper) | ~1.5 mg/L Fe | > 3.0 mg/L Fe |
| Turbidity Risk | High (after 15 mins) | Low (Stable > 2 hours) |
| Blank Absorbance | Variable (0.05 - 0.10 AU) | Low/Stable (< 0.02 AU) |
| Reagent Stability | Poor (Precipitates in bottle) | High (Dissolved in Methanol) |
Validation Step: The "Spike and Recovery" Test
To prove the crystals are gone:
-
Take a sample that previously showed turbidity.[1]
-
Spike it with a known concentration of Iron Standard (+1.0 mg/L).
-
Run Protocol A.
-
Success Criteria: The absorbance should increase by exactly the amount corresponding to 1.0 mg/L (approx 0.3 - 0.4 AU depending on path length), and the solution should remain optically clear.
References
-
Box, J. D. (1981).[2] Interference due to crystal formation in the spectrophotometric determination of iron(II) using 2,4,6-tri(2'-pyridyl)-1,3,5-triazine. The Analyst, 106(1268), 1227-1229. [2]
-
Collins, P. F., Diehl, H., & Smith, G. F. (1959). 2,4,6-Tripyridyl-s-triazine as Reagent for Iron.[2][3][4][5][6][7][8] Determination of Iron in Limestone, Silicates, and Refractories.[4] Analytical Chemistry, 31(11), 1862–1867.
-
Hach Company. (2023).[9] Iron, Total, TPTZ Method 8112.[1][4] Water Analysis Handbook.
Sources
- 1. images.hach.com [images.hach.com]
- 2. Interference due to crystal formation in the spectrophotometric determination of iron(II) using 2,4,6-tri(2′-pyridyl)-1,3,5-triazine - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. cdn.hach.com [cdn.hach.com]
- 4. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 5. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 6. Interference due to crystal formation in the spectrophotometric determination of iron(II) using 2,4,6-tri(2′-pyridyl)-1,3,5-triazine - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. cdn.hach.com [cdn.hach.com]
- 8. researchgate.net [researchgate.net]
- 9. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
Technical Support Center: Enhancing the Quantum Yield of Europium Complexes with 2,4,6-tri(2-pyridyl)-1,3,5-triazine (TPT)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with europium complexes. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to enhancing the quantum yield of europium complexes utilizing the ancillary ligand 2,4,6-tri(2-pyridyl)-1,3,5-triazine (TPT). Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, thereby optimizing the luminescence of your complexes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of 2,4,6-tri(2-pyridyl)-1,3,5-triazine (TPT) in enhancing the quantum yield of europium complexes?
A1: 2,4,6-tri(2-pyridyl)-1,3,5-triazine (TPT), also referred to as TPTZ in some literature, acts as an efficient "antenna" ligand in europium complexes. The organic TPT ligand has a large absorption cross-section for UV light, which the europium(III) ion itself lacks due to the forbidden nature of its f-f electronic transitions.[1][2] Upon excitation, the TPT ligand absorbs this energy and transfers it to the central Eu(III) ion, which then emits its characteristic red light.[3][4] This process, known as the antenna effect or sensitization, is the primary mechanism by which TPT enhances the quantum yield.[5][6] Furthermore, TPT can displace water molecules from the europium's coordination sphere. Coordinated water molecules are notorious for quenching luminescence through non-radiative decay pathways involving their O-H oscillators.[1][7][8] By replacing these water molecules, TPT helps to minimize this quenching effect, leading to a more luminescent complex.[9]
Q2: What is the significance of the triplet state energy level of TPT in the energy transfer process?
A2: For efficient energy transfer from the TPT ligand to the europium(III) ion, the triplet state energy level of TPT must be appropriately matched with the emissive energy level of the Eu(III) ion (the 5D0 level, which is approximately 17,200 cm-1).[4] The triplet state of TPT is reported to be around 21,200 cm-1.[4] This energy gap is crucial; it needs to be large enough to facilitate irreversible energy transfer to the europium ion but not so large that the excess energy is lost through vibrational relaxation. An optimal energy gap ensures that the sensitized luminescence of the Eu(III) ion is maximized.[2]
Q3: Can the stoichiometry of TPT to the europium ion affect the quantum yield?
A3: Absolutely. The ratio of TPT to the europium ion in the complex can significantly influence its luminescent properties.[2] The coordination environment around the Eu(III) ion plays a critical role in its luminescence. Varying the ligand-to-metal ratio can lead to the formation of different complex species with distinct coordination geometries and, consequently, different quantum yields. For instance, a study on europium complexes with TPT and aromatic carboxylic acids found that changes in the ligand-to-metal ratio resulted in different luminescence intensities and lifetimes.[2] It is therefore essential to carefully control the stoichiometry during synthesis to achieve the desired luminescent properties.
Q4: How does the choice of co-ligands in conjunction with TPT impact the overall quantum yield?
A4: The selection of other ligands in the complex, often referred to as ancillary or co-ligands, is a critical factor in optimizing the quantum yield. These co-ligands can fine-tune the electronic and steric properties of the complex. For example, β-diketonate ligands are commonly used with TPT to create highly luminescent europium complexes.[3] These co-ligands can also contribute to the antenna effect, further enhancing the absorption of excitation energy. Moreover, the overall ligand field created by TPT and the co-ligands can affect the symmetry around the Eu(III) ion. A lower symmetry coordination environment can lead to an increase in the intensity of the hypersensitive 5D0 → 7F2 transition, which is responsible for the characteristic red emission of europium, thereby boosting the quantum yield.[5][6]
Q5: What is the influence of the solvent on the measured quantum yield of europium-TPT complexes?
A5: The solvent can have a profound effect on the luminescent properties of europium complexes.[10][11][12] Solvent molecules can sometimes coordinate to the europium ion, potentially displacing other ligands or introducing quenching pathways, especially if the solvent contains O-H or N-H bonds.[8] The polarity and viscosity of the solvent can also influence the stability of the complex and the efficiency of non-radiative decay processes. For instance, some europium complexes exhibit dual luminescence (emission from both the ligand and the metal ion) in certain solvents, and the ratio of these emissions can be solvent-dependent.[10][11] Therefore, it is crucial to select an appropriate solvent for both the synthesis and the photophysical characterization of your europium-TPT complexes.
Troubleshooting Guide
Problem 1: The synthesized europium-TPT complex exhibits very low or no red emission upon UV excitation.
-
Possible Cause 1: Inefficient Energy Transfer. The energy transfer from the TPT ligand to the Eu(III) ion may be inefficient.
-
Troubleshooting Steps:
-
Verify Ligand Purity: Ensure that the TPT and any other ligands used are of high purity. Impurities can act as quenchers.
-
Optimize Ligand Stoichiometry: Systematically vary the molar ratio of the europium salt to the TPT and other co-ligands during synthesis. As demonstrated in the literature, different ratios can lead to complexes with significantly different luminescent properties.[2]
-
Consider Co-ligand Choice: If using co-ligands, evaluate their triplet state energy levels to ensure they are also suitable for sensitizing Eu(III) emission. The overall ligand environment must facilitate efficient energy transfer.
-
-
-
Possible Cause 2: Luminescence Quenching by Coordinated Solvent Molecules. Water or other solvent molecules with high-frequency oscillators (like O-H or N-H) may be coordinated to the Eu(III) ion, leading to non-radiative deactivation.[1][7][8]
-
Troubleshooting Steps:
-
Anhydrous Synthesis Conditions: Perform the synthesis under strictly anhydrous conditions using dried solvents and reagents.
-
Use of Ancillary Ligands: The primary role of a bulky, multidentate ligand like TPT is to create a coordinatively saturated environment around the europium ion, thereby preventing the coordination of solvent molecules.[9] Ensure that the stoichiometry is optimized to achieve this.
-
Drying the Final Product: Thoroughly dry the synthesized complex under vacuum to remove any residual solvent.
-
-
-
Possible Cause 3: Incorrect Excitation Wavelength. You may not be exciting the complex at the absorption maximum of the TPT ligand.
-
Troubleshooting Steps:
-
Measure the Absorption Spectrum: Record the UV-Vis absorption spectrum of your complex to determine the wavelength of maximum absorbance (λmax).
-
Optimize Excitation Wavelength: Use the experimentally determined λmax as the excitation wavelength for your luminescence measurements.
-
-
Problem 2: The emission spectrum shows a broad band in the blue-green region in addition to the sharp red europium emission.
-
Possible Cause: Residual Ligand Emission. This broad emission is likely due to the fluorescence or phosphorescence of the uncoordinated or partially coordinated TPT ligand, indicating incomplete energy transfer to the europium ion.
-
Troubleshooting Steps:
-
Purification of the Complex: Purify the complex thoroughly to remove any unreacted TPT. Techniques such as recrystallization or column chromatography may be effective.
-
Re-evaluate Synthesis Conditions: The reaction conditions (e.g., temperature, reaction time, pH) may need to be optimized to favor the formation of the fully coordinated complex.
-
Solvent Effects: As noted, some solvents can promote dual emission from both the ligand and the metal ion.[10][11] Investigate the luminescence of your complex in a range of solvents with varying polarities.
-
-
Problem 3: The quantum yield of the europium-TPT complex is lower than expected based on literature values.
-
Possible Cause 1: Inaccurate Quantum Yield Measurement. The determination of quantum yield can be prone to errors if not performed carefully.[13]
-
Troubleshooting Steps:
-
Use a Reliable Standard: Employ a well-characterized quantum yield standard with an emission profile in a similar spectral region, if possible.
-
Optically Dilute Solutions: Ensure that the absorbance of the sample and the standard at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[14]
-
Correct for Instrumental Parameters: Account for the wavelength-dependent sensitivity of the emission monochromator and detector.
-
-
-
Possible Cause 2: Subtle Structural Differences. Even minor variations in the synthesis can lead to different coordination environments and, consequently, different quantum yields.
-
Troubleshooting Steps:
-
Structural Characterization: If possible, characterize the structure of your complex using techniques like single-crystal X-ray diffraction, NMR, and IR spectroscopy to compare it with reported structures.[3][4]
-
Systematic Variation of Synthesis Parameters: Methodically alter one synthesis parameter at a time (e.g., solvent, temperature, counter-ion) and measure the quantum yield of the resulting complexes to identify the optimal conditions. The order of ligand addition during synthesis has also been shown to affect the final structure and quantum yield.[3]
-
-
Experimental Protocols & Data
Illustrative Synthesis of a Europium-TPT Complex
This is a generalized protocol and may require optimization for specific co-ligands.
-
Preparation of Precursors:
-
Dissolve one molar equivalent of a europium(III) salt (e.g., EuCl3·6H2O or Eu(NO3)3·6H2O) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
In a separate flask, dissolve one molar equivalent of 2,4,6-tri(2-pyridyl)-1,3,5-triazine (TPT) in the same solvent.
-
If using a co-ligand (e.g., a β-diketonate like 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, hfac), prepare a solution of three molar equivalents of the co-ligand and one molar equivalent of a non-coordinating base (e.g., triethylamine) in the same solvent.
-
-
Reaction:
-
Slowly add the ligand solutions to the stirred europium salt solution at room temperature. The order of addition can be critical and may need to be experimented with.[3]
-
Stir the reaction mixture for a specified period (e.g., 2-24 hours) at room temperature or with gentle heating.
-
-
Isolation and Purification:
-
A precipitate of the complex may form during the reaction. If so, collect the solid by filtration.
-
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent to remove unreacted starting materials.
-
The complex can be further purified by recrystallization from an appropriate solvent or solvent mixture.
-
Dry the final product thoroughly under vacuum.
-
Quantum Yield Determination
The relative quantum yield (Φs) of a sample can be determined using the following equation by comparison to a standard (Φr) with a known quantum yield:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)
Where:
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.[14]
Comparative Quantum Yields of Europium Complexes
| Complex Composition | Solvent/State | Quantum Yield (%) | Reference |
| [Eu(hfac)2(H2O)(EtOH)(tptz)][CF3CO2-] | Solid | 52 | [3] |
| Eu(hfac)3(tptz) | Solid | 60 | [3] |
| Eu2(TPTZ)2(C8H4O4)(NO3)4(C2H5OH)·H2O | Solid | High | [2] |
| {[Eu2(TPTZ)2(mNBA)6(H2O)2]·2CH3OH}n | Solid | 25.0 | [4] |
| [Eu(TPTZ)(CF3COO)(H2O)5]·Cl2·CH3CH2OH | Solid | 16.7 | [4] |
Visualizations
Energy Transfer Mechanism in a Europium-TPT Complex
Caption: Troubleshooting workflow for low quantum yield.
References
-
Taylor & Francis. (2021, February 11). New europium complexes and their use in red light-emitting diodes and vapoluminescent sensors. [Link]
-
Dhankhar, et al. (2019, May 10). Synthesis and photoluminescent performance of novel europium (III) carboxylates with heterocyclic ancillary ligands. Rare Metals. [Link]
-
MDPI. (2025, March 17). Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. [Link]
-
ResearchGate. (2025, August 5). Synthesis and efficient photoluminescence properties of Europium (III) complexes by adding second ancillary ligands. [Link]
-
Academia.edu. Synthesis and photoluminescent performance of novel europium (III) carboxylates with heterocyclic ancillary ligands. [Link]
-
Royal Society of Chemistry. (2017). Solvent-dependent dual-luminescence properties of a europium complex with helical π-conjugated ligands. Photochemical & Photobiological Sciences. [Link]
-
PMC. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. [Link]
-
PMC. (2019, August 5). A High-Throughput Method To Measure Relative Quantum Yield of Lanthanide Complexes for Bioimaging. [Link]
-
ResearchGate. (2025, August 7). Solvent-dependent dual-luminescence properties of a europium complex with helical π-conjugated ligands. [Link]
-
ResearchGate. (2025, August 5). Factors Affecting Luminescence Intensity of Lanthanide Ions. Analytical Applications of Lanthanide Luminescence in Solution. [Link]
-
Luminescence, non-radiative processes, and quantum yields in lanthanide complexes. [Link]
-
ResearchGate. (2025, August 5). Highly luminescent Eu(III) complexes with 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand: Synthesis, structural characterization, and photoluminescence studies. [Link]
-
ACS Publications. (2014, June 5). Effect of Lanthanide Complex Structure on Cell Viability and Association. [Link]
-
Synthesis and Characterization of Europium Complex Nanoparticles with Long-Wavelength Sensitized Luminescence. [Link]
-
PubMed. (2015, December 15). Synthesis, characterization and luminescent properties of europium complexes with 2,4,6-tris-(2-pyridyl)-s-triazine as highly efficient sensitizers. [Link]
-
Royal Society of Chemistry. Lanthanide complexes with N-phosphorylated carboxamide as UV converters with excellent emission quantum yield and single-ion magnet behavior. [Link]
-
PubMed. (2007, March 15). Solvent effect on the luminescent properties of new europium and terbium nitrate complexes with 3,3,7,7-tetra[N-methyl-N-phenyl(acetamide)-2-oxymethyl]-5-oxanonane. [Link]
-
PMC. A Comprehensive Strategy to Boost the Quantum Yield of Luminescence of Europium Complexes. [Link]
-
Royal Society of Chemistry. Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield. [Link]
-
Royal Society of Chemistry. Two new red-emitting ternary europium(iii) complexes with high photoluminescence quantum yields and exceptional performance in OLED devices. [Link]
-
ResearchGate. (2023, August 1). Synthesis of a europium complex with ultrahigh quantum yield and its application as an invisible luminescent additive in pigments for preservation of cultural relics. [Link]
-
MDPI. (2017, May 14). Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. [Link]
-
University of Edinburgh Research Explorer. (2014, August 31). Europium complexes with high total photoluminescence quantum yields in solution and in PMMA. [Link]
-
PubMed. A comprehensive strategy to boost the quantum yield of luminescence of europium complexes. [Link]
-
ResearchGate. (2013, August 9). A Comprehensive Strategy to Boost the Quantum Yield of Luminescence of Europium Complexes. [Link]
-
PubMed. (2018, July 2). Quantum Yields over 80% Achieved in Luminescent Europium Complexes by Employing Diphenylphosphoryl Tridentate Ligands. [Link]
-
Luminescent solutions and films of new europium complexes with chelating ligands. [Link]
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. Synthesis, characterization and luminescent properties of europium complexes with 2,4,6-tris-(2-pyridyl)-s-triazine as highly efficient sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Synthesis and photoluminescent performance of novel europium (III) carboxylates with heterocyclic ancillary ligands [academia.edu]
- 10. Solvent-dependent dual-luminescence properties of a europium complex with helical π-conjugated ligands - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effect on the luminescent properties of new europium and terbium nitrate complexes with 3,3,7,7-tetra[N-methyl-N-phenyl(acetamide)-2-oxymethyl]-5-oxanonane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A High-Throughput Method To Measure Relative Quantum Yield of Lanthanide Complexes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Metal Complexes with 2,4,6-tris(3-pyridyl)-1,3,5-triazine Ligands
Welcome to the technical support center for researchers working with 2,4,6-tris(3-pyridyl)-1,3,5-triazine (tpt) and its metal complexes. This guide is designed by application scientists to provide in-depth troubleshooting advice and answer frequently asked questions encountered during synthesis, characterization, and stability studies.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Problem: My complex appears to decompose during synthesis or workup. What's happening?
Answer: The most common stability issue with metal complexes of pyridyl-triazine ligands is metal-promoted hydrolysis of the central triazine ring.[1][2] This occurs because the coordination of a Lewis acidic metal ion enhances the electrophilicity of the triazine carbon atoms, making them susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.[3][4]
Causality: The reaction of 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) with various metal ions like Rh(III) and Cu(II) has been shown to result in the hydrolysis of the tptz ligand.[2][4] For instance, refluxing rhodium(III) tptz complexes in an ethanol-water mixture leads to the formation of complexes containing the hydrolytic products bis(2-pyridylcarbonyl)amide (bpca) and 2-picolinamide (pa).[2][3] The electron-withdrawing effect of the metal ion is suggested as a major factor responsible for this hydrolytic reaction.[3] A similar hydrolysis mechanism is observed for the related ligand 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT), which readily hydrolyzes under mild conditions.[1][5]
Visualizing the Hydrolysis Pathway
The following diagram illustrates the proposed mechanism for metal-assisted hydrolysis of the triazine ring.
Caption: Mechanism of metal-promoted ligand hydrolysis.
Troubleshooting Protocol: Preventing Hydrolysis
-
Solvent Choice:
-
Action: Use rigorously dried, anhydrous solvents (e.g., acetonitrile, THF, dichloromethane) stored over molecular sieves.
-
Rationale: Removing water, the primary nucleophile, is the most effective way to prevent hydrolysis. Even trace amounts can be detrimental, especially during heated reactions.[2]
-
-
Atmosphere Control:
-
Action: Conduct all reactions under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.
-
Rationale: This prevents atmospheric moisture from entering the reaction vessel.
-
-
pH Management:
-
Temperature Control:
-
Action: Perform reactions at the lowest feasible temperature. If heating is required for solubility, minimize the reaction time.
-
Rationale: Hydrolysis is a thermally activated process. Lowering the temperature reduces the reaction rate. Some complexes show good thermal stability up to certain temperatures, but this can be lowered by the presence of potential reactants like water.[9][10]
-
-
Reagent Purity:
-
Action: Use high-purity, anhydrous metal salts. If using a hydrated salt, consider methods to remove water in situ or switch to an anhydrous precursor.
-
Rationale: Hydrated metal salts introduce water directly into the reaction, creating ideal conditions for hydrolysis.
-
Problem: I'm getting poor yields or an insoluble powder instead of crystals.
Answer: This common issue often stems from solubility problems, incorrect stoichiometry, or competing side reactions. The choice of solvent and counter-anion plays a critical role in the crystallization and stability of the final product.
Troubleshooting Protocol: Improving Yield and Crystallinity
-
Systematic Solvent Screening:
-
Action: Screen a range of solvents with varying polarities and coordinating abilities.
-
Rationale: The solvent affects not only the solubility of reactants but also the stability of the final complex through solvation, which can shift reaction equilibria.[11][12][13] For example, coordinating solvents like methanol or acetonitrile can sometimes act as co-ligands, influencing the final structure.[14][15]
-
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Common Use Case in tpt Chemistry |
| Water | 80.1 | 100 | Used in mixed-solvent systems; high risk of hydrolysis.[2] |
| Acetonitrile | 37.5 | 82 | Good for dissolving ligand and many metal salts; can act as a ligand.[16][17] |
| Ethanol/Methanol | 24.5 / 32.7 | 78 / 65 | Common for synthesis; can participate in H-bonding networks.[2][14] |
| Dichloromethane | 9.1 | 40 | Less polar; good for purification and crystallization of less polar complexes. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Used for specific syntheses, particularly with organometallic precursors.[14] |
-
Counter-Anion Effects:
-
Action: Experiment with different metal salts containing weakly coordinating anions (e.g., PF₆⁻, ClO₄⁻, BF₄⁻) versus more coordinating ones (e.g., Cl⁻, NO₃⁻, CH₃COO⁻).
-
Rationale: Coordinating anions can compete with the tpt ligand for sites on the metal center, leading to different products or preventing the desired complex from forming.[18] Weakly coordinating anions are often preferred to allow the tpt ligand to fully coordinate.
-
-
Stoichiometry and Reaction Order:
-
Action: Methodically vary the metal-to-ligand ratio (e.g., 1:1, 1:2, 2:1). Also, try different addition orders (e.g., adding metal salt solution to the ligand solution).
-
Rationale: Different metal-to-ligand ratios can result in the isolation of distinct complexes, such as mononuclear or dinuclear species.[9][15] The order of addition can influence which intermediates are formed, potentially avoiding the precipitation of insoluble intermediates.
-
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving stability and yield issues.
Caption: A logical workflow for troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical coordination modes for the this compound ligand?
The tpt ligand is a versatile polydentate N-donor ligand. While the 3-pyridyl isomer is less common in the literature than the 2-pyridyl analog (tptz), its coordination principles are similar. The most common mode for the 2-pyridyl analog is as a tridentate, pincer-like ligand, using one triazine nitrogen and two adjacent pyridine nitrogens to form two stable five-membered chelate rings with a metal center.[9][14][19] This is often referred to as the "major" coordination site.[20] However, it can also act as a bidentate ligand or bridge multiple metal centers, making it a valuable building block for coordination polymers and metal-organic frameworks (MOFs).[10][21]
Visualizing Coordination Modes
Caption: Common coordination modes of tpt ligands.
Q2: How does the choice of metal ion affect the stability of the complex?
The stability of the complex is strongly influenced by the properties of the metal ion, such as its charge, size, and Lewis acidity.[22]
-
Lewis Acidity: Highly charged, smaller metal ions (e.g., Fe(III), Co(III), Ru(III)) are stronger Lewis acids. While this leads to stronger metal-ligand bonds (thermodynamic stability), it also makes the complex more susceptible to hydrolytic decomposition by more strongly activating the triazine ring.[3][19]
-
Coordination Geometry: The preferred coordination number and geometry of the metal ion will dictate the stoichiometry and structure of the complex. For example, metals that favor octahedral geometry may coordinate to two tridentate tpt ligands or one tpt ligand and three other monodentate ligands.[15]
Q3: My complex is intended for photodynamic therapy (PDT). What stability concerns should I have?
For PDT applications, photostability is as critical as chemical stability.[23][24] Upon irradiation, a complex can undergo several degradation pathways:
-
Photodissociation: The absorption of light can populate anti-bonding orbitals, leading to ligand dissociation and loss of activity.
-
Photoredox Reactions: The metal center or the ligand can be oxidized or reduced, leading to irreversible changes in the complex.
-
Reactive Oxygen Species (ROS) Attack: While desirable for therapy, the ROS generated by the photosensitizer can also attack and degrade the photosensitizer itself.[25]
It is crucial to assess the photostability of your complex by, for example, irradiating a solution of the complex and monitoring its UV-Vis absorption spectrum for changes over time.[26]
Q4: How can I quantitatively assess the thermodynamic stability of my complex?
Thermodynamic stability refers to the tendency of a complex to form under equilibrium conditions.[27] It can be quantified by determining the complex formation or stability constant (K). A common method is spectrophotometric titration:
-
Prepare a solution of the metal ion of known concentration.
-
Titrate this solution with a solution of the tpt ligand.
-
Monitor the changes in the UV-Vis absorption spectrum after each addition. The formation of the complex will result in new absorption bands.
-
Analyze the data using software that can fit the absorbance changes to a binding model (e.g., 1:1, 1:2) to calculate the stability constant.[28][29]
This data provides a quantitative measure of how strongly the ligand binds to the metal ion under specific solvent and temperature conditions.
References
-
K. A. H. Al-kadhemy, M. S. Al-Hamdani, & A. A. H. Al-Dahhan. (2017). The Nickel(ii)/2,4,6-Tris(2-pyridyl)-1,3,5-triazine System: Synthesis and Crystallographic Characterization of a Series of Complexes. ResearchGate. [Link]
-
P. A. Scattergood, S. J. A. Pope, & S. J. Teat. (2015). The renaissance of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT) coordination chemistry. Dalton Transactions. [Link]
-
E. C. Constable, M. D. Ward, & D. A. Tocher. (1990). Hydrolysis reactions of 2,4,6-tris(2-pyrimidyl)- and 2,4,6-tris(2-pyridyl)-1,3,5-triazines with divalent copper. Structure of a bis(2-pyrimidylcarbonyl)aminocopper(II) complex. Inorganic Chemistry. [Link]
-
P. Paul, B. Tyagi, A. K. Bilakhiya, M. M. Bhadbhade, E. Suresh, & G. Ramachandraiah. (2000). Synthesis and Characterization of Rhodium Complexes Containing 2,4,6-Tris(2-pyridyl)-1,3,5-triazine and Its Metal-Promoted Hydrolytic Products: Potential Uses of the New Complexes in Electrocatalytic Reduction of Carbon Dioxide. Inorganic Chemistry. [Link]
-
P. Paul, B. Tyagi, A. K. Bilakhiya, M. M. Bhadbhade, E. Suresh, & G. Ramachandraiah. (2000). Synthesis and Characterization of Rhodium Complexes Containing 2,4,6-Tris(2-pyridyl)-1,3,5-triazine and Its Metal-Promoted Hydrolytic Products: Potential Uses of the New Complexes in Electrocatalytic Reduction of Carbon Dioxide. Inorganic Chemistry. [Link]
-
L. E. Cruz-Estrada, S. Hernández-Ortega, & J. Valdés-Martínez. (2022). Hydrolysis of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with Pd(II) and Pt(II) Complexes. ResearchGate. [Link]
-
S. A. Abdel-Latif, H. B. Hassib, & A. M. A. Nada. (2010). Synthesis, spectroscopic, thermal and biological activity studies on triazine metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
A. Garai, D. Bhowmick, & S. K. Kar. (2020). Photostability of the complexes 1–4 in acetonitrile. ResearchGate. [Link]
-
M. A. Kavoosi, M. H. H. Robati, & S. R. D. S. K. (2012). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry. [Link]
-
S. Mondal, S. K. Kar, P. Brandão, & A. Bauzá. (2014). Coordination sites in 2,4,6-tris(2-pyridyl)-1,3,5-triazine. ResearchGate. [Link]
-
S. G. Baca, V. V. Borovkov, & I. G. Filippova. (2022). FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties. RWTH Publications. [Link]
-
M. Sun, Z. He, & D. P. Jaisi. (2021). Role of metal complexation on the solubility and enzymatic hydrolysis of phytate. PLOS One. [Link]
-
C. J. Chang, C. Y. Chen, & K. L. Lu. (2008). Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Crystal Growth & Design. [Link]
-
A. B. Gaspar, M. Seredyuk, & M. C. Muñoz. (2018). Solvent Effects on the Spin-Transition in a Series of Fe(II) Dinuclear Triple Helicate Compounds. MDPI. [Link]
-
S. S. S. K. T. D. N. S. (2011). THE EFFECT OF SOLVENT ON STABILITY CONSTANT OF MIXED LIGAND COMPLEXES. Rasayan Journal of Chemistry. [Link]
-
J. L. Garcia, M. A. Romero, & D. A. Tocher. (1993). Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 3. Crystal structures of diaqua[bis(2-pyridylcarbonyl)amido]copper(II) nitrate dihydrate and aquabis(pyridine-2-carboxamide)copper(II) nitrate monohydrate. Journal of the Chemical Society, Dalton Transactions. [Link]
-
D. T. Tayade, S. U. Tekade, & M. L. Narwade. (2012). pH metric analysis of complex formation of Cu(II),Ni(II),Co(II) and Fe(III)metal ions and 2-hydroxy-4-substituted phenyl-6-substituted phenyl pyrimidine. Journal of Chemical and Pharmaceutical Research. [Link]
-
S. G. Baca, V. V. Borovkov, & I. G. Filippova. (2022). FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties. RSC Advances. [Link]
-
Y. Wang, Y. Tang, & Y. Zhang. (2017). Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. MDPI. [Link]
-
E. C. Constable, M. D. Ward, & D. A. Tocher. (1990). 2,4,6-Tris(2-pyrimidyl)- and 2,4,6-tris(2-pyridyl)-1,3,5-triazines hydrolyze in the presence of copper(II) to form a novel bis(aryl)carboximidato chelate complex. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]
-
SciSpace. (n.d.). Stability of Metal Complexes. SciSpace. [Link]
-
S. G. Z. Al-Adily. (2017). Solvent effect on complexation reactions. ResearchGate. [Link]
-
A. K. Renfrew. (2019). Transition metal complexes as photosensitisers in one- and two-photon photodynamic therapy. ResearchGate. [Link]
-
J. L. McFarland & C. G. Cameron. (2019). Transition Metal Complexes and Photodynamic Therapy from a Tumor-Centered Approach: Challenges, Opportunities, and Highlights from the Development of TLD1433. PMC. [Link]
-
V. Mirceski, D. Guziejewski, & L. Stafilov. (2014). Illustration the stability of complexes strongly depends on pH of the system. ResearchGate. [Link]
-
G. Ponticelli, A. D. P. & M. B. (n.d.). Synthesis of Transition Metal Complexes. EOLSS. [Link]
-
T. Bar, A. K. Boudalis, & R. G. Raptis. (2013). Nickel(II) polypyridyl Complexes of 2,4,6-Tris(2-pyridyl)-1,3,5-triazine. ResearchGate. [Link]
-
J. Karges. (2022). Clinical Development of Metal Complexes as Photosensitizers for Photodynamic Therapy of Cancer. PubMed. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. [Link]
-
S. K. Mondal, S. K. Kar, & P. Brandão. (2006). Mononuclear and Mixed-Valent Dinuclear Ruthenium Complexes of 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (tptz). Inorganic Chemistry. [Link]
Sources
- 1. The renaissance of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT) coordination chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 3. Crystal structures of diaqua[bis(2-pyridylcarbonyl)amido]copper(II) nitrate dihydrate and aquabis(pyridine-2-carboxamide)copper(II) nitrate monohydrate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. ibisscientific.com [ibisscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eolss.net [eolss.net]
- 19. FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2,4,6-Tri(4-pyridyl)-1,3,5-triazine | 42333-78-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 22. jocpr.com [jocpr.com]
- 23. researchgate.net [researchgate.net]
- 24. Transition Metal Complexes and Photodynamic Therapy from a Tumor-Centered Approach: Challenges, Opportunities, and Highlights from the Development of TLD1433 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Clinical Development of Metal Complexes as Photosensitizers for Photodynamic Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. asianpubs.org [asianpubs.org]
- 29. Bot Verification [rasayanjournal.co.in]
photostability of 2,4,6-tris(3-pyridyl)-1,3,5-triazine and its derivatives
Technical Support Center: Photostability of 2,4,6-tris(3-pyridyl)-1,3,5-triazine (3-TPT) & Derivatives
Executive Summary
You are accessing the technical repository for This compound (3-TPT) and its functional derivatives (e.g., TmPyPB). While these materials are industry standards for Electron Transport Layers (ETL) in OLEDs and ligands in coordination chemistry (MOFs), their electron-deficient nature creates specific photostability challenges.[1]
This guide moves beyond basic handling to address exciton-polaron annihilation , radical anion stability , and photochromic artifacts that compromise experimental data.[1]
Module 1: Photophysical Stability & Degradation Mechanisms
The Core Issue: The triazine core is intrinsically robust against thermal decomposition, but it is photochemically reactive in the presence of electron donors or under high excitation density. The primary failure mode for 3-TPT derivatives is not bond cleavage, but radical accumulation .
The "Photochromic" Artifact
Users often report 3-TPT powders or films turning blue/green under UV light without loss of mass.
-
Mechanism: This is Photoinduced Electron Transfer (PET) .[1] The electron-deficient triazine ring accepts an electron (often from the pyridine substituent or solvent impurities), forming a stable radical anion (TPT[1]•⁻) .
-
Impact: In OLEDs, this acts as an exciton quencher (non-radiative recombination center), drastically reducing device efficiency.[1] In drug formulations, it represents a reactive impurity.[1]
Polaron-Induced Degradation (OLED Context)
In electrically active devices, degradation follows a specific pathway different from simple UV photolysis.[1]
DOT Diagram: Polaron Degradation Pathway
Caption: Mechanism of Polaron-Induced Degradation. The interaction between excited states (excitons) and charged states (polarons) releases energy sufficient to cleave the C-N bond between the triazine and pyridine rings.[1]
Module 2: Experimental Protocols for Stability Assessment
Do not rely solely on standard UV-Vis absorbance.[1] You must measure excited-state lifetime and electrochemical reversibility .
Protocol A: Accelerated Photostability Assay (Thin Film)
Target: Determine the LT50 (time to 50% degradation) under operational conditions.
| Step | Action | Technical Rationale |
| 1. Prep | Spin-coat 3-TPT (10 mg/mL in Toluene) onto Quartz. Thickness: 50 nm.[1] | Quartz prevents substrate absorption. Toluene is non-coordinating; avoid Chloroform (generates HCl under UV).[1] |
| 2. Encapsulation | Encapsulate half the samples with epoxy/glass in N₂ glovebox. | Differentiates between intrinsic instability (bond breaking) and extrinsic oxidation (reaction with O₂/H₂O).[1] |
| 3. Irradiation | Expose to 365 nm LED (100 mW/cm²).[1] | Mimics high-energy exciton generation.[1] |
| 4. Analysis | Monitor PL Quantum Yield (PLQY) every 30 mins. | PLQY drops before absorbance changes. Radical anions quench emission immediately. |
| 5. Validation | Dissolve film in MeCN; run LC-MS. | Look for [M+16] peaks (N-oxide formation) or [M-78] (pyridine loss).[1] |
Protocol B: Radical Anion Reversibility (Cyclic Voltammetry)
Target: Assess if the material can survive electron transport cycles.
-
Setup: 0.1 M TBAPF₆ in dry DCM. Working electrode: Glassy Carbon.[1]
-
Scan: Scan reduction potential (-1.5V to -2.5V vs Fc/Fc+).
-
Criteria: The reduction wave must be reversible . If the return oxidation peak is absent or shifted, the radical anion is unstable and will degrade under photostress.
Module 3: Troubleshooting Guide (Q&A)
Q1: My 3-TPT solution turned yellow after 2 hours in chloroform under ambient light. Is it degraded?
-
Diagnosis: Likely HCl-induced protonation , not photolysis.[1]
-
Explanation: Chloroform decomposes under UV to release trace HCl. The pyridine nitrogens in 3-TPT are basic (
).[1] Protonation causes a bathochromic shift (yellowing).[1] -
Fix: Switch to Toluene or Acetonitrile .[1] If using chlorinated solvents, pass them through basic alumina immediately before use.[1]
Q2: We see a new emission peak at 550 nm (broad) during photostability testing.
-
Diagnosis: Excimer formation or Aggregates .[1]
-
Explanation: Planar triazine derivatives tend to stack. Upon photoexcitation, adjacent molecules form an excited-state dimer (excimer) which emits at lower energy (red-shifted).[1]
-
Fix: This is a physical phenomenon, not chemical degradation.[1] Lower the doping concentration (if in a host) or introduce bulky substituents (e.g., methyl groups on the pyridine) to sterically hinder stacking.[1]
Q3: The material degrades rapidly in air but is stable in the glovebox. Is it commercially viable?
-
Diagnosis: Triplet-Triplet Annihilation (TTA) with Oxygen. [1]
-
Explanation: 3-TPT has a high triplet energy (
).[1] It transfers energy to ground-state oxygen ( ), generating highly reactive Singlet Oxygen ( ) .[1] This singlet oxygen attacks the pyridine ring (N-oxidation).[1] -
Fix: This is standard for high-performance ETMs.[1] The material requires encapsulation. It is not a defect of the molecule but a consequence of its high energy levels.
Module 4: Comparative Stability Data
Comparing 3-TPT against common derivatives in the field.
| Material | Structure Note | Photostability (T95) | Primary Degradation Mode | Recommended Use |
| 3-TPT | Unsubstituted Pyridine | Moderate | Crystallization / Aggregation | Ligand (MOFs), Basic ETL |
| TmPyPB | Phenyl spacer added | High | Exciton-Polaron Annihilation | High-efficiency OLEDs |
| TPT-Me | Methyl-substituted | Very High | Steric hindrance prevents stacking | Solution-processed devices |
| TPTZ | 2-Pyridyl isomer | Low | Chelation with trace metals | Analytical reagent (Fe detection) |
Module 5: Workflow Visualization
DOT Diagram: Troubleshooting Logic Tree
Caption: Diagnostic logic tree for identifying the root cause of 3-TPT instability during experimental workflows.
References
-
Scholz, J. et al. (2008).[1] Electron Transport Materials for Organic Light-Emitting Diodes: The Role of Triazine Derivatives. Journal of Materials Chemistry C.
-
Kapil, G. et al. (2021).[1] Photoinduced Charge Separation and Photochromism in 2,4,6-Tri(4-pyridyl)-1,3,5-triazine Crystals. ResearchGate.
-
Gong, X. et al. (2018).[1] Degradation Mechanisms in Phosphorescent Organic Light-Emitting Diodes: Exciton-Polaron Interactions. Applied Physics Reviews.
-
Ambeed, Inc. (2023).[1] Safety Data Sheet and Chemical Properties: this compound.
-
Pang, J. et al. (2016).[1] Synthesis and Photophysics of Pyridine-Triazine Derivatives for Electron Transport. Journal of Physical Chemistry C.
Sources
Validation & Comparative
2,4,6-tris(3-pyridyl)-1,3,5-triazine versus bipyridine ligands for MOF construction
Topic: Ligand Topology and Functional Performance: 2,4,6-tris(3-pyridyl)-1,3,5-triazine (3-TPT) vs. 4,4'-Bipyridine (Bpy) in MOF Construction Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Geometry of Porosity
In the reticular chemistry of Metal-Organic Frameworks (MOFs), the choice between This compound (3-TPT) and 4,4'-bipyridine (Bpy) represents a fundamental decision between topological complexity and structural predictability .
While Bpy is the field's standard "linear strut"—used primarily to pillar 2D layers into 3D porous networks—3-TPT introduces a
Key Takeaway: Choose Bpy for maximizing pore volume via predictable pillaring. Choose 3-TPT when targeting specific guest interactions (
Structural & Mechanistic Comparison
Ligand Architecture and Vector Analysis
The primary differentiator is the coordination vector.
-
4,4'-Bipyridine (Bpy): A divergent, linear linker (
angle). It acts as a rigid spacer, expanding lattices along a single axis. -
3-TPT: A multitopic ligand with three pyridyl arms attached to a central triazine ring. The 3-pyridyl configuration means the coordination vectors are not radial (pointing directly outward) but are angular. This promotes the formation of helices and interpenetrated networks as the ligand "wraps" around metal centers rather than extending linearly.
Figure 1: Structural consequences of ligand geometry. Bpy promotes linear expansion, while 3-TPT induces angular curvature.
Performance Matrix
| Feature | 4,4'-Bipyridine (Bpy) | This compound (3-TPT) |
| Symmetry | ||
| Network Topology | Primitive cubic (pcu), Pillared-layer | Helical chains, |
| Pore Environment | Neutral, hydrophobic (aromatic walls) | Basic, hydrophilic (N-rich triazine core) |
| Low (requires functionalization) | High (Lewis basic sites on triazine ring) | |
| Flexibility | Rotational freedom around C-C bond | Rigid core, but conformational flexibility (syn/anti) |
| Catalytic Potential | Inert spacer | Electron-deficient core (Anion- |
Experimental Protocols
To validate the structural differences, we compare the synthesis of a standard pillared Zn-MOF (using Bpy) against a Cu-based coordination polymer (using 3-TPT).
Protocol A: The "Pillar" Strategy (Zn-Bpy)
Target: Constructing a predictable 3D porous framework from 2D layers.
-
Reagents: Zinc Nitrate Hexahydrate (
), Terephthalic Acid (BDC), 4,4'-Bipyridine (Bpy), DMF, Ethanol. -
Precursor Prep: Dissolve BDC (1 mmol) and
(1 mmol) in DMF (10 mL). -
Pillaring Step: Add Bpy (0.5 mmol) to the solution. Note: The stoichiometry is 0.5 because Bpy bridges two Zn centers.
-
Solvothermal Synthesis: Seal in a Teflon-lined autoclave. Heat at
for 24 hours. -
Result: Colorless block crystals.
-
Mechanism: The BDC forms 2D Zn-carboxylate grids; Bpy inserts axially to pillar these grids into a 3D structure (e.g., MOF-508 analog).
Protocol B: The "Curvature" Strategy (Cu-3-TPT)
Target: Constructing a helical or lower-symmetry network driven by the meta-pyridyl angle.
-
Reagents: Copper(II) hexafluoroacetylacetonate (
), 3-TPT, Chloroform ( ), Methanol. -
Ligand Solution: Dissolve 3-TPT (0.1 mmol) in
(5 mL). -
Metal Solution: Dissolve
(0.1 mmol) in Methanol (5 mL). -
Layering (Slow Diffusion): Carefully layer the methanol solution over the chloroform solution in a narrow test tube. Do not mix.
-
Crystallization: Allow to stand undisturbed in the dark for 3–5 days at room temperature.
-
Result: Green/Blue crystals forming at the interface.
-
Mechanism: The meta-nitrogen position prevents linear bridging. Instead, the Cu centers coordinate to the 3-TPT in a bent fashion, often resulting in 1D helical chains that pack via
stacking to form channels, rather than a covalently bonded 3D grid.
Critical Application Analysis
Gas Separation ( )
-
Winner: 3-TPT
-
Why: The central triazine ring is electron-deficient, but the uncoordinated nitrogen atoms (if any) and the pyridyl rings create a Lewis basic environment. This significantly enhances the enthalpy of adsorption (
) for acidic gases like . Bpy frameworks often show lower selectivity unless the pore size is perfectly tuned for molecular sieving.
Drug Delivery (Loading Capacity)
-
Winner: Bpy (Context Dependent)
-
Why: Bpy-based pillared MOFs (like the CPL series) often possess larger, unobstructed 3D channels. 3-TPT networks, due to their angularity and tendency for interpenetration (where two networks grow inside each other), often have smaller effective pore volumes, limiting the loading of large drug molecules.
Catalysis
-
Winner: 3-TPT
-
Why: The electron-deficient triazine core can participate in anion-
catalysis. Furthermore, 3-TPT frameworks are often less chemically stable than Bpy frameworks, but this lability can be exploited to generate open metal sites (OMS) upon partial decoordination.
Decision Logic (Graphviz)
Figure 2: Decision matrix for ligand selection based on experimental goals.
References
-
Fujita, M., et al. (1994). "Self-assembly of ten molecules into nanometre-sized organic host frameworks." Nature, 374, 707–709. (Foundational work on 4-pyridyl TPT, providing context for the 3-pyridyl structural deviation). Link
-
Batten, S. R., & Robson, R. (1998). "Interpenetrating Nets: Ordered, Periodic Entanglement." Angewandte Chemie International Edition, 37(11), 1460-1494. (Defines the topology issues common with TPT ligands). Link
-
Moulton, B., & Zaworotko, M. J. (2001). "From Molecules to Crystal Engineering: Supramolecular Isomerism and Polymorphism in Network Solids." Chemical Reviews, 101(6), 1629–1658. (Mechanistic explanation of angular vs. linear ligand propagation). Link
-
Li, J. R., et al. (2022). "One‐dimensional metal–organic frameworks built by coordinating 2,4,6‐tris(4‐pyridyl)‐1,3,5‐triazine linker with copper."[1] CrystEngComm. (Provides the specific comparative synthesis data for TPT derivatives). Link
-
Kitagawa, S., et al. (2004). "Functional Porous Coordination Polymers." Angewandte Chemie International Edition, 43(18), 2334-2375. (The authoritative source on Bpy pillaring strategies). Link
Sources
A Comparative Guide to the Validation of the Spectrophotometric Method for Iron Analysis Using 2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ)
This guide provides an in-depth validation of the 2,4,6-tri(2-pyridyl)-1,3,5-triazine (TPTZ) spectrophotometric method for iron determination, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, present a framework for self-validating protocols, and objectively compare the TPTZ method against established alternatives like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) Spectroscopy.
Principle and Mechanism of the TPTZ Method
The determination of iron by the TPTZ method is a robust and widely used colorimetric technique.[1][2] Its efficacy lies in a straightforward two-step chemical reaction. First, any ferric iron (Fe³⁺) present in the sample is reduced to ferrous iron (Fe²⁺). This reduction is a critical prerequisite, as TPTZ selectively chelates with the Fe²⁺ ion. Common reducing agents for this step include ascorbic acid or hydroxylammonium chloride.[3][4]
Following reduction, the TPTZ reagent is introduced. Two molecules of TPTZ chelate with one ferrous ion to form a stable, intensely colored blue-purple complex, [Fe(TPTZ)₂]²⁺.[5] The intensity of this color is directly proportional to the concentration of iron in the sample and is measured spectrophotometrically at its wavelength of maximum absorbance (λmax), typically around 595 nm.[1][6]
The choice of an acidic environment, typically between pH 3 and 4, is crucial as it prevents the precipitation of iron hydroxides and ensures optimal color formation.[7] Deviations outside this pH range can inhibit the reaction or cause the developed color to fade.[7]
Comprehensive Method Validation: An ICH Q2(R1) Approach
For applications in regulated environments such as pharmaceuticals, analytical methods must be validated to ensure they are fit for purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[8][9][10] The following sections detail the validation parameters for the TPTZ iron assay.
Specificity
Specificity is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components that may be present in the sample matrix.[8][11]
-
Causality: The primary concern for the TPTZ method is interference from other metal ions that could potentially form colored complexes. Studies have shown that copper is a primary interferent.[12] However, the TPTZ method is generally considered highly selective for iron.[4]
-
Validation Protocol: To validate specificity, the sample matrix should be spiked with common metal ions (e.g., Cu²⁺, Co²⁺, Ni²⁺, Cr³⁺) at concentrations expected to be present in typical samples. The recovery of a known iron concentration should be assessed. The acceptance criterion is typically that the presence of these ions does not significantly alter the iron measurement. A spectrophotometric scan of the iron-TPTZ complex should also be performed to confirm that the λmax does not shift in the presence of the matrix components.
Linearity and Range
Linearity demonstrates the proportional relationship between the measured absorbance and the concentration of the analyte, while the range is the interval over which this relationship holds true with acceptable accuracy and precision.[8][11]
-
Causality: Establishing a linear range is fundamental for quantification. It defines the boundaries within which the assay is reliable. According to ICH guidelines, a minimum of five concentration levels should be used to establish linearity.[8]
-
Validation Protocol:
-
Prepare a series of at least five standard solutions of iron from a certified stock solution, covering a range appropriate for the intended application (e.g., 0.1 to 2.0 mg/L).
-
Process each standard according to the TPTZ method protocol.
-
Measure the absorbance of each solution at 595 nm.
-
Plot a calibration curve of absorbance versus concentration and determine the linearity using linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
Accuracy
Accuracy reflects the closeness of the measured value to the true value.[11]
-
Causality: Accuracy studies are essential to demonstrate that the method is free from systematic error or bias.
-
Validation Protocol: Accuracy should be assessed across the specified range of the method. This is typically done by analyzing a sample of known concentration (e.g., a certified reference material) or by spiking a blank sample matrix with known amounts of iron at different concentration levels (e.g., low, medium, and high). At least three replicate determinations should be made at each level.[11]
-
Acceptance Criteria: The mean recovery should be within a pre-defined limit, typically 98-102%.
Precision
Precision is the measure of the random error of a method, expressed as the closeness of agreement between a series of measurements.[8][11]
-
Causality: Precision demonstrates the reproducibility of the method under different conditions and is evaluated at two levels:
-
Repeatability (Intra-assay Precision): Assesses the precision of the method over a short time interval under the same conditions (same analyst, same instrument).
-
Intermediate Precision: Assesses the effect of random events on the precision of the method within the same laboratory, such as different days, different analysts, or different equipment.
-
-
Validation Protocol:
-
Repeatability: Analyze a minimum of six replicates of a sample at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).[11]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should not exceed a pre-defined limit, typically ≤ 2%.
Detection and Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[11]
-
Causality: Determining LOD and LOQ is crucial for analyzing samples with very low iron concentrations, particularly in impurity testing.
-
Validation Protocol: LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve) The standard deviation of the blank can be determined by analyzing a sufficient number of blank samples (e.g., n=10).
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
-
Causality: This parameter provides an indication of the method's reliability during normal usage. Key parameters to investigate for the TPTZ method include the pH of the reaction mixture, the concentration of the TPTZ reagent, and the reaction time.[9]
-
Validation Protocol: Introduce small variations into the method parameters one at a time (e.g., pH ± 0.2 units, reaction time ± 1 minute) and assess the effect on the results.
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
Summary of Validation Parameters & Data
The following table summarizes typical performance characteristics for a validated TPTZ method for iron analysis.
| Validation Parameter | Typical Acceptance Criteria/Value | Supporting Rationale |
| Wavelength (λmax) | 595 nm | The Fe(II)-TPTZ complex exhibits maximum absorbance at this wavelength.[1][6] |
| Specificity | No significant interference from common matrix components. | The method is highly selective for Fe(II). Potential interferents are evaluated during validation.[4][12] |
| Linearity (r²) | ≥ 0.995 | Ensures a proportional response across the measurement range, as per ICH guidelines.[8] |
| Range | e.g., 0.1 - 2.0 mg/L | Must be established based on the specific application and validated for accuracy and precision. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Demonstrates the absence of systematic error.[11] |
| Precision (%RSD) | ≤ 2.0% | Indicates low random error and high reproducibility of the method.[11] |
| Limit of Detection (LOD) | Method-dependent (typically low µg/L) | The TPTZ method is known for its high sensitivity.[4] |
| Limit of Quantitation (LOQ) | Method-dependent (typically low µg/L) | Defines the lower limit for reliable quantitative measurements.[11] |
| Robustness | Unaffected by minor variations in pH, reagent concentration, etc. | Confirms the reliability of the method under normal operational variability.[9] |
Experimental Workflow and Protocols
Workflow for TPTZ Method Validation
The following diagram illustrates the logical flow of the validation process.
Caption: A workflow diagram for the validation of the TPTZ spectrophotometric method for iron analysis.
Detailed Experimental Protocol: TPTZ Assay
Reagent Preparation:
-
Iron Stock Solution (100 mg/L): Accurately weigh and dissolve a primary standard of iron (e.g., ammonium iron(II) sulfate hexahydrate) in deionized water containing a small amount of sulfuric acid to prevent hydrolysis. Dilute to a known volume. This solution should be used to prepare working standards daily.[7]
-
TPTZ Reagent (0.001 M): Dissolve 0.0312 g of 2,4,6-tri(2-pyridyl)-1,3,5-triazine in a few drops of concentrated hydrochloric acid and dilute to 100 mL with deionized water.[5]
-
Reducing Agent (e.g., 10% w/v Ascorbic Acid): Dissolve 10 g of ascorbic acid in 100 mL of deionized water. Prepare this solution fresh.
-
Buffer Solution (pH 3.6): Prepare an acetate buffer by mixing appropriate volumes of acetic acid and sodium acetate.
Analytical Procedure:
-
Pipette a known volume (e.g., 10 mL) of the sample or standard into a volumetric flask.
-
Add 1 mL of the reducing agent solution and mix well. Allow a sufficient time (e.g., 5 minutes) for the complete reduction of Fe³⁺ to Fe²⁺.
-
Add 2 mL of the TPTZ reagent solution and mix.
-
Add the buffer solution to adjust the pH to approximately 3.6 and dilute to the final volume with deionized water.
-
Allow the color to develop for at least 3 minutes.[13]
-
Measure the absorbance of the solution at 595 nm against a reagent blank prepared in the same manner using deionized water instead of the sample.
Comparison with Alternative Iron Analysis Methods
While the TPTZ method is highly effective, other techniques are available, each with distinct advantages and limitations. The choice of method often depends on factors such as required sensitivity, sample throughput, matrix complexity, and budget.[14][15]
| Feature | TPTZ Spectrophotometry | 1,10-Phenanthroline | Atomic Absorption (AAS) | Inductively Coupled Plasma (ICP-OES/MS) |
| Principle | Colorimetry (Fe²⁺ chelation) | Colorimetry (Fe²⁺ chelation) | Atomic light absorption | Atomic light emission |
| Sensitivity | High (µg/L or ppb)[4] | Good (mg/L or ppm)[16] | Good to Excellent (ppb-ppm)[17] | Excellent to Ultra-Trace (ppb-ppt)[14][15] |
| Throughput | Moderate | Moderate | Low (single-element)[14] | High (multi-element)[14][17] |
| Cost (Instrument) | Low | Low | Moderate | High to Very High |
| Cost (Operational) | Low | Low | Low to Moderate | High (requires argon gas)[17] |
| Common Interferences | Copper, Cobalt, Nickel[12][13] | Other metal ions | Chemical & ionization interferences | Spectral & matrix interferences |
| Best Use Case | Routine QC, water analysis, pharmaceutical assays | Educational labs, less demanding applications | Targeted single-element analysis, clinical toxicology[17] | Multi-element screening, trace analysis, environmental monitoring[14] |
Analysis of Alternatives:
-
1,10-Phenanthroline: This is another widely used spectrophotometric method for iron determination.[16][18] While effective, the TPTZ method is generally considered more sensitive.[19]
-
Atomic Absorption Spectroscopy (AAS): AAS is a workhorse for elemental analysis and offers excellent sensitivity for specific elements.[17][20] It is, however, a single-element technique, making it less efficient for labs that need to analyze multiple elements.[14] Graphite Furnace AAS (GFAAS) offers significantly improved sensitivity over flame AAS.[21]
-
Inductively Coupled Plasma (ICP): ICP-OES and ICP-MS are powerful, multi-element techniques.[21] They offer high throughput and exceptional sensitivity, with ICP-MS capable of detecting elements at the parts-per-trillion level.[14] This performance comes at a significantly higher initial and operational cost, and the instrumentation is more complex.[15]
Conclusion and Recommendations
The spectrophotometric method for iron analysis using TPTZ is a sensitive, accurate, and precise technique that can be rigorously validated for use in regulated scientific and industrial environments. Its primary advantages are its low cost, simplicity, and high selectivity for iron.
Recommendations for Method Selection:
-
For routine quality control, university research, or dedicated iron assays in pharmaceutical products: The TPTZ method offers an excellent balance of performance, cost, and ease of use. Its validation, following ICH guidelines, confirms its suitability for these applications.
-
For labs requiring the analysis of a specific, single element at high sensitivity: Graphite Furnace Atomic Absorption (GFAAS) is a strong and cost-effective alternative.
-
For high-throughput labs needing to screen for multiple elemental impurities simultaneously or requiring ultra-trace detection limits: ICP-OES or, for the highest sensitivity, ICP-MS are the methods of choice, despite their higher cost and complexity.[21]
Ultimately, the selection of an analytical method must be based on a thorough evaluation of the specific analytical requirements, balanced against the available resources. This guide provides the foundational data and validation framework to confidently implement the TPTZ method where appropriate.
References
-
Interference due to crystal formation in the spectrophotometric determination of iron(II) using 2,4,6-tri(2'-pyridyl)-1,3,5-triazine. ResearchGate. Available from: [Link]
-
TPTZ Iron Reagent. THINK RXMARINE. Published November 13, 2024. Available from: [Link]
-
Key ICH Method Validation Parameters to Know. Altabrisa Group. Published August 25, 2025. Available from: [Link]
-
The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations. PMC. Published February 13, 2018. Available from: [Link]
- Method for the determination of serum iron and total iron binding capacity. Google Patents.
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Published August 20, 2013. Available from: [Link]
-
Spectrophotometric study of several sensitive reagents for serum iron. PubMed. Available from: [Link]
-
Iron, Total. Hach. Available from: [Link]
-
Iron. Hanna Instruments Taiwan. Available from: [Link]
-
A new method for the determination of iron (II) in a pharmaceutical preparation using the color intensity (RGB) of a smartphone. ScienceScholar. Published August 27, 2022. Available from: [Link]
-
A new method for the determination of iron (II) in a pharmaceutical preparation using the color intensity (RGB) of a smartphone. Neliti. Published June 18, 2022. Available from: [Link]
-
0.0-0.20 mg/L and 0.0-1.20 mg/L TPTZ Iron Reagent Method. Hach. Available from: [Link]
-
Iron, Total. Hach. Available from: [Link]
-
2,4,6- tri(2′- pyridyl)‐1,3,5‐triazine for Determination of Iron(II), Iron(III), and Total Iron Contents on Human Palm. Ovid. Published April 14, 2023. Available from: [Link]
-
Spectrophotometric Quantification of Iron in Different Pharmaceuticals. SciSpace. Published January 22, 2021. Available from: [Link]
-
Simultaneous determination of iron (II) and ascorbic acid in pharmaceuticas based on flow sandwich technique. Available from: [Link]
-
Spectrophotometric determination of Fe(II) with 2,4,6-tri(2'-pyridyl)-1,3,5-triazine in the presence of large quantities of Fe(III) and complexing ions. PubMed. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
2,4,6-Tri(2'-pyridyl)-1,3,5-triazine for determination of iron(II), Iron(III), and total iron contents on human palms. PubMed. Published May 6, 2023. Available from: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Published October 31, 2024. Available from: [Link]
-
Interferences in spectrophotometry determination of iron? ResearchGate. Published December 24, 2022. Available from: [Link]
-
Comparison of Spectrophotometric Methods for Determination of Iron in Acid Cleaning, and Passivating Stainless Steel Solution by UV-VIS, ICP/MS, and FAAS. Science Publishing Group. Published May 8, 2021. Available from: [http://www.sciencepublishinggroup.com/journal/paperinfo?journalid=12 analytically-and-paperid=10390]([Link] analytically-and-paperid=10390)
-
ICP OES vs AAS: Comparing Cost, Speed, and Accuracy. Torontech. Published January 23, 2026. Available from: [Link]
-
Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? Lab Manager. Published March 6, 2025. Available from: [Link]
-
ICP-AES VS AAS - 6 Key Differences Analysis. Drawell. Published June 2, 2023. Available from: [Link]
-
Comparison of Atomic Spectroscopy Techniques and the Advantages of ICP-MS vs AA & ICP-OES. CS Analytical. Available from: [Link]
Sources
- 1. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 2. goldbio.com [goldbio.com]
- 3. US3537822A - Method for the determination of serum iron and total iron binding capacity - Google Patents [patents.google.com]
- 4. hannainst.com.tw [hannainst.com.tw]
- 5. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 6. Spectrophotometric determination of Fe(II) with 2,4,6-tri(2'-pyridyl)-1,3,5-triazine in the presence of large quantities of Fe(III) and complexing ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. images.hach.com [images.hach.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
- 12. Spectrophotometric study of several sensitive reagents for serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 14. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. scispace.com [scispace.com]
- 17. torontech.com [torontech.com]
- 18. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 19. ovid.com [ovid.com]
- 20. The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. csanalytical.com [csanalytical.com]
A Comparative Guide to the Luminescent Properties of 2-, 3-, and 4-Pyridyl Triazine Isomers
This guide presents a comparative analysis of the luminescent properties of 2-, 3-, and 4-pyridyl substituted triazine isomers. As a class of nitrogen-rich heterocyclic compounds, pyridyl triazines have garnered significant interest for their versatile applications in materials science, coordination chemistry, and drug development. Their photophysical characteristics are profoundly influenced by the isomeric substitution pattern of the pyridyl ring, which modulates the electronic communication between the electron-deficient triazine core and the pyridyl moiety. This guide provides an in-depth examination of these structural and photophysical relationships, supported by established experimental methodologies, to aid researchers and scientists in the rational design of novel luminescent materials.
Introduction: The Significance of Isomeric Substitution in Pyridyl Triazines
The 1,3,5-triazine ring is a well-known electron-deficient system, and its incorporation into larger π-conjugated structures can lead to interesting photophysical properties. When a pyridyl group is introduced, the position of the nitrogen atom in the pyridine ring (ortho, meta, or para to the point of attachment) dictates the extent of electronic coupling with the triazine core. This, in turn, has a profound impact on the intramolecular charge transfer (ICT) character of the molecule, which is often a key determinant of its luminescent behavior.
-
2-Pyridyl Triazines: The proximity of the pyridyl nitrogen to the triazine ring in the 2-substituted isomer can lead to chelation with metal ions, making these isomers particularly interesting as ligands in coordination chemistry.[1][2] This close spatial arrangement can also influence the excited state dynamics through potential hydrogen bonding or other intramolecular interactions.
-
3-Pyridyl Triazines: In the 3-substituted isomer, the pyridyl nitrogen is at the meta position, leading to a disruption of the direct π-conjugation between the nitrogen lone pair and the triazine ring. This can result in distinct photophysical properties compared to the other two isomers.
-
4-Pyridyl Triazines: The 4-substituted isomer allows for the most effective electronic communication between the pyridyl nitrogen and the triazine ring through the π-system. This often leads to stronger ICT character and, consequently, more significant solvatochromic effects.[3]
This guide will delve into the synthesis and detailed photophysical characterization of these three isomers, providing a framework for understanding and predicting their luminescent properties.
Experimental Protocols
To ensure a rigorous comparative study, standardized experimental protocols for the synthesis and characterization of the pyridyl triazine isomers are essential. The following methodologies are based on established procedures in the field.[4][5]
General Synthesis of Pyridyl Triazines
A common and versatile method for the synthesis of substituted triazines involves the condensation of amidines with 1,3,5-triazine precursors or the reaction of pyridyl-substituted amidrazones with dicarbonyl compounds.[6][7] The aza-Diels-Alder reaction between pyridyl-1,2,4-triazines and suitable dienophiles also presents a viable route to certain pyridylpyridine structures which can be precursors to more complex triazine-containing systems.[6]
Step-by-Step Synthesis (Illustrative Example):
-
Preparation of Pyridylamidine Hydrochloride: A solution of the corresponding cyanopyridine (2-, 3-, or 4-cyanopyridine) in anhydrous ethanol is saturated with dry hydrogen chloride gas at 0°C. The mixture is stirred at room temperature overnight. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pyridylamidine hydrochloride.
-
Synthesis of the Pyridyl Triazine: The pyridylamidine hydrochloride is reacted with a suitable 1,3,5-triazine precursor, such as 2,4,6-trichloro-1,3,5-triazine, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyridyl triazine isomer.
Structural Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy helps to identify the characteristic functional groups present in the molecule.
Photophysical Measurements
The following experiments are crucial for a comprehensive understanding of the luminescent properties of the pyridyl triazine isomers.
-
UV-Vis Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are recorded in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) to assess the solvatochromic behavior.[8][9]
-
Fluorescence Quantum Yield (ΦF) Determination: The fluorescence quantum yield is a measure of the efficiency of the emission process. It is typically determined using a relative method, where the integrated fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[5][10]
-
Fluorescence Lifetime (τ) Measurements: Time-resolved fluorescence spectroscopy is used to measure the excited-state lifetime of the molecules. This provides insights into the rates of radiative and non-radiative decay processes.
Comparative Photophysical Data
The following table summarizes the expected photophysical properties of the 2-, 3-, and 4-pyridyl triazine isomers based on general principles and data from related compounds in the literature.[8][11][12]
| Isomer | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Solvent Dependence |
| 2-Pyridyl Triazine | ~300-320 | ~380-420 | ~80-100 | Moderate | Moderate |
| 3-Pyridyl Triazine | ~290-310 | ~370-400 | ~80-90 | Low to Moderate | Low |
| 4-Pyridyl Triazine | ~310-340 | ~420-480 | ~110-140 | Moderate to High | High |
Note: The values presented are illustrative and can vary depending on the specific substitution pattern on the triazine ring and the solvent used.
Analysis and Comparison of Luminescent Properties
The observed differences in the photophysical properties of the pyridyl triazine isomers can be rationalized by considering their electronic structures.
Absorption and Emission Characteristics
The position of the pyridyl nitrogen significantly influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the 4-pyridyl isomer , the direct conjugation allows for a more effective intramolecular charge transfer from the pyridyl ring to the triazine core upon photoexcitation. This leads to a greater stabilization of the LUMO, resulting in a red-shifted absorption and emission compared to the other isomers.[8][12]
The 2-pyridyl isomer exhibits intermediate behavior, while the 3-pyridyl isomer , with its disrupted conjugation, is expected to have the most blue-shifted absorption and emission spectra.
Fluorescence Quantum Yield
The fluorescence quantum yield is sensitive to non-radiative decay pathways. The 4-pyridyl triazine is often expected to have a higher quantum yield due to a more rigid excited state and efficient radiative decay from the ICT state. In contrast, the 2-pyridyl isomer may exhibit lower quantum yields due to potential conformational flexibility and vibrational relaxation pathways arising from the proximity of the pyridyl nitrogen. The 3-pyridyl isomer's quantum yield can be variable but is often lower due to less efficient charge transfer.
Solvatochromism
The solvent polarity can have a pronounced effect on the emission spectra of molecules with a significant change in dipole moment upon excitation. The 4-pyridyl triazine , with its strong ICT character, is expected to exhibit the most significant positive solvatochromism, where the emission maximum red-shifts with increasing solvent polarity.[8][13] This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state. The solvatochromic shifts are expected to be less pronounced for the 2- and 3-pyridyl isomers due to their weaker ICT character.
Visualization of Experimental Workflow and Structure-Property Relationships
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for the comparative study.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes [beilstein-journals.org]
- 9. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [1201.2273] Investigation of the Solvent-Dependent Photoluminescence Lineshapes in 2,2'-Bithienyl-Substituted 4H-1,2,6- Thiadiazin-4-one [arxiv.org]
assessing the cost-effectiveness of different synthetic routes for 2,4,6-tris(3-pyridyl)-1,3,5-triazine
This guide provides an in-depth technical assessment of synthetic routes for 2,4,6-tris(3-pyridyl)-1,3,5-triazine (often abbreviated as TmPyTrz or 3-TPT ). This compound is a critical electron-transport material (ETM) in organic light-emitting diodes (OLEDs) and a ligand in reticular chemistry.
Executive Summary
For industrial scalability and cost-efficiency, Acid-Catalyzed Cyclotrimerization (Route 1) is the superior method, offering high atom economy and utilizing commodity precursors. However, for laboratory-scale synthesis requiring high regiochemical control or derivative screening, Suzuki-Miyaura Cross-Coupling (Route 2) remains a viable, albeit more expensive, alternative.
| Metric | Route 1: Cyclotrimerization | Route 2: Suzuki Coupling |
| Precursor Cost | Low (3-Cyanopyridine) | High (3-Pyridylboronic acid) |
| Atom Economy | 100% (Theoretical) | ~40-50% (Stoichiometric waste) |
| Scalability | High (kg to ton scale) | Low to Medium (g to kg scale) |
| Purification | Sublimation / Recrystallization | Column Chromatography / Recrystallization |
| Primary Use Case | Bulk Production, OLED Materials | Drug Discovery, Asymmetric Derivatives |
PART 1: Detailed Synthetic Routes
Route 1: Superacid-Catalyzed Cyclotrimerization (The Industrial Standard)
This route utilizes the cyclotrimerization of 3-cyanopyridine. While transition metals (Fe, Co) can catalyze this, they often require high temperatures (>200°C) or high pressure. The modern "Gold Standard" uses superacid catalysis (Triflic Acid) to activate the nitrile under milder conditions.
Mechanism & Causality
The reaction is driven by the activation of the nitrile nitrogen by a superacid (TfOH). This increases the electrophilicity of the nitrile carbon, inviting attack from a second, and then a third, nitrile molecule. The final step is an aromatization that releases the acid catalyst.
-
Why Triflic Acid? It is strong enough to protonate the nitrile but, unlike Lewis acids (e.g.,
), it is less prone to irreversible poisoning by the pyridine nitrogen lone pair.
Experimental Protocol
-
Scale: 100 mmol (approx. 10.4 g of 3-cyanopyridine).
-
Reagents: 3-Cyanopyridine (1 equiv), Trifluoromethanesulfonic acid (TfOH) (0.5–1.0 equiv). Note: Stoichiometric acid is often preferred over catalytic amounts to prevent pyridine-poisoning.
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon.
-
Addition: Add 3-cyanopyridine (10.4 g, 100 mmol) solid. Cool the flask to 0°C in an ice bath.
-
Activation: Dropwise add TfOH (4.4 mL, 50 mmol) under vigorous stirring. Caution: Exothermic. The mixture will form a viscous melt/paste.
-
Reaction: Allow to warm to Room Temperature (RT). If the mixture solidifies, heat to 100°C–120°C for 12–24 hours. The high temperature ensures mobility of the melt and thermodynamic equilibration.
-
Quenching: Cool to RT. Pour the reaction mass into ice-cold aqueous
(10%) to neutralize the acid and deprotonate the pyridine rings. -
Isolation: Filter the resulting white/off-white precipitate. Wash copiously with water and cold ethanol.
-
Purification:
-
Crude: Recrystallize from boiling toluene or chlorobenzene.
-
Electronic Grade: Sublimation at 280°C–300°C under high vacuum (
Torr).
-
Route 2: Suzuki-Miyaura Cross-Coupling (The Precision Alternative)
This route couples Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) with 3-Pyridylboronic acid .
Mechanism & Causality
This is a threefold
-
Why this route? It allows for the synthesis of asymmetric triazines (e.g., 2,4-bis(3-pyridyl)-6-phenyl-1,3,5-triazine) by controlling stoichiometry, which Route 1 cannot do.
Experimental Protocol
-
Scale: 10 mmol (1.84 g of Cyanuric Chloride).
-
Reagents: Cyanuric Chloride (1 equiv), 3-Pyridylboronic acid (3.5 equiv),
(5 mol%), (2M aq).
Step-by-Step Workflow:
-
Solvation: Dissolve Cyanuric Chloride (1.84 g, 10 mmol) in Toluene/Ethanol (4:1, 50 mL).
-
Catalyst Addition: Add
(0.58 g, 0.5 mmol) and stir for 10 min under . -
Coupling Partner: Add 3-Pyridylboronic acid (4.3 g, 35 mmol).
-
Base Addition: Add aqueous
(2M, 15 mL). -
Reflux: Heat to reflux (approx. 90°C–100°C) for 24–48 hours. Note: Tris-substitution requires prolonged heating compared to mono- or di-substitution.
-
Workup: Cool to RT. Filter the precipitate (the product often precipitates out due to low solubility). Wash with water and methanol.
-
Purification: If soluble impurities remain, perform Soxhlet extraction with chloroform or sublimation.
PART 2: Cost-Effectiveness & Data Analysis
The following table contrasts the estimated costs for producing 1 kg of TPT based on bulk reagent pricing (2025 estimates).
| Cost Component | Route 1 (Trimerization) | Route 2 (Suzuki) |
| Key Raw Material | 3-Cyanopyridine | 3-Pyridylboronic Acid |
| Unit Price (Bulk) | ~$5 – $10 / kg | ~$150 – $300 / kg |
| Stoichiometry | 1.0 kg yields ~1.0 kg (Ideal) | ~3.5 kg acid yields 1.0 kg TPT |
| Catalyst Cost | Low (Triflic acid: ~$50/L) | High (Pd catalyst: ~$2000/kg) |
| Solvent/Waste | Minimal (Solvent-free/Melt) | High (Dilute reaction, Pd waste) |
| Est.[1] Material Cost/kg | $25 – $40 | $800 – $1,200 |
PART 3: Visualization of Pathways
Figure 1: Reaction Pathway & Decision Matrix
Caption: Decision matrix for selecting the optimal synthetic route based on symmetry requirements and cost constraints.
Figure 2: Purification Workflow (Electronic Grade)
Caption: Purification workflow distinguishing between general research grade and high-purity OLED grade materials.
References
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 2006.[2][3] Link
-
1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Journal of Materials Chemistry, 2009. Link
-
Triflic acid-catalyzed metal-free synthesis of (E)-2-cyanoacrylamides. New Journal of Chemistry, 2014. (Demonstrates TfOH utility in nitrile activation). Link
-
2,4,6-Tri(4-pyridyl)-1,3,5-triazine (Purified by Sublimation). TCI Chemicals Product Guide. (Reference for purification standards). Link
-
3-Cyanopyridine Market Price Analysis. ECHEMI, 2025. Link
Sources
A Senior Application Scientist's Guide to Cross-Validation of 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) Based Assays for Iron Quantification
For: Researchers, scientists, and drug development professionals
This guide provides an in-depth technical comparison of the 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) method for iron analysis against common alternative spectrophotometric and advanced instrumental techniques. Our objective is to equip researchers with the necessary information to make informed decisions when selecting an appropriate analytical method, ensuring data integrity and reliability through robust cross-validation.
Introduction: The Role of TPTZ in Iron Analysis
2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) is a widely utilized chromogenic reagent in analytical chemistry, particularly for the spectrophotometric determination of iron.[1] Its primary application lies in its ability to form a stable, intensely colored complex with ferrous iron (Fe²⁺), which can be quantified using a spectrophotometer. This method is valued for its simplicity, sensitivity, and relative freedom from common interferences.[2]
The fundamental principle of the TPTZ assay involves the reduction of any ferric iron (Fe³⁺) in the sample to ferrous iron (Fe²⁺) by a suitable reducing agent. Subsequently, TPTZ reacts with the ferrous ions to form a deep blue-purple complex, with maximum absorbance typically observed around 593-595 nm.[1][3] The intensity of the color produced is directly proportional to the concentration of iron in the sample.
The Imperative of Cross-Validation
While the TPTZ method is robust, reliance on a single analytical technique without cross-validation can introduce unforeseen inaccuracies. Method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, is crucial to ensure that an analytical procedure is suitable for its intended purpose.[4][5] Cross-validation with alternative methods provides a higher degree of confidence in the analytical results, ensuring accuracy, precision, and reliability, which are paramount in research and drug development.
This guide will compare the TPTZ method with two other common spectrophotometric methods, the Ferrozine and 1,10-phenanthroline assays, and two instrumental techniques, Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Spectrophotometric Method Comparison: TPTZ vs. Ferrozine vs. 1,10-Phenanthroline
These three methods share a similar principle of forming a colored complex with ferrous iron. However, they differ in their sensitivity, selectivity, and susceptibility to interferences.
Principle of Action
All three reagents are bidentate or tridentate ligands that form stable coordination complexes with Fe²⁺. The choice of reducing agent to convert Fe³⁺ to Fe²⁺ is a critical first step for total iron determination.
Caption: General workflow for spectrophotometric iron determination.
Performance Characteristics
The following table summarizes the key performance characteristics of the TPTZ, Ferrozine, and 1,10-phenanthroline methods based on available literature.
| Parameter | 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) | Ferrozine | 1,10-Phenanthroline |
| Molar Absorptivity (ε) | ~22,600 M⁻¹cm⁻¹ at ~593 nm | ~27,900 M⁻¹cm⁻¹ at 562 nm | ~11,100 M⁻¹cm⁻¹ at ~510 nm[1][6] |
| Color of Fe²⁺ Complex | Blue-Purple[3] | Magenta | Orange-Red[7] |
| Optimal pH Range | 3.4 - 5.8 | 4 - 9 | 2 - 9[1][6] |
| Complex Stability | Very Stable | Stable | Very Stable (color can last for months)[1] |
| Primary Interferences | High concentrations of Cu²⁺, Co²⁺, Ni²⁺ | Cu²⁺, Co²⁺ | Strong oxidizing agents, cyanide, nitrite, phosphates, certain metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺, Ni²⁺)[7] |
Expert Insight: Ferrozine offers the highest sensitivity, as indicated by its greater molar absorptivity. This makes it particularly suitable for samples with very low iron concentrations. The 1,10-phenanthroline method, while less sensitive, is a well-established and robust method with a broad pH working range. TPTZ provides a good balance of sensitivity and is noted for its relative freedom from many common interferences.[2]
Experimental Protocols
-
Reagent Preparation:
-
TPTZ Reagent: Dissolve 0.078 g of 2,4,6-tris(2-pyridyl)-1,3,5-triazine in 1 ml of concentrated HCl and dilute to 100 ml with deionized water.
-
Acetate Buffer (pH 4.5): Mix 1 M sodium acetate and 1 M acetic acid.
-
Reducing Agent: 10% (w/v) hydroxylamine hydrochloride or ascorbic acid in deionized water.
-
-
Sample Preparation: Acidify the sample to a pH of less than 2 with concentrated nitric acid to preserve it for later analysis.[3]
-
Procedure:
-
To 1 ml of the sample, add 100 µl of the reducing agent.
-
Incubate for 10 minutes at room temperature to ensure complete reduction of Fe³⁺ to Fe²⁺.
-
Add 1 ml of the TPTZ reagent and 500 µl of the acetate buffer.
-
Vortex and allow the color to develop for at least 3 minutes.[3]
-
Measure the absorbance at approximately 593 nm against a reagent blank.
-
Prepare a standard curve using known concentrations of an iron standard.
-
-
Reagent Preparation:
-
Ferrozine Reagent: Dissolve 0.312 g of Ferrozine in 100 ml of deionized water.
-
Ammonium Acetate Buffer (pH 4.5): Dissolve ammonium acetate in water and adjust the pH with acetic acid.
-
Reducing Agent: 10% (w/v) hydroxylamine hydrochloride or ascorbic acid in deionized water.
-
-
Procedure:
-
To 1 ml of the sample, add 100 µl of the reducing agent.
-
Incubate for 10 minutes at room temperature.
-
Add 1 ml of the Ferrozine reagent and 500 µl of the ammonium acetate buffer.
-
Vortex and allow the color to develop for at least 5 minutes.[4]
-
Measure the absorbance at 562 nm against a reagent blank.
-
Prepare a standard curve using known concentrations of an iron standard.
-
-
Reagent Preparation:
-
1,10-Phenanthroline Reagent: Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 ml of deionized water, warming if necessary.[1][6]
-
Sodium Acetate Solution: Dissolve 10 g of sodium acetate in 100 ml of deionized water.[1][6]
-
Reducing Agent: Dissolve 10 g of hydroxylamine hydrochloride in 100 ml of deionized water.[1][6]
-
-
Procedure:
-
To 1 ml of the sample, add 100 µl of the hydroxylamine hydrochloride solution.
-
Add 1 ml of the 1,10-phenanthroline solution and 800 µl of the sodium acetate solution.[1]
-
Vortex and allow the color to develop for 10 minutes.
-
Measure the absorbance at approximately 510 nm against a reagent blank.
-
Prepare a standard curve using known concentrations of an iron standard.
-
Instrumental Method Cross-Validation: AAS and ICP-MS
For a higher level of confidence and for samples with complex matrices, cross-validation with instrumental techniques is recommended.
Caption: General workflow for instrumental iron analysis.
Atomic Absorption Spectroscopy (AAS)
AAS measures the absorption of light by free atoms in the gaseous state. For iron analysis, a hollow cathode lamp containing iron is used, and the absorbance is measured at a characteristic wavelength of 248.3 nm.[6]
Advantages: High specificity and sensitivity, relatively low cost for an instrumental technique. Disadvantages: Susceptible to chemical and matrix interferences, lower throughput than ICP-MS.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique that can measure trace and ultra-trace concentrations of elements.[8] Samples are introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.
Advantages: Extremely high sensitivity (ng/L to pg/L range), multi-element analysis capability, high throughput. Disadvantages: High initial instrument cost and operational expenses, requires a skilled operator.
Validation Data Summary
The following table presents typical validation parameters for the discussed methods. It is important to note that these values can vary depending on the specific instrumentation, reagents, and sample matrix.
| Validation Parameter | TPTZ Method | Ferrozine Method | 1,10-Phenanthroline Method | AAS | ICP-MS |
| Linearity Range | 0.02 - 1.8 mg/L | Up to 1000 µg/dL | 0.3 - 2 mg/mL[8] | 10 - 1000 µg/L | ng/L to mg/L range |
| Limit of Detection (LOD) | ~0.012 mg/L | ~2.69 µg/dL | Varies | ~10 µg/L | ng/L range |
| Limit of Quantitation (LOQ) | ~0.04 mg/L | ~12 µg/dL | Varies | ~30 µg/L | ng/L range |
| Accuracy (% Recovery) | Typically 95-105% | 99.3 - 101.4%[9] | 98.54 - 99.98% | 90-110% | 90-110% |
| Precision (%RSD) | < 5% | Within-run: 0.73%[9] | < 2% | < 5% | < 5% |
Expert Insight: The validation data underscores the strengths of each method. Spectrophotometric methods can achieve excellent linearity, accuracy, and precision within their respective working ranges. AAS provides a significant improvement in sensitivity over colorimetric methods, while ICP-MS offers the ultimate in low-level detection and multi-element capability. The choice of method should be guided by the expected concentration of iron in the sample and the required level of sensitivity and throughput.
Conclusion and Recommendations
The 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) method is a reliable and convenient technique for the determination of iron. However, for robust and defensible analytical results, cross-validation is essential.
-
For routine analysis of samples with expected iron concentrations in the mg/L range, the TPTZ method provides a good balance of sensitivity, simplicity, and cost-effectiveness.
-
When higher sensitivity is required, the Ferrozine method is a superior spectrophotometric alternative.
-
The 1,10-phenanthroline method remains a valid and well-documented choice, particularly when a wide pH range is advantageous.
-
For complex matrices or when very low iron concentrations are expected, cross-validation with Atomic Absorption Spectroscopy (AAS) is strongly recommended.
-
For trace and ultra-trace analysis, and for high-throughput screening, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard.
By carefully considering the performance characteristics and validation data presented in this guide, researchers can confidently select and cross-validate the most appropriate analytical method for their specific needs, ensuring the generation of accurate and reliable data.
References
-
DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A SPECTROPHOTOMETRIC ANALYSIS. (n.d.). Retrieved from [Link]
-
An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples. (2022). ACS Omega. Retrieved from [Link]
- Suwansaksri, J., Sookarun, S., Wiwanitkit, V., Boonchalermvichian, C., & Nuchprayoon, I. (2003). Comparative study on serum iron determination by different methods.
-
Standard Methods for the Examination of Water and Wastewater, 3500-Fe B. Iron by Phenanthroline Method. (n.d.). Retrieved from [Link]
- Seravalli, J. (2024). ICP-MS Analysis of Iron from Biological Samples. Methods in Molecular Biology, 2839, 31–41.
-
Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges. (2018). The American Journal of Clinical Nutrition. Retrieved from [Link]
-
IRON (Ferrozine Method) Test for the quantitative immunological determination of IRON in human serum. (n.d.). Retrieved from [Link]
- Hudson, R. J. M., & Verschoor, M. J. (1996). A comparison of three colorimetric methods of ferrous and total reactive iron measurement in freshwaters.
-
Iron, Total, TPTZ Method (1.800 mg/L). (n.d.). Hach. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
- Rahman, M. M., Islam, M. S., Begum, M., & Lee, S. (2020). Method validation on iron determination by spectrophotometric method in aqueous medium. Indian Journal of Chemistry - Section A, 59(6), 790-797.
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Retrieved from [Link]
-
Hussain, S. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. Retrieved from [Link]
-
Evaluation of Colorimetric Methods for Measuring Reduced (Ferrous) Iron. (1997). US Army Corps of Engineers. Retrieved from [Link]
- Viollier, E., & Inglett, P. W. (2012). Reevaluation of colorimetric iron determination methods commonly used in geomicrobiology. Applied and Environmental Microbiology, 78(4), 1213–1221.
-
Determination of total iron by the Ferrozine method. (n.d.). Retrieved from [Link]
-
What are the normal serum iron reference ranges for the ferrozine colorimetric assay versus the turbidimetric (TVTP) method, and why are they not interchangeable?. (2026). Dr.Oracle. Retrieved from [Link]
- Tee, E. S., & Khor, S. C. (1989). Determination of Iron in Foods by the Atomic Absorption Spectrophotometric and Colorimetric Methods. Pertanika, 12(3), 333-340.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2023). U.S. Food and Drug Administration. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
-
IRON FERROZINE. (n.d.). Linear Chemicals. Retrieved from [Link]
-
Iron in Trace Quantities Using the 1,10-Phenanthroline Method. (2000). ASTM International. Retrieved from [Link]
-
Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS. (2003). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Validation of Analytical Methods. (2015). Journal of Chromatographic Science. Retrieved from [Link]
- Method for the determination of serum iron and total iron binding capacity. (1970). Google Patents.
-
Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. (2015). BioProcess International. Retrieved from [Link]
-
Chemistry Explained: Iron. (n.d.). Hach. Retrieved from [Link]
-
IRON FERROZINE. (n.d.). Spinreact. Retrieved from [Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (2007). Talanta. Retrieved from [Link]
- Hossain, M. M., Hannan, A. S. M. A., Kamal, M. M., Hossain, M. A., & Quraishi, S. B. (2022). Appraisal and validation of a method used for detecting heavy metals in poultry feed in Bangladesh. Veterinary World, 15(9), 2217–2223.
Sources
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Comparison of Spectrophotometric Methods for Determination of Iron in Acid Cleaning, and Passivating Stainless Steel Solution by UV-VIS, ICP/MS, and FAAS, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | A Comparison between Four Analytical Methods for the Measurement of Fe(II) at Nanomolar Concentrations in Coastal Seawater [frontiersin.org]
- 8. scialert.net [scialert.net]
- 9. droracle.ai [droracle.ai]
comparing the electrochemical behavior of metal complexes of 2,4,6-tris(3-pyridyl)-1,3,5-triazine and its analogues
Executive Summary & Structural Causality
In the design of advanced electrochemical systems—ranging from electrocatalysts to smart electrochromic windows—the choice of ligand architecture is as critical as the metal center itself. The 2,4,6-tris(pyridyl)-1,3,5-triazine family offers a fascinating case study in structural causality.
By simply shifting the position of the nitrogen atom on the peripheral pyridine rings from the ortho (2-pyridyl) to the meta (3-pyridyl) or para (4-pyridyl) positions, researchers can fundamentally alter the ligand's coordination geometry.
-
TPTZ (2-pyridyl): The ortho nitrogen alignment allows the ligand to act as a powerful tridentate chelate. The three nitrogen atoms (one from the central triazine, two from the pyridines) form a highly stable binding pocket for a single metal ion. This strong orbital overlap facilitates intense metal-to-ligand charge transfer (MLCT) and stabilizes low-valent metal intermediates [1].
-
3-tpt & 4-tpt (3-pyridyl / 4-pyridyl): The meta and para nitrogen positions geometrically prohibit chelation to a single metal center. Instead, these ligands act as divergent, star-shaped bridging nodes, driving the self-assembly of multi-dimensional Metal-Organic Frameworks (MOFs) or coordination polymers [4]. Consequently, their electrochemistry is decoupled from the metal, dominated instead by highly reversible, ligand-centered radical formations [3].
Mechanistic Pathways: From Structure to Application
Below is a logical workflow illustrating how the isomeric structure of the triazine ligand dictates its electrochemical mechanism and downstream applications.
Pathways of triazine-based ligands from coordination mode to electrochemical application.
Comparative Electrochemical Data
The table below synthesizes the distinct electrochemical behaviors observed across the three primary analogues when complexed with transition metals.
| Ligand Analogue | Nitrogen Position | Dominant Coordination | Primary Redox Locus | Representative Complex | Key Electrochemical Metrics | Primary Application |
| TPTZ | Ortho (2-pyridyl) | Tridentate Chelation | Metal-Centered | [Ru(bpy)₂tptz]²⁺ | Reversible 1e⁻ reductions at -0.59 V, -1.22 V vs Ag/AgCl [2] | Electrocatalysis (CO₂ reduction) [1] |
| 3-tpt | Meta (3-pyridyl) | Bridging (MOFs) | Mixed / Ligand-Centered | Ag(I)/Ni(II) Coordination Polymers | Irreversible/Quasi-reversible waves, decoupled from metal | Chemical Sensors |
| 4-tpt | Para (4-pyridyl) | Bridging (MOFs) | Ligand-Centered (Radical) | Cd-MOF (NKU-111) / Viologen derivatives | Highly reversible radical cation formation (V³⁺ / V⁺•)[3] | Electrochromic Devices & ECL [4] |
Data Insights: For instance, Rhodium complexes of TPTZ exhibit metal-based 2e⁻ reductions (Rh(III) → Rh(I)) in the range of −0.42 to −0.98 V vs SCE, proving highly effective for the electrocatalytic reduction of carbon dioxide [1]. In contrast, 4-tpt derivatives are frequently utilized to construct electrochromic devices, where cyclic voltammetry reveals highly reversible ligand-based redox pairs corresponding to the formation of stable radical cations [3]. Additionally, the incorporation of 4-tpt into Cadmium-based MOFs (e.g., NKU-111) has demonstrated efficient electrochemiluminescence (ECL) driven by ligand-centered electron transfer [4].
Standardized Protocol: Electrochemical Profiling of Triazine Complexes
To accurately compare the locus of reduction (metal vs. ligand) and the reversibility of these complexes, a rigorous, self-validating electrochemical workflow is required.
Phase 1: System Calibration & Preparation
-
Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed N,N-dimethylformamide (DMF) or acetonitrile.
-
Electrode Polishing: Polish a glassy carbon working electrode (GCE, 3 mm diameter) using 0.05 µm alumina slurry. Rinse with Milli-Q water and sonicate in ethanol for 3 minutes to remove surface debris.
-
Sample Loading:
-
For Soluble Chelates (e.g., TPTZ-Ru): Dissolve the synthesized complex directly into the electrolyte to a concentration of 1.0 mM.
-
For Insoluble MOFs (e.g., 3-tpt/4-tpt): Disperse 2 mg of the MOF in 1 mL of ethanol containing 10 µL of 5 wt% Nafion. Drop-cast 5 µL of this suspension onto the GCE and dry under ambient conditions [4].
-
Phase 2: Cyclic Voltammetry (CV) Execution
-
Deoxygenation: Purge the electrochemical cell with high-purity N₂ or Ar for 15 minutes prior to measurement. Causality: Dissolved oxygen exhibits competing reduction waves that mask ligand-centered radical formations.
-
Scan Rate Analysis: Execute CV scans starting from the open-circuit potential (OCP) towards negative potentials (e.g., 0 to -2.0 V vs Ag/AgCl). Vary the scan rate (
) systematically from 10 mV/s to 500 mV/s. -
Internal Validation (Randles-Sevcik Check): Plot the cathodic peak current (
) against the square root of the scan rate ( ). A strictly linear relationship validates that the electron transfer is a diffusion-controlled process, ensuring the integrity of the kinetic data and confirming that the MOF film (if applicable) is fully electroactive.
Phase 3: Internal Referencing
-
Ferrocene Spike: Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). Record a final CV scan. All potentials must be mathematically referenced to the
redox couple to ensure cross-laboratory reproducibility and eliminate reference electrode drift.
References
-
Synthesis and Characterization of Rhodium Complexes Containing 2,4,6-Tris(2-pyridyl)-1,3,5-triazine and Its Metal-Promoted Hydrolytic Products: Potential Uses of the New Complexes in Electrocatalytic Reduction of Carbon Dioxide Source: Inorganic Chemistry - ACS Publications URL:[Link]
-
Dinuclear polypyridine complexes of 2,4,6-tris(2-pyridyl)-1,3,5-triazine: Mixed ligand Ni(II), Co(II) and Cu(II) complexes containing dithiooxamide and thiosemicarbazide Source: ResearchGate URL:[Link]
-
All-in-one Dual-Band Wide Optical Modulation Electrochromic Films Source: HSET Data URL:[Link]
-
Donor-Acceptor MOF Enabling Efficient Electrochemiluminescence Based on TSCT- TADF Source: Amazon S3 (Literature Data) URL:[Link]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 2,4,6-tris(3-pyridyl)-1,3,5-triazine (TmPyTz)
Executive Summary & Chemical Profile[1]
2,4,6-tris(3-pyridyl)-1,3,5-triazine (commonly abbreviated as TmPyTz or 3-TPT ) is a nitrogen-rich heterocyclic compound widely used as an electron-transport material in OLEDs and a ligand in Metal-Organic Frameworks (MOFs).
Unlike common solvents, TmPyTz possesses high thermal stability and electron-deficiency, making it resistant to standard degradation. Improper disposal poses significant environmental risks due to the persistence of the triazine ring and the potential for nitrogen oxide (NOx) generation during uncontrolled combustion.
Chemical Identification
| Parameter | Detail |
| Chemical Name | This compound |
| Common Abbreviation | TmPyTz, 3-TPT |
| CAS Number | 16858-02-9 (Verify specific batch CoA) |
| Molecular Formula | C₁₈H₁₂N₆ |
| Physical State | White to off-white crystalline powder |
| Solubility | Low in water; soluble in Chloroform, DMF, DMSO |
Hazard Assessment (Pre-Disposal)
While specific toxicological data for the 3-pyridyl isomer is less abundant than its 2-pyridyl analog (TPTZ), the Precautionary Principle mandates treating this substance as a hazardous irritant and potential toxin.
-
Primary Hazards (Extrapolated from Structural Analogs):
-
Reactivity Hazards:
-
Incompatible with Strong Oxidizers: Reaction with perchlorates or peroxides may form unstable, shock-sensitive intermediates.
-
NOx Generation: Thermal decomposition releases toxic nitrogen oxides.
-
Operational Disposal Protocol
A. Waste Segregation Strategy (The "Why" and "How")
Effective disposal begins at the bench. You must segregate TmPyTz based on its phase and mixture components. Never dispose of this chemical down the drain; triazine derivatives are aquatic toxins and difficult for municipal water treatment to degrade.
Workflow Diagram: Waste Stream Decision Tree
The following logic gate ensures the material ends up in the correct incineration stream.
Figure 1: Decision matrix for segregating TmPyTz waste streams to ensure compatibility with incineration facilities.
B. Step-by-Step Disposal Procedures
Scenario 1: Solid Waste (Pure Compound or Spill Cleanup)
Objective: Contain dust and prevent environmental leaching.
-
PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 dust mask (or fume hood operation).
-
Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) jar or a double-lined hazardous waste bag.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the "Solid Toxic" satellite accumulation area.
Scenario 2: Liquid Waste (Reaction Mixtures/Mother Liquor)
Objective: Prevent formation of shock-sensitive crystals in waste containers.
-
Solvent Identification: Determine if your carrier solvent is halogenated (Chloroform) or non-halogenated (DMF, Ethanol).
-
Dilution (Critical Step): Ensure the TmPyTz is fully dissolved. If the solution is saturated, add more solvent to prevent precipitation of solids at the bottom of the waste container, which can create "hot spots" during incineration.
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Rinsing: Triple rinse the reaction vessel with the compatible solvent and add rinsate to the waste container.
Emergency Response (Spills)
In the event of a benchtop spill, immediate action prevents area contamination.
-
Evacuate & Ventilate: If a large amount of dust is airborne, evacuate the immediate area for 15 minutes to allow dust to settle.
-
Dry Cleanup: Do not wet the powder initially (this spreads the contamination). Use a scoop or dustpan to collect the bulk material.
-
Wet Wipe: Once bulk solid is removed, wipe the surface with a solvent-dampened paper towel (Ethanol or Acetone) to pick up fine residue.
-
Disposal: Place all scoops, wipes, and gloves into the Solid Hazardous Waste stream.
Regulatory & Compliance Context
Compliance requires adherence to local and federal standards (e.g., EPA RCRA in the US).
| Regulatory Body | Classification | Waste Code (Typical) |
| US EPA (RCRA) | Not P-listed specifically, but treat as Toxic | D001 (Ignitable, if in solvent) or ORGM (Organic Misc) |
| EU CLP | Skin/Eye Irritant | 16 05 06 * (Lab chemicals consisting of dangerous substances) |
| DOT (Transport) | Not Regulated (Solid); Flammable Liquid (Solution) | Depends on Solvent (e.g., UN 1993) |
Note on Incineration: Because TmPyTz contains a triazine ring, it requires high-temperature incineration (>1100°C) with secondary combustion chambers to fully break down the nitrogen heterocycle and scrubbers to capture the resulting NOx gases. Do not autoclave this waste, as it may volatilize toxic components without destroying them.
References
-
National Institutes of Health (PubChem). 2,4,6-Tris(2-pyridyl)-s-triazine (Analogous Hazard Data). Retrieved from
-
Fisher Scientific. Safety Data Sheet: 2,4,6-Tri(2-pyridyl)-s-triazine. (Used as structural proxy for 3-pyridyl isomer hazards). Retrieved from
-
Santa Cruz Biotechnology. 2,4,6-Tris(2-pyridyl)-s-triazine Safety Data Sheet. (Confirming Skin/Eye/Respiratory irritation hazards).[1][2][3][4][5][8] Retrieved from
(Note: Direct SDS for the specific 3-pyridyl isomer is often proprietary to the synthesis batch; the protocols above utilize the "Analogous Hazard" approach based on the 2-pyridyl and 4-pyridyl isomers, which is the standard safety protocol for isomeric chemical handling.)
Sources
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 2,4,6-Tris(4-pyridyl)-1,3,5-triazine | C18H12N6 | CID 317666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
